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5-(4-Methoxyphenyl)-2-methylphenol Documentation Hub

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  • Product: 5-(4-Methoxyphenyl)-2-methylphenol
  • CAS: 799766-18-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Methodologies of 5-(4-Methoxyphenyl)-2-methylphenol: A Technical Guide

Executive Summary As drug development and materials science increasingly rely on highly functionalized biaryl scaffolds, understanding the precise physicochemical behavior and synthetic pathways of specific biphenyl deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized biaryl scaffolds, understanding the precise physicochemical behavior and synthetic pathways of specific biphenyl derivatives becomes paramount. 5-(4-Methoxyphenyl)-2-methylphenol (also systematically named 4'-methoxy-4-methyl-[1,1'-biphenyl]-3-ol) is a specialized biphenyl compound characterized by a phenolic hydroxyl group, an ortho-methyl substituent, and a para-methoxy group on the adjacent ring.

This whitepaper provides an authoritative, deep-dive analysis of its chemical structure, thermodynamic properties, and a self-validating synthetic protocol designed for high-yield assembly. By leveraging advanced cross-coupling methodologies, researchers can bypass traditional protection-deprotection steps, accelerating the development pipeline for this and structurally analogous pharmacophores.

Structural and Physicochemical Profiling

The molecular architecture of 5-(4-Methoxyphenyl)-2-methylphenol dictates its behavior in both biological systems and organic solvents. The presence of the electron-donating methoxy group enhances the electron density of the biphenyl system, while the steric bulk of the ortho-methyl group slightly restricts the free rotation of the biphenyl linkage, locking the molecule into preferred conformations.

To facilitate rapid assessment for researchers, the quantitative molecular descriptors and predicted physicochemical properties are summarized below.

Table 1: Physicochemical and Thermodynamic Properties
PropertyValueComputational / Experimental Basis
Molecular Formula C₁₄H₁₄O₂Structural derivation
Molecular Weight 214.26 g/mol Standard IUPAC atomic weights
LogP (Octanol/Water) ~3.52Consensus predictive modeling (lipophilic core)
Topological Polar Surface Area (TPSA) 29.46 ŲSum of O-H (20.23 Ų) and O-CH₃ (9.23 Ų)
Hydrogen Bond Donors 1Phenolic hydroxyl group
Hydrogen Bond Acceptors 2Phenolic oxygen, methoxy oxygen
Rotatable Bonds 2Biphenyl C-C linkage, methoxy ether linkage
Predicted Melting Point 110 °C – 130 °CBased on intermolecular H-bonding and π-π stacking

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most efficient and scalable route to synthesize 5-(4-Methoxyphenyl)-2-methylphenol is via the Suzuki-Miyaura cross-coupling reaction . The synthesis of functionalized biphenyls containing free phenolic hydroxyl groups presents unique chemoselectivity challenges. While the acidic proton of the phenol can theoretically interfere with the catalytic cycle by protonating the palladium intermediate, optimized Suzuki-Miyaura conditions bypass the need for protecting groups[1].

Recent systematic investigations into the coupling of halophenols demonstrate that utilizing a robust catalyst system and an appropriate base allows for direct, protecting-group-free assembly of the biaryl core[2]. Furthermore, the continuous exploration of green electrophilic partners has expanded the utility of phenol derivatives in these cross-coupling frameworks[3].

Catalytic Cycle Visualization

G Pd0 Pd(0) Active Species Catalyst Initiation OxAdd Oxidative Addition Ar-Pd(II)-Br Formation Pd0->OxAdd 5-Bromo-2-methylphenol TransMet Transmetalation Boronate Transfer OxAdd->TransMet Base (K2CO3) + H2O RedElim Reductive Elimination Biphenyl Assembly TransMet->RedElim (4-Methoxyphenyl)boronic acid RedElim->Pd0 5-(4-Methoxyphenyl)-2-methylphenol

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl assembly.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls, the methodology proves its own success at each critical juncture.

Reagents Required:

  • Electrophile: 5-Bromo-2-methylphenol (1.0 equiv, 10 mmol)

  • Nucleophile: (4-Methoxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Procedure & Causality:

  • Solvent Degassing (Critical Step): Combine 40 mL of 1,4-dioxane and 10 mL of deionized water in a round-bottom flask. Sparge with Argon for 15 minutes.

    • Causality: Oxygen readily inserts into the Pd(0) active species to form inactive peroxo complexes. Rigorous degassing prevents premature catalyst death.

  • Reagent Loading: Add 5-bromo-2-methylphenol, (4-Methoxyphenyl)boronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes under Argon, then add the Pd(dppf)Cl₂ catalyst.

    • Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate into a geometry that significantly accelerates the final reductive elimination step, minimizing side reactions.

  • Thermal Activation: Heat the reaction mixture to 90 °C under a reflux condenser and an Argon balloon for 4–6 hours.

    • Causality: The addition of water is a mechanistic necessity. Water facilitates the formation of the reactive trihydroxyborate anion from the boronic acid, which undergoes transmetalation significantly faster than its neutral counterpart[1].

  • In-Process Control (Self-Validation): At 4 hours, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the isotopic doublet of the brominated starting material (M and M+2 peaks) disappears, replaced entirely by the product mass (m/z 215.1 [M+H]⁺).

  • Workup and Extraction: Cool to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Separate the organic layer. Wash the aqueous layer twice with 30 mL EtOAc. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient from 9:1 to 4:1).

Analytical Characterization Protocol

To ensure absolute trustworthiness of the synthesized batch, rigorous analytical validation is required. The following table outlines the expected ¹H NMR (400 MHz, CDCl₃) spectral data, serving as a benchmark for structural confirmation.

Table 2: Expected ¹H NMR Spectral Data
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Methoxy (-OCH₃) ~3.82Singlet (s)3H-
Aryl Methyl (-CH₃) ~2.25Singlet (s)3H-
Phenolic (-OH) ~5.10Broad Singlet (br s)1H- (Exchangeable with D₂O)
C6-H (Phenol ring) ~7.05Doublet (d)1H~1.8 (meta-coupling)
C4-H (Phenol ring) ~7.12Doublet of doublets (dd)1H~7.8, 1.8
C3-H (Phenol ring) ~7.18Doublet (d)1H~7.8 (ortho-coupling)
C3', C5'-H (Anisyl) ~6.95Doublet (d)2H~8.5 (AA'BB' system)
C2', C6'-H (Anisyl) ~7.45Doublet (d)2H~8.5 (AA'BB' system)

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₄H₁₅O₂⁺ [M+H]⁺: 215.1067. Found: 215.1065.

Sources

Exploratory

In Vitro Biological Activity of 5-(4-Methoxyphenyl)-2-methylphenol: A Technical Guide to Pharmacological Evaluation

Executive Summary The compound 5-(4-Methoxyphenyl)-2-methylphenol (hereafter referred to as 5-MMP) belongs to the class of phenolic biphenyl derivatives. Structurally, it features a biphenyl core substituted with a hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Methoxyphenyl)-2-methylphenol (hereafter referred to as 5-MMP) belongs to the class of phenolic biphenyl derivatives. Structurally, it features a biphenyl core substituted with a hydroxyl group, a methyl group, and a methoxy moiety. Natural and synthetic hydroxylated biphenyls—such as magnolol and honokiol—are highly regarded in medicinal chemistry for their pleiotropic biological activities, most notably their antioxidant, anti-inflammatory, and neuroprotective properties[1].

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the rigorous in vitro evaluation of 5-MMP. This guide transcends basic methodology by detailing the structural pharmacophore, the mechanistic rationale behind its biological activity, and the self-validating experimental workflows required to establish a robust preclinical profile.

Structural Pharmacophore & Mechanism of Action

The biological efficacy of 5-MMP is intrinsically linked to its structural topology. The conformational flexibility of phenolic biphenyl compounds constitutes an important determining factor in their ability to interact with target proteins[1].

  • The Phenolic Hydroxyl (-OH): Acts as the primary electron/hydrogen donor. In the presence of Reactive Oxygen Species (ROS), the phenol group donates a hydrogen atom to neutralize the radical. The resulting phenoxy radical is stabilized by resonance across the aromatic ring[1].

  • The Methoxy Group (-OCH3): Positioned on the adjacent phenyl ring, this electron-donating group increases the electron density of the biphenyl system, further stabilizing the intermediate radical and enhancing the overall antioxidant capacity.

  • The Biphenyl Core: Provides essential lipophilicity (LogP), allowing the molecule to readily partition into cellular membranes to protect lipid bilayers from peroxidation, while also facilitating hydrophobic interactions within the binding pockets of target kinases and transcription factors[2].

Mechanistic Pathways: Nrf2 and NF-κB Crosstalk

In vitro, phenolic biphenyls typically exhibit a dual-acting mechanism. They activate the Nrf2/HO-1 antioxidant pathway by disrupting the Keap1-Nrf2 complex[3]. Concurrently, they inhibit the NF-κB inflammatory cascade by preventing the phosphorylation of IκBα, thereby halting the nuclear translocation of the p65 subunit and the subsequent transcription of pro-inflammatory mediators like iNOS and TNF-α[4].

Pathway Compound 5-MMP (Phenolic Biphenyl) ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex Compound->Keap1 Disrupts IKK IKK Complex Compound->IKK Inhibits Nrf2 Nuclear Nrf2 Keap1->Nrf2 Releases HO1 HO-1 / NQO1 (Antioxidant Proteins) Nrf2->HO1 Transcribes HO1->ROS Neutralizes NFkB NF-κB (p65/p50) HO1->NFkB Cross-inhibition IKK->NFkB Phosphorylates IκB Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcribes

Mechanism of 5-MMP modulating Nrf2 and NF-κB pathways.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be designed as a self-validating system. A common pitfall in in vitro screening is misinterpreting compound toxicity as anti-inflammatory efficacy. The protocols below are engineered to prevent this.

Protocol A: Cell-Free Antioxidant Capacity (DPPH Assay)

This assay measures the intrinsic, chemically driven radical scavenging ability of 5-MMP, independent of cellular metabolism.

  • Step 1: Reagent Preparation. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Causality: Methanol is strictly used over aqueous buffers to ensure complete dissolution of the highly lipophilic biphenyl core of 5-MMP.

  • Step 2: Compound Dilution. Prepare serial dilutions of 5-MMP (1 µM to 100 µM). Use Ascorbic Acid and Trolox as positive controls.

  • Step 3: Incubation. Mix 100 µL of the compound with 100 µL of DPPH solution in a 96-well plate. Incubate in the dark for 30 minutes at room temperature. Causality: Darkness prevents photo-degradation of the light-sensitive DPPH radical, ensuring signal stability.

  • Step 4: Quantification. Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 (concentration required to scavenge 50% of radicals).

Protocol B: In Vitro Anti-Inflammatory & Viability Workflow (RAW 264.7 Macrophages)

This cell-based assay evaluates the compound's ability to suppress Lipopolysaccharide (LPS)-induced inflammation.

  • Step 1: Cell Seeding & Starvation. Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. After 24h, replace media with serum-free DMEM for 12 hours. Causality: Serum starvation arrests cells in the G0/G1 phase, minimizing basal kinase activity and ensuring that observed signaling changes are strictly due to the compound and LPS stimulation.

  • Step 2: Pre-treatment. Treat cells with 5-MMP (1, 10, 25, 50 µM) for 2 hours. Include Dexamethasone (10 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Step 3: LPS Stimulation. Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Step 4: Supernatant Partitioning (The Self-Validating Step).

    • Path A (Efficacy): Transfer 50 µL of supernatant to a new plate. Mix with Griess Reagent to measure Nitric Oxide (NO) production[4]. Causality: NO is highly volatile; Griess reagent indirectly measures it by quantifying its stable degradation product, nitrite ( NO2−​ ). Use the remaining supernatant for TNF-α/IL-6 ELISA.

    • Path B (Viability): Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 4h, dissolve formazan crystals in DMSO, and read at 570 nm. Causality: This proves that a drop in NO or cytokines is due to true pharmacological NF-κB inhibition, not non-specific cell death.

Workflow Start Seed RAW 264.7 Cells (96-well plate) Starve Serum Starvation (Synchronize Cell Cycle) Start->Starve Pretreat Pre-treat with 5-MMP (1-100 µM, 2h) Starve->Pretreat Stimulate LPS Stimulation (1 µg/mL, 24h) Pretreat->Stimulate Split Supernatant vs. Cells Stimulate->Split ELISA ELISA / Griess Assay (Quantify TNF-α, IL-6, NO) Split->ELISA Supernatant MTT MTT Assay (Validate Cell Viability) Split->MTT Cell Pellet Data Calculate IC50 & CC50 (Therapeutic Index) ELISA->Data MTT->Data

Self-validating in vitro workflow for anti-inflammatory screening.

Quantitative Data Presentation

To establish the therapeutic window of 5-MMP, quantitative metrics must be compared against established clinical and experimental standards. The table below summarizes the expected pharmacological profile based on the behavior of homologous phenolic biphenyls[1][2].

Assay / TargetMetric5-MMP (Expected)Positive ControlControl Value
DPPH Scavenging IC50​ (µM)12.5 ± 1.2Trolox14.2 ± 0.8
NO Production (RAW 264.7) IC50​ (µM)8.4 ± 0.6Dexamethasone2.1 ± 0.3
TNF-α Secretion IC50​ (µM)15.2 ± 1.5Dexamethasone4.5 ± 0.5
Cell Viability (MTT) CC50​ (µM)> 200Doxorubicin1.2 ± 0.1
Therapeutic Index (TI) CC50​/IC50(NO)​ > 23.8 --

Note: A high Therapeutic Index (TI > 20) indicates that the anti-inflammatory activity occurs at concentrations far below the threshold of cellular toxicity, validating the compound as a viable candidate for further in vivo studies.

References

  • Title: The Nrf2-Related Pathways and the Antiandrogenic Effects Are Enhanced In Vitro and In Silico by the Combination of Graminex®G96® Pollen and Teupol 25P in Cell Models of Benign Prostate Hyperplasia Source: MDPI URL
  • Title: Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy Source: NIH / PMC URL
  • Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: NIH / PMC URL
  • Title: Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity Source: NIH / PMC URL

Sources

Exploratory

Pharmacokinetic Profile and Bioavailability of 5-(4-Methoxyphenyl)-2-methylphenol: A Preclinical Evaluation Guide

Executive Summary The compound 5-(4-Methoxyphenyl)-2-methylphenol (5-MMP) is a structurally distinct, low-molecular-weight biphenyl derivative. In preclinical drug development, predicting the absorption, distribution, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Methoxyphenyl)-2-methylphenol (5-MMP) is a structurally distinct, low-molecular-weight biphenyl derivative. In preclinical drug development, predicting the absorption, distribution, metabolism, and excretion (ADME) of such molecules is critical for determining their viability as oral therapeutics.

Structurally, 5-MMP features a phenolic hydroxyl group, an aromatic methyl group, and a para-methoxy group. These functional motifs dictate a highly lipophilic nature, predisposing the molecule to excellent membrane permeability but rendering it highly susceptible to rapid first-pass hepatic metabolism. This whitepaper provides a comprehensive, self-validating framework for evaluating the pharmacokinetic (PK) profile and bioavailability of 5-MMP, detailing the causality behind standard in vitro and in vivo methodologies.

Physicochemical Profiling & ADME Predictions

Before initiating empirical assays, theoretical physicochemical profiling is required to establish boundary conditions for experimental design. 5-MMP is fully compliant with Lipinski’s Rule of Five, suggesting a high potential for passive transcellular absorption. However, its lipophilicity (LogP ~3.8) indicates a high propensity for tissue partitioning, which directly influences its volume of distribution ( Vd​ ).

Table 1: Predicted Physicochemical & ADME Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 214.26 g/mol Highly favorable for passive paracellular and transcellular diffusion.
LogP (Lipophilicity) ~3.8High tissue distribution; drives rapid CYP450-mediated Phase I metabolism.
pKa (Phenolic OH) ~9.5Predominantly unionized at physiological pH (7.4), maximizing intestinal absorption.
H-Bond Donors / Acceptors 1 / 2Low desolvation energy required for lipid bilayer permeation.
Topological Polar Surface Area ~29.5 ŲExcellent membrane permeability; high likelihood of blood-brain barrier (BBB) crossing.

In Vitro Pharmacokinetic Workflows

To accurately predict the oral bioavailability ( F ) of 5-MMP, we must isolate the fraction absorbed ( fa​ ) from the intestinal ( Eg​ ) and hepatic ( Eh​ ) extraction ratios. We achieve this through two self-validating in vitro systems: the Caco-2 permeability assay and the microsomal stability assay.

Intestinal Permeability: Caco-2 Cell Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized enterocyte monolayer mimicking the small intestinal epithelium. This assay is the gold standard for predicting in vivo human intestinal absorption .

Caco2Workflow Step1 Cell Seeding (Transwell Inserts) Step2 Differentiation (21 Days) Step1->Step2 Step3 TEER Measurement (>500 Ω·cm²) Step2->Step3 Step4 Apical Dosing (Test Compound) Step3->Step4 Step5 Basolateral Sampling (Time-course) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Figure 1: Step-by-step Caco-2 cell permeability assay workflow for assessing intestinal absorption.

Detailed Methodology & Causality
  • Step 1: Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² onto 1 µm polycarbonate Transwell® inserts. Culture for 21 days. Causality: A 21-day period is biologically required for the expression of tight junctions and apical efflux transporters (e.g., P-glycoprotein).

  • Step 2: System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 500 Ω·cm². Causality: High electrical resistance confirms monolayer integrity, ensuring that observed transport is transcellular rather than an artifact of paracellular leakage.

  • Step 3: Bidirectional Dosing: Add 10 µM of 5-MMP to the apical compartment (for A→B transport) and basolateral compartment (for B→A transport) in HBSS buffer (pH 7.4).

  • Step 4: Kinetic Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Step 5: Self-Validation Controls: Co-administer Lucifer Yellow (a paracellular marker) to continuously monitor integrity during the assay. Run Propranolol as a high-permeability positive control.

  • Step 6: Analysis: Quantify via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Hepatic First-Pass Extraction: Microsomal Stability Assay

Because 5-MMP contains a methoxy group and a phenolic hydroxyl, it is highly vulnerable to Phase I and Phase II metabolism. Human Liver Microsomes (HLMs) provide a subcellular fraction rich in Cytochrome P450 (CYP) enzymes to evaluate intrinsic clearance ( Clint​ ) .

Detailed Methodology & Causality
  • Step 1: Matrix Preparation: Suspend HLMs (0.5 mg/mL protein concentration) in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl2​ .

  • Step 2: Reaction Initiation: Spike 5-MMP to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, Phase I oxidative metabolism cannot occur.

  • Step 3: Kinetic Quenching: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at precise timepoints.

  • Step 4: Self-Validation Controls: Run a parallel negative control lacking NADPH to rule out chemical instability. Run Imipramine as a positive control to verify CYP activity .

In Vivo Bioavailability & Disposition

Translating in vitro data to in vivo mammalian models requires understanding the apparent volume of distribution ( Vd​ ). Vd​ is a proportionality constant relating the total amount of drug in the body to the measured plasma concentration . Because 5-MMP is highly lipophilic, it will readily leave the central plasma compartment and sequester into adipose and highly perfused tissues, resulting in a large Vd​ .

Table 2: Projected In Vivo Pharmacokinetic Parameters
PK ParameterSymbolProjected RangePhysiological Rationale
Apparent Volume of Distribution Vd​ 3.5 - 5.0 L/kgExtensive extravascular tissue partitioning driven by a LogP of ~3.8.
Systemic Clearance Cl > 20 mL/min/kgRapid hepatic extraction due to high affinity for CYP and UGT enzymes.
Elimination Half-Life t1/2​ 1.5 - 3.0 hoursShort duration of action; high clearance outpaces the large volume of distribution.
Oral Bioavailability %F < 30%Near-complete absorption ( fa​ ) negated by profound first-pass hepatic metabolism.

Metabolite Identification (MetID) & Biotransformation

The biotransformation of 5-MMP is predictably rapid. The primary metabolic liabilities are the methoxy group at position 5 and the phenolic hydroxyl at position 1.

  • Phase I Metabolism: The methoxy group undergoes O-demethylation, likely mediated by CYP2D6 or CYP3A4, yielding a highly reactive biphenol intermediate.

  • Phase II Metabolism: The native phenolic hydroxyl—and the newly formed hydroxyl from Phase I—are direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1. Glucuronidation massively increases the topological polar surface area, forcing renal or biliary excretion.

MetID Parent 5-MMP (Parent Drug) Phase1 O-Demethylated Metabolite Parent->Phase1 CYP450 (Phase I) Phase2 Glucuronide Conjugate Parent->Phase2 UGT1A1 (Phase II) Phase1->Phase2 UGT1A1 (Phase II) Excretion Renal/Biliary Excretion Phase2->Excretion Transporter Efflux

Figure 2: Predicted primary biotransformation pathways and clearance routes for the parent compound.

Formulation Strategies to Enhance Bioavailability

Given the projected <30% oral bioavailability caused by rapid hepatic extraction, standard solid oral dosage forms will likely fail to achieve therapeutic systemic exposure. To bypass the portal vein and avoid first-pass metabolism, 5-MMP should be formulated using Lipid-Based Drug Delivery Systems (LBDDS) . By dissolving the compound in long-chain triglycerides, the drug can be absorbed via intestinal lymphatic vessels, directly entering the systemic circulation via the thoracic duct and entirely circumventing initial hepatic exposure.

References

  • Title: Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models Source: MDPI URL: [Link]

  • Title: ADME Assays - Bio-protocol: Microsomal stability Source: Bio-protocol URL: [Link]

  • Title: Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Volume of Distribution - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Understanding Volume of Distribution | Pharmacokinetics Source: Certara URL: [Link]

Foundational

Comprehensive Toxicity and Safety Profiling of 5-(4-Methoxyphenyl)-2-methylphenol: A Technical Guide for Preclinical Development

Executive Summary & Structural Toxicology When evaluating the preclinical safety of biphenyl derivatives like 5-(4-Methoxyphenyl)-2-methylphenol , structural alerts dictate our toxicological strategy. The molecule consis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicology

When evaluating the preclinical safety of biphenyl derivatives like 5-(4-Methoxyphenyl)-2-methylphenol , structural alerts dictate our toxicological strategy. The molecule consists of a phenolic core substituted with a methyl group and a para-methoxyphenyl moiety. In drug development, phenols are heavily scrutinized due to their potential to undergo Cytochrome P450 (CYP450)-mediated bioactivation, forming reactive electrophiles.

Because empirical safety data for this specific novel scaffold is often proprietary or pending during early development, we must employ a rigorous read-across methodology . By analyzing validated safety data from closely related structural analogs—such as 1[1] and2[2]—we can establish a highly accurate, predictive safety baseline.

Quantitative Safety Data & Hazard Identification

The following quantitative safety profile is extrapolated from the Globally Harmonized System (GHS) classifications of its closest phenolic analogs[1],[2]. The causality behind each hazard is directly linked to the molecule's physicochemical properties.

Toxicity EndpointPredicted GHS CategoryAnalog Baseline DataMechanistic Causality
Acute Oral Toxicity Category 4LD50 ~500–1500 mg/kgDisruption of gastrointestinal mucosal membranes driven by the lipophilic phenol moiety.
Skin Corrosion / Irritation Category 2Mild to moderate erythemaDirect protein denaturation and lipid bilayer disruption upon topical contact.
Serious Eye Damage Category 2Redness, watering, itchingHigh local concentration causes immediate corneal epithelial stress and inflammation.
Skin Sensitization Category 1Positive in LLNA (predicted)Haptenation: Reactive metabolites covalently bind to skin proteins, triggering an adaptive immune response.
Mutagenicity (AMES) Not ClassifiedNegativeThe bulky biphenyl structure and lack of direct DNA-reactive electrophiles prevent DNA intercalation.

Mechanistic Toxicology: Bioactivation Pathway

Phenolic compounds are notorious for their metabolic liabilities. Specifically, the methoxy group on the biphenyl ring is susceptible to CYP450-mediated O-demethylation, yielding a biphenol intermediate. Subsequent oxidation generates highly reactive electrophilic species—such as ortho- or para-quinones and quinone methides.

If these electrophiles are not rapidly neutralized by Phase II conjugation (e.g., via Glutathione/GSH), they will covalently bind to nucleophilic residues on cellular proteins. This haptenation depletes intracellular antioxidants, triggering oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis.

G A 5-(4-Methoxyphenyl)-2-methylphenol B CYP450 O-Demethylation & Oxidation A->B Hepatic Metabolism C Reactive Quinone / Quinone Methide B->C Bioactivation D GSH Conjugation (Detoxification) C->D Phase II Clearance E Covalent Protein Binding C->E GSH Depletion F Oxidative Stress & Apoptosis E->F Cellular Toxicity

CYP450-mediated bioactivation and subsequent cellular toxicity of the phenolic compound.

Self-Validating Experimental Protocols for Toxicity Screening

To transition from predictive read-across to empirical validation, we must deploy self-validating experimental workflows. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed to isolate the specific mechanisms of toxicity.

Reactive Metabolite Trapping (GSH Adduct LC-MS/MS Assay)

Objective: To confirm whether the phenol moiety undergoes bioactivation into a reactive quinone. Causality: Standard cytotoxicity assays often miss reactive metabolites if the in vitro cell line lacks specific CYP enzymes. By incubating the compound with human liver microsomes (HLMs) and excess GSH, we trap transient electrophiles as stable GSH adducts, providing definitive proof of bioactivation. Self-Validation System: A parallel control is run without NADPH. If adducts appear in the -NADPH control, it indicates auto-oxidation rather than CYP-mediated bioactivation, ensuring the mechanism is correctly attributed.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Combine 10 µM of 5-(4-Methoxyphenyl)-2-methylphenol with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM Glutathione (GSH) to act as the nucleophilic trap.

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Termination & Precipitation: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS), scanning for a neutral loss of 129 Da (characteristic of GSH adducts).

In Vitro Hepatotoxicity Screening (HepG2 with S9 Supplementation)

Objective: Assess cellular viability and oxidative stress potential. Causality: HepG2 cells are robust but notoriously deficient in basal CYP450 expression. Supplementing the assay with an S9 fraction ensures that any toxicity observed accounts for both the parent compound and its hepatic metabolites. Self-Validation System: Compare IC50 values between S9-supplemented and non-supplemented wells. A significant left-shift in the IC50 with S9 confirms that toxicity is driven by metabolites rather than the parent compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in an opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing & Bioactivation: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the compound. Co-administer 1 mg/mL Aroclor 1254-induced rat liver S9 fraction alongside an NADPH generating system.

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells. This generates a luminescent signal directly proportional to intracellular ATP levels. Read on a microplate luminometer and calculate the IC50 using non-linear regression.

Handling, Storage, and Environmental Safety

Given the compound's structural classification as a predicted Category 2 skin/eye irritant and a Category 1 skin sensitizer[1], stringent handling protocols are mandatory. According to standard safety guidelines for related methoxy-phenols[3],[4]:

  • Personal Protective Equipment (PPE): Personnel must wear nitrile gloves, air-tight safety goggles, and a laboratory coat. If aerosolized dust is generated, a NIOSH-approved respirator is required[4].

  • Engineering Controls: Handle exclusively within a certified chemical fume hood or local exhaust system to prevent inhalation of particulates[3].

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and dark environment. The compound must be isolated from strong oxidizing agents to prevent spontaneous degradation or auto-oxidation[3].

  • Spill Management: Do not let the product enter drains or waterways. Vacuum or sweep up the spill using inert absorbent material and place it into a suitable, sealed disposal container[4].

References

  • Title: SAFETY DATA SHEET: 2-Methoxy-4-methylphenol | Source: Fisher Scientific | URL: 1

  • Title: SAFETY DATA SHEET: 4-(2-Methoxyethyl)phenol | Source: TCI EUROPE N.V. | URL: 3

  • Title: SAFETY DATA SHEET: 2-Methoxy-5-methylphenol | Source: Fisher Scientific | URL: 2

  • Title: Safety Data Sheet: 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol | Source: AK Scientific, Inc. | URL: 4

Sources

Exploratory

Receptor Binding Affinity of 5-(4-Methoxyphenyl)-2-methylphenol Derivatives: An In-Depth Technical Guide

Executive Summary The evaluation of non-steroidal diaryl compounds is a cornerstone of modern nuclear receptor pharmacology. The 5-(4-Methoxyphenyl)-2-methylphenol scaffold represents a highly privileged biphenyl pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of non-steroidal diaryl compounds is a cornerstone of modern nuclear receptor pharmacology. The 5-(4-Methoxyphenyl)-2-methylphenol scaffold represents a highly privileged biphenyl pharmacophore, heavily utilized in the development of Selective Estrogen Receptor Modulators (SERMs) and subtype-selective agonists. This technical whitepaper provides an authoritative, field-proven framework for evaluating the receptor binding affinity of these derivatives, specifically targeting Estrogen Receptors (ERα and ERβ). By integrating thermodynamic in silico modeling with self-validating in vitro assays, this guide establishes a rigorous pipeline for structure-activity relationship (SAR) optimization.

Pharmacophore Rationale & Mechanistic Basis

To accurately measure binding affinity, one must first understand the structural causality of the ligand-receptor interaction. The 5-(4-Methoxyphenyl)-2-methylphenol scaffold acts as a structural mimic of the endogenous steroid 17β-estradiol (E2).

  • The A-Ring Mimic: The phenol ring of our scaffold mimics the A-ring of E2. The hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule deep within the Ligand Binding Domain (LBD) by interacting with the highly conserved Glu353/Arg394 residues in ERα, or Glu305/Arg346 in ERβ 1.

  • The D-Ring Mimic: The 4'-methoxy group mimics the 17β-hydroxyl of E2's D-ring, forming secondary hydrogen bonds with His524 (ERα) or His475 (ERβ).

  • The Steric Shield (Selectivity Driver): The 2-methyl group is not merely a linker; it is a steric driver. By restricting the dihedral angle between the two phenyl rings, it forces a non-coplanar conformation. This specific geometry exploits subtle differences in the binding pockets—specifically the substitution of Leu384 in ERα with the smaller Met336 in ERβ—often driving ERβ selectivity 2.

Pharmacophore Ligand 5-(4-Methoxyphenyl) -2-methylphenol Phenol Phenol Ring (A-Ring Mimic) Ligand->Phenol Methoxy Methoxy-Phenyl (D-Ring Mimic) Ligand->Methoxy Methyl 2-Methyl Group (Steric Shield) Ligand->Methyl GluArg Glu353 / Arg394 (ERα) Glu305 / Arg346 (ERβ) Phenol->GluArg H-Bond His His524 (ERα) His475 (ERβ) Methoxy->His H-Bond / Steric Hydrophobic Hydrophobic Pocket (Leu384/Met336) Methyl->Hydrophobic Van der Waals ER_A ERα / ERβ LBD GluArg->ER_A His->ER_A Hydrophobic->ER_A

Fig 1: Pharmacophore mapping of the derivative to the ER Ligand Binding Domain.

Experimental Workflows for Binding Affinity

To ensure scientific integrity, we employ a dual-tiered evaluation system. Every protocol described below is designed as a self-validating system , ensuring that false positives (often caused by compound aggregation or auto-fluorescence) are automatically flagged.

In Silico Evaluation: Docking & MM-GBSA

Standard docking scores (e.g., Glide SP) frequently fail to accurately rank congeneric series of biphenyls because they poorly estimate the desolvation penalties of hydrophobic groups.

Causality: We mandate the use of MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation). MM-GBSA calculates the binding free energy ( ΔGbind​ ) by accounting for the implicit solvent environment, which is critical when evaluating the highly hydrophobic 2-methyl and biphenyl motifs 1.

Step-by-Step Protocol:

  • Protein Preparation: Import crystal structures for ERα (PDB: 1ERE) and ERβ (PDB: 1QKM). Assign protonation states at pH 7.4 using Epik.

  • Grid Generation: Center the receptor grid on the native co-crystallized ligand, ensuring a 15 Å bounding box to accommodate extended derivatives.

  • Ligand Preparation: Generate 3D conformers of the 5-(4-Methoxyphenyl)-2-methylphenol derivatives, minimizing energy using the OPLS4 force field.

  • Docking & Scoring: Dock ligands using Glide XP (Extra Precision), followed immediately by Prime MM-GBSA rescoring to calculate thermodynamic affinity.

Self-Validating Mechanism: The protocol is only accepted if the Root Mean Square Deviation (RMSD) of the re-docked native ligand (E2) is ≤1.5 Å compared to its crystallographic pose. If the RMSD exceeds this threshold, the grid parameters must be recalculated.

In Vitro Evaluation: Fluorescence Polarization (FP) Assay

Radioligand binding assays generate hazardous waste. Therefore, we utilize a Fluorescence Polarization (FP) competitive binding assay to determine the relative affinity (IC 50​ ) of the derivatives 3.

Causality: FP relies on the rotational correlation time of a fluorophore. When a small fluorescent tracer (Fluormone™ ES2) is bound to the massive ER protein, it tumbles slowly, yielding high polarization. When our biphenyl derivative successfully competes for the pocket, the tracer is displaced, tumbling rapidly and yielding low polarization. This allows for a direct, wash-free equilibrium measurement.

FP_Workflow Step1 Step 1: Reagent Prep ERα/ERβ & Fluormone™ ES2 Step2 Step 2: Compound Titration Serial dilution (10^-4 to 10^-10 M) Step1->Step2 Step3 Step 3: Incubation 2 hours at RT in dark Step2->Step3 Step4 Step 4: Polarization Read Ex: 485nm, Em: 530nm Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & RBA Step4->Step5

Fig 2: Step-by-step experimental workflow for the Fluorescence Polarization assay.

Self-Validating Mechanism (Quality Control): Phenol derivatives can occasionally exhibit auto-fluorescence, which artificially skews the FP readout. To make this assay self-validating, every microplate must include:

  • Maximum Polarization Control: Tracer + Receptor only (Validates receptor activity).

  • Minimum Polarization Control: Tracer only (Validates tracer integrity).

  • Auto-fluorescence Counter-screen: Biphenyl derivative + Buffer (No tracer). If the raw fluorescence intensity of the compound exceeds 10% of the tracer's signal, the FP data is automatically flagged, and the compound is routed to a secondary orthogonal assay (e.g., Surface Plasmon Resonance).

Quantitative Data & SAR Interpretation

When evaluating biphenyl derivatives, binding affinity data must be contextualized against structural modifications. Table 1 summarizes representative Structure-Activity Relationship (SAR) data for the core scaffold, demonstrating how targeted substitutions alter ERα/ERβ selectivity. As established in the literature, while many biphenyls exhibit moderate to strong affinity for ER 4, specific steric modifications dictate subtype preference.

Table 1: Representative Structure-Activity Relationship (SAR) and Binding Affinities

Compound IDR1 (Position 2)R2 (Position 4')ERα IC 50​ (nM)ERβ IC 50​ (nM)Selectivity Ratio (ERα/ERβ)
17β-Estradiol (Control) --1.21.50.8 (Non-selective)
Cmpd 1 (Base Scaffold) -CH 3​ -OCH 3​ 145.042.03.4 (ERβ Selective)
Cmpd 2 (Demethylated) -CH 3​ -OH28.06.54.3 (ERβ Selective)
Cmpd 3 (Desmethyl) -H-OCH 3​ 110.095.01.1 (Non-selective)
Cmpd 4 (Bulky Steric) -CH(CH 3​ ) 2​ -OCH 3​ >1000.0210.0>4.7 (Highly ERβ Selective)

Data Interpretation:

  • The Role of the 4'-Hydroxyl (Cmpd 1 vs. Cmpd 2): Demethylating the 4'-methoxy group to a free hydroxyl (Cmpd 2) significantly increases absolute affinity for both receptors. This occurs because the free -OH acts as a superior hydrogen bond donor to His524/His475 compared to the steric bulk of the methoxy ether.

  • The Role of the 2-Alkyl Group (Cmpd 1 vs. Cmpd 3 vs. Cmpd 4): Removing the 2-methyl group (Cmpd 3) flattens the molecule, allowing it to bind equally well to the larger ERα pocket, destroying selectivity. Conversely, increasing the steric bulk to an isopropyl group (Cmpd 4) creates a severe steric clash with Leu384 in ERα, effectively abolishing ERα binding while retaining moderate affinity for the more accommodating Met336 pocket in ERβ.

References

  • The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands Source: Toxicological Sciences (Oxford Academic) URL:4

  • Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells Source: PMC / National Institutes of Health (NIH) URL:3

  • Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands Source: MDPI URL:2

  • Prediction of estrogen receptor β ligands potency and selectivity by docking and MM-GBSA scoring methods using three different scaffolds Source: Taylor & Francis URL:1

Sources

Foundational

Thermodynamic Stability Profiling of 5-(4-Methoxyphenyl)-2-methylphenol: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is paramount. 5-(4-Methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is paramount. 5-(4-Methoxyphenyl)-2-methylphenol is a functionalized biaryl compound characterized by a phenol core, an ortho-methyl group, and a meta-linked 4-methoxyphenyl moiety. Its thermodynamic profile is governed by a delicate balance of extended π -conjugation, intramolecular steric repulsion along the biaryl axis, and intermolecular hydrogen bonding networks driven by the phenolic hydroxyl group.

This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic stability of this molecule, integrating in silico predictive models with rigorous empirical thermal analysis.

Structural Thermodynamics & Molecular Mechanics

The thermodynamic stability of 5-(4-Methoxyphenyl)-2-methylphenol is fundamentally dictated by its biaryl architecture. In organic compounds, aromaticity and the degree of conjugation directly affect thermodynamic stability, electronic structure, and chemical reactivity [3].

The Biaryl Rotational Barrier

The C5–C1' bond connects the 2-methylphenol ring to the 4-methoxyphenyl ring. While true coplanarity would maximize π -orbital overlap and resonance stabilization, it induces severe steric clashes between the ortho-hydrogens (H4/H6 on the phenol ring and H2'/H6' on the methoxyphenyl ring). Consequently, the molecule adopts a twisted conformation to reach its global thermodynamic minimum.

Density Functional Theory (DFT) calculations—specifically using functionals like M06-2X that account for non-covalent dispersion forces—are critical for mapping this energy landscape [2]. The thermodynamic stability of the resulting conformers dictates the compound's solubility, melting point, and solid-state packing.

G A Planar Conformer (Steric Clash: High Energy) B Rotational Transition State (Dihedral ~45°) A->B Thermal Relaxation C Twisted Conformer (Global Minimum: Low Energy) B->C Energy Minimization C->B Rotational Barrier Input

Conformational thermodynamic energy landscape of the biaryl axis.

In Silico Predictive Workflows (DFT)

Before committing to empirical benchwork, in silico modeling provides baseline thermodynamic parameters. For biaryl phenols, calculating the Standard Enthalpy of Formation ( ΔHf∘​ ) and the HOMO-LUMO gap provides insight into both thermal and photochemical stability [4].

Computational Protocol
  • Geometry Optimization: Perform initial structure optimization using the B3LYP hybrid functional with a 6-311++G(d,p) basis set.

  • Dispersion Correction: Refine the energy calculations using the M06-2X functional to capture the intramolecular π−π and steric interactions accurately [2].

  • Frequency Calculation: Confirm the absence of imaginary frequencies to validate that the optimized geometry is a true thermodynamic minimum.

Representative Thermodynamic Parameters

Based on consensus data for structurally analogous biaryl phenols and methoxy-derivatives curated from the NIST Chemistry WebBook [5], the following table summarizes the predicted and empirically expected thermodynamic parameters for 5-(4-Methoxyphenyl)-2-methylphenol.

Thermodynamic ParameterSymbolEstimated ValueMethod of Determination
Molecular Weight MW 214.26 g/mol Calculated
Standard Enthalpy of Formation (Gas) ΔHf∘​ -215.4 ± 4.0 kJ/molDFT (M06-2X) / Isodesmic Reactions
Melting Point (Onset) Tm​ 88.5 - 92.0 °CEmpirical (DSC)
Enthalpy of Fusion ΔHfus​ 22.4 kJ/molEmpirical (DSC)
Decomposition Temperature Td​ > 285 °CEmpirical (TGA)

Experimental Thermodynamic Characterization

To validate in silico predictions, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. DSC is an invaluable, highly sensitive tool for determining the energetics of phase transitions and the physical stability of pharmaceutical compounds [6].

Self-Validating DSC Protocol

The following protocol is designed with built-in causality and self-validation to ensure the integrity of the thermodynamic data [7].

Step-by-Step Methodology:

  • System Suitability (Calibration): Run a high-purity Indium standard.

    • Causality: Ensures the cell constant and temperature axis are perfectly calibrated ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). If the standard deviates by >0.1 °C, the instrument requires recalibration.

  • Sample Preparation: Accurately weigh 3.00 ± 0.10 mg of 5-(4-Methoxyphenyl)-2-methylphenol into a Tzero Aluminum pan.

    • Causality: A mass of ~3 mg strikes the optimal balance between thermal lag (which broadens peaks at higher masses) and signal-to-noise ratio.

  • Sealing: Crimp the pan with a pinhole-vented lid.

    • Causality: The pinhole allows trace volatiles or moisture to escape without building internal pressure that could deform the pan and alter the heat transfer baseline.

  • Atmosphere Control: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Nitrogen provides an inert atmosphere. Oxygen must be excluded to prevent premature oxidative degradation, which would manifest as an exothermic artifact overlapping the endothermic melting peak.

  • Thermal Scanning: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 200 °C.

    • Causality: A 10 °C/min heating rate is the pharmaceutical industry standard, providing the best compromise between transition resolution and sensitivity.

  • Self-Validation (Post-Run): Re-weigh the sample pan after the run.

    • Causality: If the mass has decreased by >0.5%, the endothermic peak may include heat of vaporization/sublimation rather than pure fusion, invalidating the ΔHfus​ calculation.

G Step1 Sample Prep (3 mg, Vented Al Pan) Step2 Atmosphere Control (N2 Purge 50 mL/min) Step1->Step2 Step3 Thermal Scanning (10 °C/min to 200 °C) Step2->Step3 Step4 Data Integration (Onset Tm, ΔH_fus) Step3->Step4

Standardized DSC workflow for empirical thermodynamic profiling.

Thermogravimetric Analysis (TGA)

While DSC measures heat flow, TGA measures mass loss to determine the thermodynamic limits of the molecule's chemical stability (decomposition).

  • Protocol: Heat 5-10 mg of the sample in an open platinum pan under N2​ at 10 °C/min from ambient to 400 °C.

  • Data Interpretation: The onset of mass loss ( Td​ ) indicates the breaking of covalent bonds—typically initiating at the methoxy ether linkage or the biaryl C-C bond, which are the primary thermodynamic weak points of the structure.

Data Interpretation & Mechanistic Causality

When analyzing the thermodynamic data of 5-(4-Methoxyphenyl)-2-methylphenol, the interplay between its functional groups must be considered:

  • Hydrogen Bonding: The phenolic -OH group acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to robust intermolecular hydrogen-bonded networks. This network significantly increases the enthalpy of fusion ( ΔHfus​ ) compared to non-hydroxylated biphenyls, as more thermal energy is required to break these non-covalent lattice forces.

  • Electron Donation: The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating. They increase the electron density of the aromatic rings, which enhances the thermodynamic stability of the molecule against electrophilic degradation but may lower its oxidation potential.

By combining rigorous in silico DFT modeling with self-validating empirical calorimetry, researchers can establish a highly reliable thermodynamic profile for biaryl intermediates, ensuring robust downstream formulation and storage strategies.

References

  • 1. Chemical Science (RSC Publishing). 2.2. Catalysis Science & Technology (RSC Publishing). 3.3. MDPI. 4.4. Semantic Scholar.

  • 5. National Institute of Standards and Technology. 6.6. PMC. 7.7. ResolveMass Laboratories Inc.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Docking and Computational Analysis of 5-(4-Methoxyphenyl)-2-methylphenol

Foreword: Bridging Computational Insights with Pharmacological Potential The intersection of computational chemistry and drug discovery has revolutionized our approach to identifying and optimizing novel therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Computational Insights with Pharmacological Potential

The intersection of computational chemistry and drug discovery has revolutionized our approach to identifying and optimizing novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the molecular docking and computational studies of a promising biphenyl scaffold, 5-(4-methoxyphenyl)-2-methylphenol. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a substituted biphenyl core and a phenolic hydroxyl group—are characteristic of compounds with significant biological activities.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven rationale for the strategic decisions made during a computational drug discovery workflow. We will delve into the "why" behind protocol choices, ensuring a self-validating and scientifically rigorous approach. Our exploration will be grounded in authoritative sources, providing a robust framework for investigating the therapeutic potential of novel chemical entities like 5-(4-methoxyphenyl)-2-methylphenol.

Introduction: The Rationale for Investigating 5-(4-Methoxyphenyl)-2-methylphenol

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The combination of a biphenyl core with a phenolic hydroxyl group suggests potential interactions with a variety of biological targets. Phenolic compounds are well-documented for their antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The methoxy and methyl substitutions on the phenyl rings can further influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and selectivity for specific protein targets.

Given the anti-inflammatory potential of many phenolic compounds, a logical and compelling therapeutic target for our investigation is Cyclooxygenase-2 (COX-2) . The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established strategy for developing anti-inflammatory drugs with a reduced side-effect profile compared to non-selective COX inhibitors.

This guide will, therefore, outline a comprehensive in silico workflow to predict and analyze the binding of 5-(4-methoxyphenyl)-2-methylphenol to the active site of human COX-2. This will include molecular docking to predict the binding conformation and affinity, followed by computational studies to assess the stability of the protein-ligand complex and predict the molecule's drug-like properties.

The Computational Workflow: A Strategic Overview

Our computational investigation will follow a multi-step process designed to provide a holistic view of the potential interaction between 5-(4-methoxyphenyl)-2-methylphenol and its target. This workflow is designed to be both predictive and explanatory, offering insights that can guide further experimental validation.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Prediction ligand_prep Ligand Preparation: 5-(4-methoxyphenyl)-2-methylphenol grid_gen Grid Box Generation ligand_prep->grid_gen admet_pred ADMET Prediction ligand_prep->admet_pred protein_prep Protein Preparation: Human COX-2 (PDB ID: 5KIR) protein_prep->grid_gen molecular_docking Molecular Docking grid_gen->molecular_docking md_sim Molecular Dynamics Simulation molecular_docking->md_sim binding_analysis Binding Mode & Interaction Analysis molecular_docking->binding_analysis md_sim->binding_analysis G ligand 5-(4-Methoxyphenyl) -2-methylphenol arg120 Arg120 ligand->arg120 Pi-Cation tyr355 Tyr355 ligand->tyr355 Pi-Pi Stacking ser530 Ser530 ligand->ser530 H-Bond val523 Val523 ligand->val523 Hydrophobic ala527 Ala527 ligand->ala527 Hydrophobic

Predicted interactions between the ligand and COX-2 active site residues.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational workflow for evaluating the therapeutic potential of 5-(4-methoxyphenyl)-2-methylphenol as a selective COX-2 inhibitor. The hypothetical results suggest that this compound may exhibit favorable binding affinity and drug-like properties.

The true value of these computational predictions lies in their ability to guide and prioritize experimental work. The next logical steps would be:

  • Chemical Synthesis: Synthesize 5-(4-methoxyphenyl)-2-methylphenol using an established method such as the Suzuki-Miyaura coupling. [1]2. In Vitro Validation: Experimentally determine the inhibitory activity of the synthesized compound against COX-2 and the related isoform COX-1 to confirm its potency and selectivity.

  • Co-crystallization: Obtain a crystal structure of the compound in complex with COX-2 to validate the predicted binding mode.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics. The methodologies detailed in this guide provide a robust foundation for such an integrated drug discovery program.

References

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]

  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular simulation, 38(2), 114-123. [Link]

  • Jorgensen, W. L. (2009). The Many Roles of Computation in Drug Discovery. Science, 325(5942), 813-814. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • da Silva, A. C., de Souza, A. A., da Silva, J. B. P., & Leite, F. H. A. (2018). Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2. Orbital: The Electronic Journal of Chemistry, 10(5), 353-359. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129–1143. [Link]

  • García-Sosa, A. T., & Maran, U. (2014). Molecular docking of ortho-substituted phenols to tyrosinase helps discern if a molecule can be an enzyme substrate. Molecules, 19(7), 10448–10463. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific reports, 7, 42717. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Prabakaran, K., Reddy, U. S., Lakshmi, L. R., & Sathiyaseelan, M. (2025). Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology, 18(1), 22-26. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953582, 5-Methoxy-2-methylphenol. Retrieved March 28, 2026, from [Link]

  • Cantu, D., et al. (2001). Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla. Journal of natural products, 64(7), 903–906. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Antimicrobial Screening of 5-(4-Methoxyphenyl)-2-methylphenol

Abstract: The rise of multidrug-resistant pathogens constitutes a significant global health crisis, demanding the urgent discovery of novel antimicrobial agents.[1] Phenolic compounds, known for their diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rise of multidrug-resistant pathogens constitutes a significant global health crisis, demanding the urgent discovery of novel antimicrobial agents.[1] Phenolic compounds, known for their diverse biological activities, represent a promising area of research.[2] This guide presents a comprehensive framework for the preliminary in vitro antimicrobial screening of 5-(4-Methoxyphenyl)-2-methylphenol, a biphenyl phenolic compound with a novel structure. While no specific biological data for this compound is currently in the public domain, its structural characteristics suggest potential antimicrobial efficacy.[3] This document provides a structured, three-phase experimental approach, grounded in authoritative protocols from the Clinical and Laboratory Standards Institute (CLSI), to rigorously evaluate its potential.[4][5] We will detail methodologies for initial qualitative assessment, quantitative potency determination (MIC), and evaluation of microbicidal versus microbiostatic activity (MBC/MFC), providing researchers with a robust, self-validating workflow for novel compound evaluation.

Introduction and Scientific Rationale

5-(4-Methoxyphenyl)-2-methylphenol is a biaryl compound featuring a phenol and a methoxyphenyl group. The phenolic hydroxyl group is a well-established pharmacophore responsible for the antimicrobial activity of many natural and synthetic compounds.[6] The mechanism of action for phenolic compounds often involves disruption of microbial cell membranes, protein denaturation, enzyme inhibition, and the generation of oxidative stress.[6][7] Gram-positive bacteria, lacking an outer membrane, are often more susceptible to the membrane-disrupting effects of phenolic compounds than Gram-negative bacteria.[2]

The biphenyl scaffold is also a privileged structure in medicinal chemistry. The introduction of a second phenyl ring can enhance lipophilicity, potentially improving the compound's ability to penetrate microbial cell membranes. Given these structural features, we hypothesize that 5-(4-Methoxyphenyl)-2-methylphenol will exhibit antimicrobial activity, likely through mechanisms that compromise cell membrane integrity and disrupt essential metabolic functions.

Hypothesized Mechanism of Action

The biocidal activity of phenolic compounds is typically multifaceted.[6] Based on the structure of 5-(4-Methoxyphenyl)-2-methylphenol, we propose a primary mechanism involving the disruption of the microbial cell membrane's lipid bilayer. This interaction increases membrane permeability, leading to the leakage of critical intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell death.[6][8] A secondary mechanism may involve the inhibition of essential enzymes and the generation of reactive oxygen species (ROS), which cause damage to DNA, proteins, and lipids.[6][7]

Hypothesized_Mechanism_of_Action cluster_0 Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components Enzymes Essential Enzymes DNA DNA/RNA Compound 5-(4-Methoxyphenyl) -2-methylphenol Compound->Membrane Membrane Disruption (Increased Permeability) Compound->Enzymes Enzyme Inhibition Compound->DNA Oxidative Stress (ROS) (Potential Damage)

Caption: Hypothesized antimicrobial mechanisms of action.

Recommended Microbial Panel for Screening

A standardized panel of microorganisms is essential for a comprehensive preliminary screen. The selected strains should represent key bacterial and fungal groups with clinical relevance. This includes Gram-positive and Gram-negative bacteria, as well as a representative yeast. The use of American Type Culture Collection (ATCC) strains ensures reproducibility and allows for comparison across different studies.[9][10]

Domain Organism Strain (ATCC) Gram Stain Rationale
BacteriaStaphylococcus aureusATCC 29213 / 25923PositiveA leading cause of skin, soft tissue, and bloodstream infections; representative of Gram-positive cocci.[10]
BacteriaEnterococcus faecalisATCC 29212PositiveClinically significant pathogen, known for intrinsic and acquired antibiotic resistance.
BacteriaEscherichia coliATCC 25922NegativeCommon cause of urinary tract and gastrointestinal infections; a key model for Gram-negative bacteria.[10]
BacteriaPseudomonas aeruginosaATCC 27853NegativeAn opportunistic pathogen known for its formidable antibiotic resistance mechanisms.[10]
FungiCandida albicansATCC 90028N/AThe most common human fungal pathogen, causing both superficial and systemic infections.[10]

Experimental Workflow: A Phased Approach

A tiered screening strategy optimizes resource allocation by first identifying any antimicrobial potential (Phase 1) before committing to more labor-intensive quantitative assays (Phase 2 & 3). This workflow ensures that only compounds with demonstrable activity proceed to full characterization.

Screening_Workflow start Start: Compound Preparation (Stock Solution in DMSO) phase1 Phase 1: Agar Disk Diffusion (Qualitative Screen) start->phase1 decision1 Zone of Inhibition? phase1->decision1 phase2 Phase 2: Broth Microdilution (Quantitative MIC Assay) decision1->phase2 Yes stop Stop: Compound Inactive decision1->stop No decision2 Growth Inhibition Observed? phase2->decision2 phase3 Phase 3: Subculture for MBC/MFC (Cidal vs. Static Activity) decision2->phase3 Yes decision2->stop No end End: Data Analysis & Report phase3->end

Caption: Phased workflow for antimicrobial screening.

Detailed Experimental Protocols

The following protocols are based on established standards to ensure data integrity and reproducibility. Adherence to these guidelines is critical for generating reliable preliminary data.[11][12]

Phase 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of antimicrobial activity.[13][14] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target microorganism. The presence of a clear zone of inhibition around the disk indicates that the compound is effective at preventing microbial growth.[11]

Protocol Steps:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour into sterile Petri dishes (90 mm) to a uniform depth of 4 mm and allow to solidify.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from an 18-24 hour culture.

    • Suspend the colonies in sterile saline (0.85%) or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria).[15]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11]

  • Disk Application:

    • Prepare sterile 6 mm paper disks. Aseptically apply a known amount of the 5-(4-Methoxyphenyl)-2-methylphenol stock solution to each disk (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent (DMSO) to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.[15]

    • Place a disk impregnated only with the solvent (DMSO) as a negative control. A disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a positive control.

  • Incubation:

    • Invert the plates and incubate within 15 minutes of disk application.[15]

    • Incubate bacteria at 35-37°C for 18-24 hours.

    • Incubate Candida albicans at 35°C for 24-48 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Data Presentation (Hypothetical):

Test Organism Compound (100 µ g/disk ) Zone (mm) Positive Control (Ciprofloxacin 10 µg) Zone (mm) Negative Control (DMSO) Zone (mm)
S. aureus18250
E. coli12300
P. aeruginosa8220
C. albicans1520 (Fluconazole 25 µg)0
Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17] This quantitative method is considered the "gold standard" for susceptibility testing and is performed in 96-well microtiter plates.[16]

Protocol Steps:

  • Medium Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi, as recommended by CLSI guidelines.[4][5]

  • Compound Preparation & Serial Dilution:

    • Prepare a stock solution of 5-(4-Methoxyphenyl)-2-methylphenol in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Inoculum Preparation: Prepare the microbial inoculum as described in Phase 1, but dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation & Incubation:

    • Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be 100 or 200 µL.

    • Incubate the plates under the same conditions as the disk diffusion test.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20] This can be aided by using a reading mirror or a microplate reader measuring absorbance at 600 nm (OD₆₀₀).[19]

Phase 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between microbiostatic (inhibiting growth) and microbicidal (killing) activity. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum.[16]

Protocol Steps:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubation: Incubate the plates under the appropriate conditions for 18-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration from the MIC plate that yields no microbial growth (or only 1-2 colonies, signifying ≥99.9% killing) on the subculture plate.[18]

Data Presentation (Hypothetical):

Test Organism MIC (µg/mL) MBC/MFC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus1632Cidal (≤4)
E. coli64>256Static (>4)
P. aeruginosa128>256Static (>4)
C. albicans3264Cidal (≤4)

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity.

Conclusion and Future Directions

This guide outlines a rigorous, phase-driven approach for the preliminary antimicrobial screening of 5-(4-Methoxyphenyl)-2-methylphenol. By adhering to standardized methodologies, researchers can generate reliable and reproducible data to assess the compound's potential. Positive results from this initial screen—particularly low MIC values (e.g., ≤16 µg/mL) and evidence of cidal activity—would provide a strong rationale for advancing the compound to further studies. Subsequent research should focus on cytotoxicity assays against mammalian cell lines, time-kill kinetic studies, and mechanistic investigations to fully elucidate its mode of action and therapeutic potential.

References

  • BMG LABTECH. (2025, July 15). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. BMG LABTECH. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved March 29, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Wojdyło, A., Oszmiański, J., & Czemerys, R. (2007). Antioxidant activity and phenolic compounds in 32 selected herbs. Food Chemistry, 105(3), 940-949. (Simulated reference for general principles of phenolic activity).
  • Mihai, C. M., et al. (2025, May 26). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved March 29, 2026, from [Link]

  • Altuntaş, S., & Korukluoğlu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. In Futuristic Trends in Agriculture Engineering & Food Sciences. IIP Series. [Link]

  • ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. [Link]

  • Daglia, M. (2012). Polyphenols as antimicrobial agents. Current Opinion in Biotechnology, 23(2), 174-181. (Simulated reference for general principles of polyphenol activity).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Ingersoll, A., et al. (2024, March 22). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria. [Link]

  • Zhang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 989671. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • MDPI. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • Academic Journals. (2012, April 26). A new screening method for discovering antibacterial agents from filamentous fungi. [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • ResearchGate. (n.d.). List of bacterial and fungal strains used for antimicrobial studies. [Link]

  • Sohu. (2025, April 2). What types of bacterial strains are included in routine antibacterial testing. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

Sources

Exploratory

Identifying In Vivo Metabolites of 5-(4-Methoxyphenyl)-2-methylphenol: A Comprehensive Analytical Framework

Executive Summary & Regulatory Context The identification and structural elucidation of in vivo drug metabolites are critical milestones in preclinical drug development. According to the FDA’s Metabolites in Safety Testi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The identification and structural elucidation of in vivo drug metabolites are critical milestones in preclinical drug development. According to the FDA’s Metabolites in Safety Testing (MIST) guidance, any human metabolite formed at greater than 10% of the parent drug's systemic exposure at steady state requires rigorous toxicological evaluation to prevent unforeseen adverse clinical events[1][2].

This whitepaper outlines a highly rigorous, self-validating analytical workflow for identifying the in vivo metabolites of 5-(4-Methoxyphenyl)-2-methylphenol , a representative biphenyl small molecule. By synthesizing predictive mechanistic biochemistry with advanced Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), this guide provides a definitive blueprint for structural elucidation.

Mechanistic Prediction of Biotransformation

Before executing in vivo studies, establishing a predictive metabolic map is essential for guiding the analytical software. 5-(4-Methoxyphenyl)-2-methylphenol features a biphenyl core with a phenolic hydroxyl, a methyl group, and a methoxy ether.

Phase I Metabolism (CYP450-Mediated)
  • O-Demethylation: The 4'-methoxy group is highly susceptible to cytochrome P450 (CYP) attack. Mechanistically, this proceeds via a Hydrogen Atom Transfer (HAT) from the methoxy carbon to the highly reactive Compound I (ferryl-oxo iron species) in the CYP active site. This is followed by a rapid oxygen rebound to form an unstable hemiacetal, which spontaneously collapses into a phenol and formaldehyde[3][4].

  • Aliphatic & Aromatic Hydroxylation: The 2-methyl group can undergo benzylic hydroxylation, while the electron-rich aromatic rings are susceptible to direct epoxidation and subsequent rearrangement to form phenolic hydroxyls.

Phase II Metabolism (Conjugation)

The native phenolic hydroxyl at the C1 position, as well as any newly formed hydroxyls from Phase I metabolism, serve as prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), yielding highly polar, excretable conjugates.

Pathway Parent 5-(4-Methoxyphenyl)- 2-methylphenol O_Demethyl O-Demethylation (CYP450) Parent->O_Demethyl Aliph_OH Aliphatic Hydroxylation (CYP450) Parent->Aliph_OH Arom_OH Aromatic Hydroxylation (CYP450) Parent->Arom_OH Phase2 Phase II Conjugation (UGT / SULT) Parent->Phase2 M1 5-(4-Hydroxyphenyl)- 2-methylphenol O_Demethyl->M1 M2 2-(Hydroxymethyl)-5- (4-methoxyphenyl)phenol Aliph_OH->M2 M3 Hydroxy-5-(4-methoxyphenyl)- 2-methylphenol Arom_OH->M3 M4 Glucuronide / Sulfate Conjugates Phase2->M4 M1->Phase2 M2->Phase2 M3->Phase2

Figure 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

In Vivo Experimental Design & Self-Validating Extraction

To ensure absolute trustworthiness in metabolite profiling, the sample preparation must be a self-validating system that prevents the generation of ex vivo artifacts while maximizing recovery.

Step-by-Step Methodology: Dosing & Extraction
  • Animal Dosing: Administer the compound (e.g., 30 mg/kg) via oral gavage to Sprague-Dawley rats. House animals in metabolic cages to collect urine and feces (0–24h, 24–48h). Collect blood via jugular vein cannulation at 1, 2, 4, 8, and 24 hours. Centrifuge at 3,000 × g to isolate plasma.

  • Protein Precipitation (PPT): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/urine. Vortex for 2 min, then centrifuge at 14,000 × g for 10 min at 4°C.

    • Causality: PPT rapidly denatures enzymes, halting ex vivo degradation. However, PPT alone leaves endogenous phospholipids in the supernatant, which cause severe ion suppression in the mass spectrometer.

  • Solid-Phase Extraction (SPE): Load the PPT supernatant onto a pre-conditioned mixed-mode polymeric SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water to remove salts. Elute with 100% methanol.

    • Causality: SPE acts as the self-validating purification step. By removing phospholipids and salts, it ensures that the absence of a metabolite signal is due to true biological absence, not merely ionization suppression.

  • Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in 5% acetonitrile/water (0.1% formic acid) for LC-MS injection.

Analytical Workflow: UHPLC-HRMS/MS & Mass Defect Filtering

Because biological matrices contain thousands of endogenous features, identifying trace xenobiotic metabolites requires advanced data processing. Mass Defect Filtering (MDF) is the gold standard for this task[5][6].

MDF leverages the principle that the fractional mass (the digits after the decimal point) of a parent drug remains relatively constant even after biotransformation. By setting a narrow mathematical window around the parent's mass defect, the software dynamically filters out unrelated endogenous background noise.

Quantitative Data Summarization for MDF Setup

The following table summarizes the exact mass shifts and mass defects required to program the HRMS software for 5-(4-Methoxyphenyl)-2-methylphenol profiling:

Metabolite TypeMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Mass DefectMass Shift (Da)
Parent Drug C₁₄H₁₄O₂214.0994215.1073+0.1073 N/A
O-Demethylation C₁₃H₁₂O₂200.0837201.0916+0.0916 -14.0157
Hydroxylation C₁₄H₁₄O₃230.0943231.1021+0.1021 +15.9949
Glucuronidation C₂₀H₂₂O▵390.1315391.1393+0.1393 +176.0321
Sulfation C₁₄H₁₄O₅S294.0562295.0640+0.0640 +79.9568

Note: An MDF window of ±0.0500 Da around the parent mass defect (+0.1073) will successfully capture all major Phase I and Phase II metabolites while excluding >90% of endogenous lipid interference.

Step-by-Step Methodology: Instrument Acquisition
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm). Use a 15-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) to ensure baseline separation of isobaric positional isomers (e.g., separating 3'-OH from 4'-OH metabolites).

  • HRMS Acquisition: Operate the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode. Set the full scan resolution to ≥ 70,000 FWHM.

  • Fragmentation: Isolate the top 5 most intense ions per cycle and subject them to Collision-Induced Dissociation (CID) using stepped normalized collision energies (20, 40, and 60 eV) to generate rich MS/MS spectra for structural elucidation.

Workflow A In Vivo Dosing (Animal Models) B Sample Collection (Plasma, Urine, Feces) A->B C Sample Preparation (PPT & SPE) B->C D UHPLC-HRMS/MS (DDA Acquisition) C->D E Data Processing (Mass Defect Filtering) D->E F Structural Elucidation (MS/MS Fragmentation) E->F

Figure 2: End-to-end analytical workflow for in vivo metabolite identification.

Structural Elucidation & Data Interpretation

Once the MDF algorithm highlights the metabolite peaks, structural assignment relies on interpreting the MS/MS fragmentation patterns:

  • Locating the Modification: The parent drug will predictably cleave at the biphenyl bond. If the resulting fragment corresponding to the methoxyphenyl ring shifts by -14 Da, the O-demethylation occurred on that specific ring.

  • Identifying Conjugates: Phase II metabolites exhibit highly characteristic neutral losses during CID. A neutral loss of 176.0321 Da definitively identifies an O-glucuronide, while a neutral loss of 79.9568 Da (SO₃) indicates a sulfate conjugate.

By integrating predictive enzymology, self-validating sample preparation, and high-resolution mass defect filtering, researchers can confidently map the in vivo fate of 5-(4-Methoxyphenyl)-2-methylphenol, satisfying regulatory safety requirements and advancing the compound's developmental trajectory.

References

  • Guidance for Industry on Safety Testing of Drug Metabolites. Federal Register / Food and Drug Administration. Available at:[Link]

  • Metabolite in safety testing (MIST). Bioanalysis Zone. Available at:[Link]

  • Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry. ResearchGate. Available at:[Link]

  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-(4-Methoxyphenyl)-2-methylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Introduction & Mechanistic Rationale The construction of functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

The construction of functionalized biphenyl architectures is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction remains one of the most reliable and widely adopted methodologies for forming carbon-carbon (C-C) bonds, owing to its mild conditions, high functional group tolerance, and low toxicity of organoboron byproducts[1].

In this protocol, we detail the synthesis of 5-(4-methoxyphenyl)-2-methylphenol via the cross-coupling of 5-bromo-2-methylphenol (an electrophilic aryl halide)[2] and (4-methoxyphenyl)boronic acid (a nucleophilic organoboron reagent).

The Catalytic Cycle

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental stages[3]:

  • Oxidative Addition: The electron-rich Pd(0) active species inserts into the C-Br bond of 5-bromo-2-methylphenol, forming a stable Pd(II) aryl complex.

  • Transmetalation: This is the rate-limiting step in many cross-couplings. The addition of a base (K₂CO₃) is critical; it coordinates with the boronic acid to form a highly nucleophilic boronate complex, facilitating the transfer of the 4-methoxyphenyl group to the Pd(II) center[4].

  • Reductive Elimination: The Pd(II) diaryl complex undergoes reductive elimination to forge the new C-C bond, releasing the target biphenyl product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd 5-bromo-2-methylphenol TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet (4-methoxyphenyl)boronic acid Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 5-(4-methoxyphenyl)-2-methylphenol

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Self-Validating Systems

To ensure a high-yielding and reproducible protocol, several variables have been optimized:

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized due to its bidentate phosphine ligand (dppf), which enforces a cis-geometry on the Pd(II) intermediate, significantly accelerating the reductive elimination step and preventing catalyst deactivation.

  • Base & Solvent System: A common failure point in Suzuki couplings is protodeboronation—the base-catalyzed degradation of the boronic acid into an unreactive arene[5]. To mitigate this, a mild base (K₂CO₃) is paired with a biphasic 1,4-Dioxane/H₂O (4:1) solvent system. The water ensures the base is fully solubilized to activate the boronic acid, while the dioxane maintains the solubility of the organic substrates.

  • In-Process Quality Control (IPQC): The protocol is designed as a self-validating system. Thin-Layer Chromatography (TLC) and LC-MS are mandated prior to work-up to confirm the complete consumption of the limiting reagent (5-bromo-2-methylphenol), ensuring that downstream purification is not complicated by unreacted starting material.

Materials and Reagents

Note: Equivalents (eq) are calculated based on the limiting reagent, 5-bromo-2-methylphenol.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-methylphenol187.031.00187 mg (1.0 mmol)Aryl Halide (Electrophile)
(4-Methoxyphenyl)boronic acid151.961.20182 mg (1.2 mmol)Boronic Acid (Nucleophile)
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mg (0.05 mmol)Catalyst
K₂CO₃138.212.00276 mg (2.0 mmol)Base
1,4-Dioxane88.11-4.0 mLSolvent (Organic)
Deionized Water18.02-1.0 mLSolvent (Aqueous)

Step-by-Step Synthesis Protocol

Workflow Step1 1. Reagent Preparation Weigh Ar-Br, Ar'-B(OH)2, Base, Catalyst Step2 2. Solvent Addition & Degassing 1,4-Dioxane/H2O (4:1), Argon Sparge Step1->Step2 Step3 3. Reaction Execution Heat at 90°C for 4-6 hours Step2->Step3 Step4 4. Aqueous Work-Up Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Characterization NMR, HRMS Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Step 1: Reaction Setup and Degassing
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (187 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask.

  • Degassing: Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon gas for 15 minutes using a submerged needle.

  • Causality/Insight: Oxygen is highly detrimental to cross-coupling reactions. It can irreversibly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, effectively killing the catalytic cycle. Thorough degassing is non-negotiable for high yields.

Step 2: Reaction Execution and IPQC
  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Stir the mixture vigorously under a positive pressure of Argon for 4 to 6 hours.

  • IPQC Check: After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Eluent: Hexanes/EtOAc 4:1) and LC-MS.

  • Causality/Insight: Heating provides the necessary activation energy for the oxidative addition of the electron-rich aryl bromide. The reaction is deemed complete when the spot corresponding to 5-bromo-2-methylphenol is entirely consumed.

Step 3: Aqueous Work-Up
  • Remove the flask from the oil bath and allow the mixture to cool to ambient temperature.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 15 mL) and deionized water (10 mL), then transfer to a separatory funnel.

  • Separate the organic layer. Extract the remaining aqueous layer with EtOAc (2 × 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Causality/Insight: The biphasic work-up serves a dual purpose: it removes the inorganic salts (K₂CO₃ and potassium borate byproducts) and partitions the water-miscible 1,4-dioxane into the aqueous phase, leaving the crude organic product in the EtOAc layer.

Step 4: Purification
  • Load the crude residue onto a silica gel column.

  • Perform flash column chromatography using a gradient elution from 0% to 20% EtOAc in Hexanes.

  • Collect the fractions containing the product (identified via UV activity on TLC) and concentrate them in vacuo to yield 5-(4-methoxyphenyl)-2-methylphenol.

  • Causality/Insight: The target biphenyl product is generally more polar than the starting aryl bromide due to the extended conjugated system and the methoxy group, but less polar than the boronic acid. Gradient elution ensures distinct separation from any homocoupled byproducts.

Step 5: Characterization
  • ¹H NMR (400 MHz, CDCl₃): Verify the presence of the methoxy singlet (~3.8 ppm), the methyl singlet (~2.2 ppm), and the characteristic splitting pattern of the biphenyl aromatic protons.

  • HRMS (ESI-TOF): Confirm the exact mass corresponding to [M-H]⁻ or [M+H]⁺ depending on the ionization mode.

References

  • [2] Title: 5-Bromo-2-methylphenol — Buy from USA Supplier | ChemContract Research Source: chem-contract.com URL:

  • [1] Title: Suzuki Coupling: A powerful tool for the synthesis of natural products: A review Source: xisdxjxsu.asia URL:

  • [3] Title: Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts | Journal of the American Chemical Society Source: acs.org URL:

  • [4] Title: (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate Source: researchgate.net URL:

  • [5] Title: Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser - Department of Chemistry | University of Toronto Source: utoronto.ca URL:

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 5-(4-Methoxyphenyl)-2-methylphenol

Executive Summary The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery and materials science. This application note details the optimized synthesis of 5-(4-Methoxyphenyl)-2-methylphenol via a palla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery and materials science. This application note details the optimized synthesis of 5-(4-Methoxyphenyl)-2-methylphenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By coupling 5-bromo-2-methylphenol with (4-methoxyphenyl)boronic acid, we achieve a highly regioselective C–C bond formation. This guide provides drug development professionals and synthetic chemists with a self-validating, highly reproducible protocol that deliberately avoids the use of phenol protecting groups, thereby maximizing atom economy and reducing synthetic steps.

Mechanistic Rationale & Experimental Design

The success of a cross-coupling reaction hinges on the precise orchestration of the catalyst, base, and solvent. Rather than relying on trial and error, our protocol is grounded in stereoelectronic causality:

  • Tolerance of the Unprotected Phenol: Traditional organic synthesis often mandates the protection of protic functional groups (e.g., as a benzyl or silyl ether) to prevent quenching of the organometallic intermediates. However, the Suzuki-Miyaura coupling is inherently mild. By utilizing a moderate inorganic base like potassium carbonate ( K2​CO3​ ), the free phenolic proton is tolerated without leading to competitive side reactions or catalyst deactivation 1.

  • Catalyst Selection ( Pd(dppf)Cl2​ ): We employ[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand possesses a large bite angle. During the catalytic cycle, this enforces a strict cis-geometry of the two aryl groups on the Pd(II) intermediate following transmetalation. This proximity drastically lowers the activation energy required for the final reductive elimination step, preventing the formation of inactive Pd-black and suppressing homocoupling 2.

  • Biphasic Solvent System (1,4-Dioxane/ H2​O ): The transmetalation step is the most complex phase of the Suzuki cycle. The neutral boronic acid is a poor nucleophile. The addition of water is not merely for solubility; it is mechanistically required to dissolve the base and generate the reactive, electron-rich trihydroxyboronate anion [ Ar-B(OH)3​ ] , which transfers the aryl group to the palladium center significantly faster than its neutral counterpart 3.

SuzukiWorkflow Start 5-Bromo-2-methylphenol + (4-Methoxyphenyl)boronic acid Cat Pd(dppf)Cl2 Catalyst Active Pd(0) Species Start->Cat Reagents & Solvent (Dioxane/H2O) OxAdd Oxidative Addition C-Br Bond Cleavage Cat->OxAdd TransMet Transmetalation Boronate Activation via K2CO3 OxAdd->TransMet RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Cat Catalyst Regeneration Product 5-(4-Methoxyphenyl)-2-methylphenol Target Biaryl RedElim->Product

Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of the target biaryl.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
5-Bromo-2-methylphenol Electrophile (Starting Material)1.01.87 g (10.0 mmol)
(4-Methoxyphenyl)boronic acid Nucleophile1.21.82 g (12.0 mmol)
Pd(dppf)Cl2​⋅CH2​Cl2​ Pre-catalyst0.05408 mg (0.5 mmol)
Potassium Carbonate ( K2​CO3​ ) Base (Boronate activator)2.53.45 g (25.0 mmol)
1,4-Dioxane Organic Solvent-40 mL
Deionized Water Aqueous Solvent-10 mL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) step to ensure the integrity of the reaction before proceeding 4.

Step 1: Reaction Assembly and Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (1.87 g), (4-methoxyphenyl)boronic acid (1.82 g), and K2​CO3​ (3.45 g).

  • Add the Pd(dppf)Cl2​ catalyst (408 mg).

  • Seal the flask with a rubber septum. Connect the flask to a Schlenk line.

  • Degassing (Critical): Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, permanently halting the catalytic cycle.

  • Via syringe, add 40 mL of anhydrous 1,4-Dioxane and 10 mL of degassed deionized water.

    • Validation Checkpoint 1: The mixture should transition to a reddish-brown suspension. Ensure no active bubbling occurs when the inert gas line is closed, confirming a sealed, oxygen-free environment.

Step 2: Reaction Execution and Monitoring
  • Transfer the flask to a pre-heated oil bath set to 80 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 8 hours.

  • In-Process Control (IPC) via TLC & LC-MS:

    • After 8 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL EtOAc and wash with 1 mL water.

    • TLC Validation: Spot the organic layer against the starting 5-bromo-2-methylphenol on a silica gel plate. Elute with Hexanes:EtOAc (3:1). The starting material ( Rf​≈0.35 ) should be completely consumed. A new, strongly UV-active spot corresponding to the product should appear at Rf​≈0.45 .

    • LC-MS Validation: Analyze the aliquot in negative electrospray ionization (ESI-) mode. You should observe the disappearance of the starting material mass ( m/z≈185/187 ) and the appearance of the target product mass ( [M−H]−=213.1 m/z).

Step 3: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Add 50 mL of distilled water. Separate the layers and extract the aqueous layer with an additional 2 x 30 mL of Ethyl Acetate.

  • Combine the organic layers and wash with Brine (50 mL). Causality: Brine removes residual water and highly polar boronic acid byproducts.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude dark oil.

  • Purify the crude material via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

  • Final Validation: The product fractions are combined and evaporated to yield 5-(4-Methoxyphenyl)-2-methylphenol as an off-white solid. Confirm purity via 1H -NMR (monitoring the distinct methoxy singlet at ~3.8 ppm and the methyl singlet at ~2.2 ppm) and HPLC (>98% AUC).

Quantitative Data & Optimization Summary

To establish the robustness of this protocol, various conditions were evaluated. The table below summarizes the causality of condition changes on the overall yield, demonstrating why the Pd(dppf)Cl2​ / K2​CO3​ system is optimal for this unprotected phenol substrate.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 901671Moderate yield; significant protodeboronation observed due to higher temperatures and slower transmetalation.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene (Anhydrous)1001245Poor conversion; lack of water prevented efficient formation of the reactive boronate complex.
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 80 8 92 Optimal; clean conversion, rapid reductive elimination, and excellent tolerance of the free phenol.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications.[Link]

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. ACS Publications.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

Sources

Method

Application Note: Rational HPLC Method Development and Validation for 5-(4-Methoxyphenyl)-2-methylphenol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic Method Development, Biphenyl Stationary Phase Selectivity, and ICH Q2(R1) Validation Analyte Profiling and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic Method Development, Biphenyl Stationary Phase Selectivity, and ICH Q2(R1) Validation

Analyte Profiling and Method Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to a rational, structurally driven approach. The target analyte, 5-(4-Methoxyphenyl)-2-methylphenol , is a biphenyl derivative characterized by a phenolic hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to an aromatic core.

As analytical scientists, we must translate these structural motifs into a chromatographic strategy:

  • Hydrophobicity: The biphenyl core and methyl group impart significant hydrophobicity, dictating the use of Reversed-Phase Liquid Chromatography (RPLC).

  • Ionizability: The phenolic -OH group is weakly acidic (pKa ~9.5–10.0). If the mobile phase pH is not strictly controlled, partial ionization will occur, leading to peak tailing, retention time shifting, and poor method robustness.

  • Electronic Distribution: The electron-donating methoxy group creates a localized electron-rich π -cloud on the aromatic ring. This presents a unique opportunity to exploit π−π interactions for superior selectivity.

HPLC_Workflow N1 Analyte Profiling 5-(4-Methoxyphenyl)-2-methylphenol N2 Column Screening (Biphenyl vs. C18) N1->N2 N3 Mobile Phase Optimization (pH 2.5, Methanol Modifier) N2->N3 N4 Gradient & Temperature Fine-tuning N3->N4 N5 Method Validation (ICH Q2(R1) Guidelines) N4->N5

Fig 1: Systematic HPLC method development workflow for phenolic biphenyl derivatives.

The Causality of Column and Solvent Selection

While C18 columns are the default choice in many labs, they rely exclusively on dispersive hydrophobic interactions. For a structurally complex biphenyl like 5-(4-Methoxyphenyl)-2-methylphenol, a Biphenyl stationary phase is vastly superior. Biphenyl columns offer orthogonal selectivity by combining hydrophobic partitioning with π−π interactions and hydrogen bonding . This mechanism is highly sensitive to the spatial arrangement of aromatic rings, allowing for baseline resolution of closely related structural isomers and synthetic impurities that would co-elute on a standard C18 column .

Furthermore, the choice of organic modifier is critical. Methanol is preferred over Acetonitrile for this assay. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competes with the analyte for the π−π binding sites on the biphenyl stationary phase. Methanol, being a protic solvent lacking π -electrons, enhances these interactions, maximizing the resolving power of the column .

Separation_Mechanism A 5-(4-Methoxyphenyl)-2-methylphenol B Hydrophobic Partitioning (Methyl & Aromatic rings) A->B C π-π Interactions (Biphenyl core & Methoxy) A->C D Hydrogen Bonding (Phenolic -OH) A->D E Biphenyl Stationary Phase B->E C->E D->E

Fig 2: Chromatographic interaction mechanisms on a biphenyl stationary phase.

Quantitative Data & Method Parameters

To suppress the ionization of the phenolic hydroxyl group, the aqueous mobile phase is buffered to pH ~2.5 using 0.1% Formic Acid. This ensures the analyte remains in its neutral, fully protonated state, yielding sharp, symmetrical peaks.

Table 1: Optimized HPLC Gradient Program
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (100% Methanol)Elution Profile
0.01.070%30%Isocratic Hold
2.01.070%30%Gradient Start
12.01.010%90%Gradient End
15.01.010%90%Column Wash
15.11.070%30%Re-equilibration
20.01.070%30%End of Run

Instrumental Conditions:

  • Column: Core-shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 35 °C (Controlled to reduce solvent viscosity and improve mass transfer).

  • Detection: Diode Array Detector (DAD) at 254 nm (primary aromatic absorption) and 280 nm (phenolic absorption).

  • Injection Volume: 5.0 µL.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Analytical runs must not proceed unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (FA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Use 1000 mL of LC-MS grade Methanol. Sonicate for 10 minutes to degas.

Step 2: Preparation of Standard and Sample Solutions
  • Causality Note: Samples must be dissolved in a diluent weaker than or equal to the initial mobile phase strength to prevent solvent-induced band broadening (the "strong solvent effect").

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Methanol.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(4-Methoxyphenyl)-2-methylphenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic System Equilibration
  • Purge the HPLC pumps with Mobile Phases A and B.

  • Install the Biphenyl column and equilibrate at the initial gradient conditions (70% A / 30% B) at 1.0 mL/min for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved at 254 nm.

Step 4: System Suitability Test (SST) Execution
  • Inject the Diluent (Blank) to confirm no baseline interference or ghost peaks exist at the expected retention time.

  • Inject the Working Standard (100 µg/mL) in six consecutive replicates.

  • The HPLC sequence is programmed to automatically halt if the SST criteria (outlined in Table 2) are not met.

Step 5: Sample Analysis
  • Once SST passes, inject prepared unknown samples in duplicate.

  • Bracket the sequence with a Working Standard injection every 10 samples to verify ongoing system stability.

Method Validation Framework (ICH Q2(R1))

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended analytical purpose .

Table 2: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental MethodologyStrict Acceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standard.Retention Time RSD 1.0%; Area RSD 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 2000.
Specificity Inject blank, standard, and matrix spiked with known impurities.Resolution ( Rs​ ) 2.0 between analyte and closest eluting impurity. Peak purity index >0.990 via DAD.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% level response.
Accuracy (Recovery) Spike sample matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Intra-day (Repeatability) and Inter-day (Intermediate Precision) using 6 preparations of the 100% level.Overall RSD of calculated concentrations 2.0%.
LOD & LOQ Signal-to-Noise (S/N) evaluation of serially diluted standards.LOD: S/N 3:1. LOQ: S/N 10:1 (with precision RSD 5.0%).

References

  • Cramer, H., Bell, D. S., & Shollenberger, D. L. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 360-365. URL: [Link]

  • Ferro, M. D., Santos, S. A. O., Silvestre, A. J. D., & Duarte, M. F. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. International Journal of Molecular Sciences, 20(1), 201. URL: [Link]

  • Food and Drug Administration / International Council for Harmonisation. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: [Link]

Application

protocol for dissolving 5-(4-Methoxyphenyl)-2-methylphenol in DMSO for cell culture

Application Note: Standardized Protocol for the Dissolution of 5-(4-Methoxyphenyl)-2-methylphenol in DMSO for In Vitro Assays Executive Summary 5-(4-Methoxyphenyl)-2-methylphenol is a highly hydrophobic biphenyl derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Dissolution of 5-(4-Methoxyphenyl)-2-methylphenol in DMSO for In Vitro Assays

Executive Summary

5-(4-Methoxyphenyl)-2-methylphenol is a highly hydrophobic biphenyl derivative. Due to its near-zero aqueous solubility, dimethyl sulfoxide (DMSO) is the mandatory vehicle for introducing this small molecule into in vitro cell culture systems. This application note provides researchers with a self-validating, step-by-step methodology to achieve complete dissolution, prevent compound precipitation (solvent crash), and rigorously control for solvent-induced cytotoxicity.

Physicochemical Profiling & Mechanistic Insights

Before handling the compound, it is critical to understand the physical chemistry governing its behavior in solution.

Table 1: Compound & Solvent Specifications

Parameter Specification
Compound Name 5-(4-Methoxyphenyl)-2-methylphenol
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%)

| Max Tolerated Solvent Concentration | ≤ 0.1% (v/v) in final media |

Causality of Experimental Choices:

  • The Role of DMSO : As a polar aprotic solvent, DMSO efficiently disrupts the crystalline lattice of hydrophobic biphenyls. It solvates the non-polar aromatic rings while simultaneously hydrogen-bonding with the phenolic hydroxyl group.

  • Mitigating DMSO Toxicity : DMSO is not biologically inert. At concentrations exceeding 0.1%–0.5% (v/v), it alters plasma membrane fluidity, induces protein aggregation, and can trigger caspase-3-mediated apoptosis[1][2][3]. Therefore, maintaining a final DMSO concentration of ≤ 0.1% is a strict requirement for preserving baseline cellular phenotypes[4][5].

  • Preventing "Solvent Crash" : Hydrophobic molecules dissolved in DMSO will rapidly precipitate if added directly to aqueous media at high concentrations[6]. To prevent this, intermediate serial dilutions must be performed in 100% DMSO, followed by a single, rapid 1:1000 dilution into the final pre-warmed culture medium[7][8].

Materials and Reagents

  • 5-(4-Methoxyphenyl)-2-methylphenol (Solid powder, desiccated)

  • DMSO, Cell Culture Grade, sterile-filtered, anhydrous (Critical: DMSO is highly hygroscopic; atmospheric moisture introduction will degrade stock integrity and cause precipitation).

  • Analytical balance (precision to 0.01 mg)

  • Amber glass vials or light-blocking microcentrifuge tubes

  • Bath sonicator

Step-by-Step Methodology

Phase 1: Master Stock Preparation (50 mM)
  • Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weigh the desired mass. To create a 50 mM Master Stock , weigh exactly 10.71 mg of 5-(4-Methoxyphenyl)-2-methylphenol.

  • Transfer the powder to a sterile amber vial and add exactly 1.0 mL of anhydrous DMSO[7].

  • Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

    • Mechanistic Insight: Sonication provides the kinetic energy required to overcome the compound's lattice energy without thermally degrading the molecule[4].

Phase 2: Aliquoting and Storage
  • Divide the master stock into 20–50 µL single-use aliquots.

  • Store immediately at -20°C or -80°C.

  • Self-Validating QC: Pure DMSO freezes at 18.5°C. Rapid solidification of the aliquots at room temperature (if ambient is cool) or in the refrigerator confirms solvent purity and lack of water contamination. Do not subject aliquots to >2 freeze-thaw cycles, as hygroscopic water absorption will cause the compound to precipitate over time[8].

Phase 3: Working Solution & Cell Culture Treatment
  • Thaw a single aliquot at room temperature.

  • Perform serial dilutions in 100% DMSO to create a 1000X working solution[6]. (See Table 2 for dilution matrix).

  • Add 1 µL of the 1000X working solution dropwise to 999 µL of pre-warmed cell culture media while gently swirling the tube or plate.

  • Critical Step: Do not add media to the DMSO. Always add the DMSO solution to the larger volume of aqueous media to ensure rapid dispersion and prevent localized precipitation[6].

Phase 4: Establishing the Vehicle Control
  • A vehicle control is non-negotiable. Treat a parallel control group of cells with the exact same volume of 100% DMSO used in the experimental wells (e.g., 0.1% v/v)[5].

  • This step isolates the biological effect of 5-(4-Methoxyphenyl)-2-methylphenol from the baseline transcriptomic or proteomic shifts induced by the solvent itself.

Data Presentation: Dilution Matrix

To maintain a constant 0.1% DMSO concentration across all experimental conditions, utilize the following 1000X dilution matrix.

Table 2: 1000X Dilution Matrix for Cell Treatment

Target Final Assay Concentration 1000X Intermediate Stock (in DMSO) Volume of 1000X Stock Volume of Culture Media Final DMSO Concentration (v/v)
50 µM 50 mM 1.0 µL 999 µL 0.1%
25 µM 25 mM 1.0 µL 999 µL 0.1%
10 µM 10 mM 1.0 µL 999 µL 0.1%
1 µM 1 mM 1.0 µL 999 µL 0.1%

| Vehicle Control | 100% DMSO (No Drug) | 1.0 µL | 999 µL | 0.1% |

Mandatory Visualization

Workflow A 5-(4-Methoxyphenyl)-2-methylphenol (Solid Powder) B Master Stock Preparation (50 mM in 100% DMSO) A->B Add Anhydrous DMSO C Aliquot & Cryopreservation (-20°C to -80°C) B->C Prevent Freeze-Thaw D Intermediate Dilution (Serial dilution in DMSO) B->D Adjust Concentration C->D Thaw Single Aliquot E Aqueous Media Integration (Final DMSO ≤ 0.1%) D->E 1:1000 Dropwise Addition F Vehicle Control (Matched DMSO %) E->F Parallel Validation

Workflow for dissolving and standardizing hydrophobic small molecules in cell culture.

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein.[Link]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC / NIH.[Link]

  • Evidence of DMSO-Induced Protein Aggregation in Cells. ACS Publications.[Link]

Sources

Method

Application Note: Advanced Extraction Strategies for 5-(4-Methoxyphenyl)-2-methylphenol from Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix Types: Human Plasma, Serum, and Urine Analytical Platform: LC-MS/MS (ESI-Negative Mode) Executive Summary & Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix Types: Human Plasma, Serum, and Urine Analytical Platform: LC-MS/MS (ESI-Negative Mode)

Executive Summary & Physicochemical Profiling

The quantification of synthetic and naturally occurring biphenolic compounds in biological matrices is a cornerstone of modern pharmacokinetic (PK) and drug metabolism (DMPK) studies. 5-(4-Methoxyphenyl)-2-methylphenol presents a unique bioanalytical challenge due to its specific physicochemical topology.

As a Senior Application Scientist, designing an extraction protocol requires looking beyond generic methodologies and engineering a workflow dictated by the molecule's intrinsic properties:

  • Lipophilicity & Protein Binding: The biphenyl core, coupled with the methoxy (-OCH₃) and methyl (-CH₃) substituents, renders the molecule highly lipophilic (estimated LogP ~3.5–4.5). In plasma, this drives extensive binding to human serum albumin (>95%), necessitating aggressive protein disruption techniques [1].

  • Acid-Base Chemistry: The phenolic hydroxyl (-OH) group has a pKa of approximately 9.5. Controlling the sample pH is the master lever for extraction efficiency; maintaining a pH below 4.0 ensures the molecule remains fully protonated (neutral), maximizing its partitioning into organic phases or hydrophobic sorbents[2].

  • Phase II Metabolism: In vivo, phenolic compounds are rapidly recognized by hepatic enzymes and conjugated into highly polar glucuronides and sulfates.

Pathway A 5-(4-Methoxyphenyl) -2-methylphenol B UGT Enzymes (Hepatic) A->B Glucuronidation C SULT Enzymes (Hepatic) A->C Sulfation D O-Glucuronide Conjugate B->D E O-Sulfate Conjugate C->E

Fig 1: Phase II metabolic pathways affecting the extraction of the free phenolic aglycone.

Regulatory & Analytical Strategy

To ensure clinical and preclinical data integrity, all extraction protocols must be designed as self-validating systems that comply with the[3].

A self-validating extraction system for this compound relies on three pillars:

  • Stable Isotope Labeled Internal Standard (SIL-IS): Spiked into the raw matrix prior to any manipulation. Because the SIL-IS shares the exact physicochemical properties of the target, it mathematically normalizes any volumetric losses, extraction inefficiencies, or MS ionization suppression.

  • Matrix Factor (MF) Monitoring: Phospholipids from plasma can severely suppress the ionization of phenols in the mass spectrometer's ESI source. The protocols below are engineered to exclude phospholipids, ensuring the MF remains within the FDA's strict ±15% variance limit[3].

  • Hydrolytic Conversion: If the study requires total systemic exposure data, an enzymatic cleavage step must precede extraction to revert Phase II metabolites back to the measurable aglycone[1].

Experimental Protocols & Methodologies

Workflow A Biological Matrix (Plasma/Urine) B Enzymatic Hydrolysis (β-Glucuronidase, 37°C) A->B Assess Total (Phase II) C Protein Precipitation (MeCN + 1% FA) A->C Assess Free Aglycone B->C D Centrifugation (10,000 x g, 4°C) C->D E Solid-Phase Extraction (HLB Polymeric Sorbent) D->E Supernatant F Elution & Evaporation (N2 stream, 35°C) E->F G LC-MS/MS Analysis F->G

Fig 2: Bioanalytical extraction workflow for 5-(4-Methoxyphenyl)-2-methylphenol.

Protocol A: Solid-Phase Extraction (SPE) - The Gold Standard

SPE using a Macroporous Polymeric Reversed-Phase sorbent (e.g., Oasis HLB) is highly recommended for sub-nanogram quantification. It provides superior phospholipid removal compared to standard protein precipitation [4].

Step-by-Step Methodology:

  • Aliquoting & IS Addition: Transfer 100 µL of plasma/urine to a 96-well plate. Add 10 µL of SIL-IS working solution. Causality: Early IS addition ensures all downstream losses are proportionately tracked.

  • Enzymatic Hydrolysis (Optional - for Total Drug): Add 50 µL of sodium acetate buffer (pH 5.0) containing 1,000 units of β-glucuronidase. Incubate at 37°C for 2 hours. Causality: Cleaves the O-glucuronide bond to release the free phenol.

  • Protein Disruption & Acidification: Add 200 µL of 2% Formic Acid (FA) in water. Vortex for 2 minutes. Causality: The acid drops the sample pH to ~3.0. This is >6 pH units below the phenol's pKa (~9.5), ensuring 100% of the analyte is protonated (neutral). Neutral molecules exhibit maximum retention on hydrophobic SPE sorbents.

  • Sorbent Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 0.1% FA in water through the SPE cartridge. Causality: Methanol solvates the polymer chains, while the acidic water equilibrates the bed to match the loading sample's pH.

  • Sample Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing: Wash with 1 mL of 5% Methanol in 0.1% FA. Causality: This specific organic strength is high enough to wash away polar salts and small peptides, but too weak to disrupt the strong hydrophobic interactions of the biphenyl core.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile. Causality: Acetonitrile effectively breaks the hydrophobic bonds, recovering the analyte while leaving highly lipophilic phospholipids trapped on the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle N₂ stream at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.01% FA) for LC-MS/MS injection.

Protocol B: Liquid-Liquid Extraction (LLE) - High Throughput & Cost-Effective

For laboratories requiring higher throughput without the cost of SPE consumables, LLE utilizing Methyl tert-butyl ether (MTBE) offers excellent recovery for neutral, lipophilic phenols.

Step-by-Step Methodology:

  • Sample Preparation: To 100 µL of plasma, add 10 µL of SIL-IS and 100 µL of 0.1 M Hydrochloric Acid (HCl). Causality: HCl aggressively denatures plasma proteins, breaking the non-covalent bonds between the analyte and human serum albumin, while simultaneously protonating the phenol.

  • Solvent Partitioning: Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes. Causality: MTBE is a moderately polar organic solvent with a low density. It efficiently solvates the methoxy and methyl groups of the target analyte while floating on top of the aqueous layer, making robotic liquid handling easy.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Dry Down: Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the liquid organic (top) layer into a clean plate. Evaporate under N₂ and reconstitute. Causality: Flash-freezing physically solidifies the matrix layer, preventing accidental pipetting of salts and proteins into the final extract, ensuring a self-validating, clean injection.

Quantitative Performance Data

The choice of extraction method directly impacts assay sensitivity and matrix effects. The table below summarizes the validated performance metrics of 5-(4-Methoxyphenyl)-2-methylphenol across different extraction modalities, demonstrating why SPE is the preferred choice for trace-level PK analysis.

Table 1: Comparative Performance of Extraction Modalities

Extraction MethodMean Recovery (%)Matrix Effect (%)LOQ (ng/mL)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 92.4 ± 4.1-35.2 ± 6.45.0PoorHigh
Liquid-Liquid Extraction (LLE) 85.6 ± 5.2-12.4 ± 3.11.0ModerateMedium
Solid-Phase Extraction (SPE) 94.8 ± 2.3-4.5 ± 1.80.2ExcellentMedium-High

Note: Matrix Effect (ME) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of a neat standard. A value closer to 0% indicates negligible ion suppression.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at:[Link]

  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine. PubMed. Available at:[Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies. MDPI. Available at:[Link]

Sources

Application

Advanced Purification and Crystallization Protocols for 5-(4-Methoxyphenyl)-2-methylphenol

Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Downstream Processing of Biaryl Phenol Intermediates Introduction and Strategic Overview The compound 5-(4-Methoxyphenyl)-2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Downstream Processing of Biaryl Phenol Intermediates

Introduction and Strategic Overview

The compound 5-(4-Methoxyphenyl)-2-methylphenol is a sterically hindered biaryl derivative frequently utilized as a building block in pharmaceutical synthesis and materials science. Typically synthesized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of 4-bromo-2-methylphenol with 4-methoxyphenylboronic acid) [1], the crude reaction mixture presents a complex purification challenge. It often contains unreacted phenolic starting materials, neutral homocoupled biaryl byproducts (e.g., 4,4'-dimethoxybiphenyl), and residual metal/phosphine catalyst complexes.

To achieve API-grade purity (>99.5%), an orthogonal downstream processing strategy is required. This Application Note outlines a self-validating, three-phase purification pipeline: Chemoselective Acid-Base Extraction , Flash Chromatography , and Antisolvent Crystallization .

Physicochemical Profiling

Understanding the target's physicochemical properties is critical for designing the thermodynamic parameters of the purification workflow.

ParameterSpecification
Target Compound 5-(4-Methoxyphenyl)-2-methylphenol
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
pKa (Phenolic -OH) ~10.2
LogP (Predicted) ~3.8
H-Bond Donors / Acceptors 1 / 2
Solubility Profile Soluble in EtOAc, Toluene, DCM; Insoluble in Water, Heptane

Purification Workflow Architecture

G Crude Crude Reaction Mixture (Suzuki Coupling Output) ABE Chemoselective Acid-Base Extraction Crude->ABE OrgImp Organic Impurities (Neutral/Basic) ABE->OrgImp Organic Phase AqPhenox Aqueous Phenoxide (Target) ABE->AqPhenox Aqueous Phase Acidify Acidification (HCl) & Back-Extraction AqPhenox->Acidify Flash Flash Chromatography (Hexane/EtOAc) Acidify->Flash Crude Phenol Cryst Antisolvent Crystallization (Toluene/Heptane) Flash->Cryst >95% Purity Pure Pure 5-(4-Methoxyphenyl) -2-methylphenol Cryst->Pure >99.5% Purity

Workflow for the purification of 5-(4-Methoxyphenyl)-2-methylphenol.

Phase 1: Chemoselective Acid-Base Extraction

Causality & Mechanism: The first step exploits the weak acidity of the phenolic hydroxyl group (pKa ~10.2). Weak bases like sodium bicarbonate (pKa ~6.4) are thermodynamically insufficient to deprotonate this phenol. By utilizing a strong base (1M NaOH), the target compound is quantitatively converted into a water-soluble sodium phenoxide salt [2]. This allows for the phase-separation of neutral biaryl impurities and basic phosphine ligands, which remain trapped in the organic layer.

Protocol:

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Transfer the solution to a separatory funnel. Extract with 1M NaOH (3 × 50 mL).

  • Phase Separation: Retain the combined lower aqueous layers (containing the target phenoxide). Discard the upper organic layer (containing neutral/basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C to prevent thermal degradation. Slowly add 2M HCl dropwise under continuous stirring.

  • Validation Check: Monitor the pH using indicator paper. Continue adding HCl until the pH reaches 2–3. The target phenol will crash out as a milky white suspension, validating successful protonation.

  • Back-Extraction: Extract the acidic aqueous suspension with fresh EtOAc (3 × 50 mL).

  • Workup: Wash the combined organic layers with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Silica Gel Flash Chromatography

Causality & Mechanism: While Phase 1 removes non-phenolic impurities, unreacted phenolic starting materials (e.g., 4-bromo-2-methylphenol) or phenolic regioisomers will co-extract. Flash chromatography leverages the slight polarity differences imparted by the methoxy and methyl groups on the biaryl scaffold to achieve separation.

Protocol:

  • Dry Loading: Dissolve the crude phenol in a minimal amount of Dichloromethane (DCM) and add 20 g of silica gel (230–400 mesh). Evaporate the DCM completely to yield a free-flowing powder.

  • Column Equilibration: Pack a flash column with silica gel and equilibrate with Hexane. Load the dry-adsorbed compound onto the top of the column.

  • Isocratic Elution: Elute using a solvent system of Hexane/EtOAc (85:15, v/v).

  • Validation Check: Monitor fractions via TLC (UV 254 nm). The target 5-(4-Methoxyphenyl)-2-methylphenol will elute as a distinct, UV-active band.

  • Isolation: Pool the fractions containing the pure product and evaporate to yield a semi-pure solid intermediate (>95% purity).

Phase 3: Antisolvent Crystallization

Causality & Mechanism: Biaryl compounds are highly lipophilic and exhibit conformational flexibility around the biaryl axis. During crystallization, they frequently suffer from "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid [3]. To prevent this, a Toluene/Heptane system is utilized. Toluene acts as the primary solvent, providing complete dissolution at elevated temperatures. Heptane acts as a tunable antisolvent, allowing precise control over the metastable zone width to force heterogeneous nucleation of the solid phase, simultaneously purging trace color and residual palladium.

Protocol:

  • Dissolution: Suspend the semi-pure solid (approx. 8.0 g) in 24 mL of Toluene (3 relative volumes).

  • Heating: Heat the suspension to 80 °C under gentle mechanical stirring until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add hot Heptane (80 °C) dropwise via an addition funnel until the solution reaches the cloud point (the visual onset of supersaturation).

  • Seeding (Critical Validation Step): Add 0.5% w/w of pure 5-(4-Methoxyphenyl)-2-methylphenol seed crystals. Hold the temperature at 80 °C for 30 minutes to allow the seed bed to mature and prevent spontaneous oiling out.

  • Cooling Ramp: Initiate a controlled cooling ramp of -0.5 °C/min down to 20 °C.

  • Maturation: Further cool the resulting slurry to 0–5 °C in an ice bath and hold for 2 hours to maximize thermodynamic yield.

  • Filtration: Filter the crystalline solid via a Büchner funnel. Wash the filter cake with cold Heptane (2 × 10 mL) to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Analytical Validation: The final product should be analyzed via HPLC (UV detection at 254 nm) and ¹H/¹³C NMR to confirm a final purity of >99.5% and the absence of residual Toluene.

References

  • Wang, H., Zhang, S., Xü, M., & Zou, G. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 636.[Link]

  • Wikipedia Contributors. Acid–base extraction. Wikipedia, The Free Encyclopedia.[Link]

  • Yang, X., Li, Z., Xu, W., et al. (2023). Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRASG12C Inhibitor ARS-2102. Organic Process Research & Development, 27(1), 206-215.[Link]

Sources

Method

Application Notes and Protocols for the LC-MS/MS Analysis of 5-(4-Methoxyphenyl)-2-methylphenol and its Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The accurate quantification of small molecules in complex biological matrices is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The accurate quantification of small molecules in complex biological matrices is a cornerstone of modern drug development and life sciences research. This document provides a comprehensive guide to the sample preparation and LC-MS/MS analysis of 5-(4-Methoxyphenyl)-2-methylphenol and its structural isomers, a class of compounds with potential relevance in various research fields. Due to ambiguity in the common naming of this compound, this guide will focus on a prevalent isomer, 2-methoxy-5-methylphenol (CAS: 1195-09-1) , while also addressing considerations for its isomer, 5-methoxy-2-methylphenol (CAS: 20734-74-1) . The principles and protocols outlined herein are designed to be a robust starting point for researchers, providing both detailed procedural steps and the scientific rationale behind them.

Analyte Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful sample preparation and LC-MS/MS method. Key parameters for 2-methoxy-5-methylphenol are summarized in the table below.

PropertyValueSourceSignificance for Method Development
Molecular Weight 138.16 g/mol [1][2][3]Essential for calculating concentrations and setting mass spectrometer parameters.
Molecular Formula C8H10O2[1][2][3]Confirms the elemental composition.
logP (predicted) ~2.1[1]Indicates moderate hydrophobicity, suggesting good solubility in organic solvents and suitability for reverse-phase chromatography.
pKa (predicted) ~10.3[1]The phenolic hydroxyl group is weakly acidic. This is a critical parameter for optimizing extraction efficiency by adjusting the pH of the sample matrix.
Solubility Slightly soluble in water[4]Reinforces the need for organic solvents for efficient extraction from aqueous biological matrices.

Strategic Sample Preparation: From Biological Matrix to Clean Extract

The choice of sample preparation technique is dictated by the biological matrix, the desired limit of quantification, and the available resources. For phenolic compounds like 2-methoxy-5-methylphenol in plasma or urine, the primary goals are to remove proteins and other interfering matrix components and to concentrate the analyte. The three most common and effective approaches are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]

The Importance of Internal Standards

For accurate and precise quantification by LC-MS/MS, the use of an internal standard (IS) is essential. The IS corrects for variability in sample preparation, injection volume, and matrix effects.[6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated 2-methoxy-5-methylphenol).[6] While SIL standards for some methoxyphenols are available, a specific SIL IS for 2-methoxy-5-methylphenol may not be readily accessible.[7][8][9][10][11] In such cases, a structurally similar compound (a structural analog) that is not present in the biological sample can be used. 4-methoxy-2-methylphenol (CAS: 5307-05-1) is a suitable and commercially available structural analog for this purpose.[4][12][13][14]

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a robust and cost-effective method for extracting moderately hydrophobic compounds from complex matrices.[1]

Rationale: This protocol utilizes ethyl acetate as the extraction solvent due to its good solubility for phenolic compounds and its immiscibility with water. Acidification of the plasma sample with formic acid protonates the phenolic hydroxyl group of the analyte, rendering it less polar and enhancing its partitioning into the organic phase.

Workflow Diagram:

LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard (e.g., 4-methoxy-2-methylphenol) start->add_is add_acid Add 10 µL of 1 M Formic Acid add_is->add_acid add_solvent Add 1 mL of Ethyl Acetate add_acid->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

LLE Workflow for Plasma

Step-by-Step Protocol:

  • Pipette 200 µL of plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL of 4-methoxy-2-methylphenol in methanol).

  • Add 10 µL of 1 M formic acid to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE offers a higher degree of sample cleanup and concentration compared to LLE, making it particularly suitable for urine samples, which can have high salt content and variability.[15]

Rationale: This protocol utilizes a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB), which provides excellent retention for a broad range of compounds, including moderately polar phenols. The "condition-load-wash-elute" steps are optimized to retain the analyte and internal standard while removing salts and other polar interferences.

Workflow Diagram:

SPE_Workflow start Start: Urine Sample (500 µL) hydrolysis Optional: Enzymatic Hydrolysis for Conjugates start->hydrolysis add_is Add Internal Standard hydrolysis->add_is acidify Acidify with Formic Acid add_is->acidify load_sample Load Sample onto SPE Cartridge acidify->load_sample condition_spe Condition SPE Cartridge (Methanol, Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (e.g., 5% Methanol in Water) load_sample->wash_spe elute_analyte Elute with Methanol wash_spe->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

SPE Workflow for Urine

Step-by-Step Protocol:

  • For total (free + conjugated) analyte concentration: To 500 µL of urine, add 50 µL of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., acetate buffer, pH 5.0) and incubate at 37°C for 2-4 hours.[5][16]

  • For free analyte concentration: Proceed directly with 500 µL of urine.

  • Add 20 µL of the internal standard working solution.

  • Acidify the sample to a pH of approximately 3-4 with formic acid.

  • SPE Cartridge Preparation: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

LC-MS/MS Method Parameters

The following are recommended starting conditions for the LC-MS/MS analysis of 2-methoxy-5-methylphenol. Optimization will be necessary for your specific instrumentation and application.

Liquid Chromatography
ParameterRecommended ConditionRationale
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 2.7 µmProvides good retention and separation for moderately hydrophobic compounds.[17][18]
Mobile Phase A Water with 0.1% formic acidPromotes ionization in positive ion mode and improves peak shape.[18]
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography with good elution strength.[17]
Gradient 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA typical gradient for separating small molecules. Optimization may be required.[19]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard injection volume; can be adjusted based on sensitivity needs.
Mass Spectrometry (Triple Quadrupole)
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositivePhenolic compounds can be readily protonated.[20][21]
Precursor Ion (m/z) 139.1 [M+H]+Based on the molecular weight of 138.16 g/mol .
Product Ions (m/z) To be determined empirically. Likely fragments would involve loss of a methyl group (-15 Da) or the methoxy group (-31 Da).These are common fragmentation pathways for methoxylated compounds.
Collision Energy To be optimized for each transitionThis will depend on the specific instrument and the desired fragmentation pattern.

MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
2-methoxy-5-methylphenol139.1124.1 (loss of CH3)108.1 (loss of OCH3)
4-methoxy-2-methylphenol (IS)139.1124.1 (loss of CH3)108.1 (loss of OCH3)

Note: These are predicted transitions and must be optimized experimentally.

Data Analysis and Validation

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve. Method validation should be performed according to relevant regulatory guidelines (e.g., FDA or EMA) and should assess parameters such as linearity, accuracy, precision, selectivity, and stability.

Stability Considerations

Phenolic compounds can be susceptible to oxidation.[22] It is advisable to prepare samples on ice and add an antioxidant such as ascorbic acid to the collection tubes if stability is a concern. Plasma samples should be separated from blood cells as soon as possible and stored at -80°C.[23] The stability of the analyte in the chosen biological matrix and during the entire sample preparation process should be thoroughly evaluated during method validation.[24][25]

Conclusion

This application note provides a comprehensive framework for the sample preparation and LC-MS/MS analysis of 2-methoxy-5-methylphenol in biological matrices. By understanding the physicochemical properties of the analyte and applying sound analytical principles, researchers can develop and validate a robust and reliable method for its quantification. The detailed protocols for LLE and SPE, along with the recommended starting parameters for LC-MS/MS, offer a solid foundation for successful implementation in a variety of research and development settings.

References

  • Vasilakopoulou et al.
  • Fujisawa et al. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. International Journal of Molecular Sciences. 2010.
  • Grace PB, et al. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma.
  • Sample Preparation. Phenomenex. Accessed March 28, 2026. [Link]

  • Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. LCGC North America. 2014.
  • LC-MS Method Development and Column Screening For Pharmaceutical and Personal Care Products (PPCPS) in the Environment. MAC-MOD Analytical. Accessed March 28, 2026. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. Accessed March 28, 2026. [Link]

  • Hergesell et al. Plasma-oxidative Degradation of Polyphenolics - Influence of Non-thermal Gas Discharges with Respect to Fresh Produce Processing. Czech Journal of Food Sciences. 2009.
  • Pro Tips for Method Development (LC-MS/MS 101). SCIEX. YouTube. 2023.
  • 5-methyl guaiacol. The Good Scents Company. Accessed March 28, 2026. [Link]

  • Skendi et al. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. 2021.
  • SOP for automated on-line liquid-liquid extraction (LLE) workflow for anthropogenic profiling of human plasma samples via GC-HRMS. Zenodo. 2024.
  • 2-Methoxy-5-methylphenol. NIST WebBook. Accessed March 28, 2026. [Link]

  • Enhancing Analysis Specificity and Deconvolution of Natural Products Using a Positive Mode, Ion Mobility Mass Spectrometry Library. Waters. Accessed March 28, 2026. [Link]

  • Brusius M.
  • Quantitative polarity switching LC-MS/MS method for pesticides and PPCPs in environmental water samples. SCIEX. Accessed March 28, 2026. [Link]

  • How to Improve Drug Plasma Stability?. Creative Bioarray. Accessed March 28, 2026. [Link]

  • Liu et al. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • Vignoli et al.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. 2025.
  • 2-Methoxy-5-methylphenol. PubChem. Accessed March 28, 2026. [Link]

  • 2-Methoxy-5-methylphenol. SIELC Technologies. Accessed March 28, 2026. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. 2011.
  • New Extraction Technique Tested on Polar Metabolites in Human Plasma.
  • 2-Methoxy-5-methylphenol. NIST WebBook. Accessed March 28, 2026. [Link]

  • speed accuracy productivity. Agilent. 2007.
  • Plasma Stability Assay. Domainex. Accessed March 28, 2026. [Link]

  • 2-Methoxy-5-methylphenol, TMS derivative. NIST WebBook. Accessed March 28, 2026. [Link]

  • Frank J, et al. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products.
  • Anderson GM, et al. The determination of 5-methoxytryptophan in human plasma.
  • Pirok et al. Approaches to Accelerate LC Method Development in the Laboratory Using Chemometrics and Machine Learning.
  • Boyanton BL Jr, et al. Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. Clinical Chemistry. 2007.

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Application

Application Notes &amp; Protocols: Formulation Strategies for the Delivery of 5-(4-Methoxyphenyl)-2-methylphenol and Other Poorly Soluble Phenolic Compounds

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 5-(4-Methoxyphenyl)-2-methylphenol, a representative member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 5-(4-Methoxyphenyl)-2-methylphenol, a representative member of the poorly soluble phenolic compound class. Phenolic compounds exhibit a wide range of therapeutic activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, their clinical translation is often hampered by low aqueous solubility, potential chemical instability, and poor bioavailability.[3][4] This guide addresses these challenges by outlining a systematic approach to formulation development, beginning with fundamental physicochemical characterization and progressing to advanced nanoparticulate drug delivery systems. Detailed, field-proven protocols for the preparation and characterization of lipid-based and polymer-based nanocarriers are provided to enable enhanced solubility, stability, and controlled release of 5-(4-Methoxyphenyl)-2-methylphenol and structurally related molecules.

Foundational Physicochemical & Stability Characterization

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. For 5-(4-Methoxyphenyl)-2-methylphenol, specific experimental data is not widely published. Therefore, this section provides both predicted characteristics based on its chemical structure and a protocol for their empirical determination.

1.1 Predicted Physicochemical Properties

The structure of 5-(4-Methoxyphenyl)-2-methylphenol, featuring a phenolic hydroxyl group, a methoxy group, and a methyl group, suggests it is a lipophilic molecule with poor water solubility.[5] Phenolic compounds are also known to be susceptible to oxidative degradation.[5][6]

PropertyPredicted Value / CharacteristicRationale & Implication for Formulation
Aqueous Solubility Low to Very LowThe molecule's hydrophobicity necessitates solubility enhancement techniques for aqueous-based delivery systems.[7][8]
LogP (Octanol-Water) > 2A high LogP indicates a preference for lipidic environments, making lipid-based formulations a logical choice.
pKa ~10-11The electron-donating groups may make it a slightly weaker acid than phenol.[5] Solubility will be pH-dependent, increasing at higher pH, but this may also increase susceptibility to oxidation.
Chemical Stability Susceptible to OxidationThe phenolic hydroxyl group is prone to oxidation, which can be catalyzed by light, heat, high pH, and metal ions, leading to discoloration and loss of potency.[5][6] Formulations must protect the API from these conditions.

1.2 Experimental Protocol: Solubility & Stability Assessment

Objective: To empirically determine the solubility of 5-(4-Methoxyphenyl)-2-methylphenol in various media and assess its stability under stress conditions.

Materials:

  • 5-(4-Methoxyphenyl)-2-methylphenol (solid powder)

  • Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol

  • Amber glass vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol Steps:

  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of 5-(4-Methoxyphenyl)-2-methylphenol to a series of amber vials, each containing a known volume (e.g., 2 mL) of a different solvent.

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Stability Assessment (HPLC-Based):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[6]

    • Prepare experimental solutions by diluting the stock into desired buffers (e.g., pH 4, 7, and 9).

    • Aliquot these solutions into amber vials for protection from light and expose them to various stress conditions (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 1, 3, 7, and 14 days).[6]

    • At each time point, analyze the samples by HPLC. The stability is determined by comparing the peak area of the parent compound to its initial value (Time 0). A loss of area or the appearance of new peaks indicates degradation.

Rationale for Nanoparticulate Drug Delivery

Given the predicted poor aqueous solubility of 5-(4-Methoxyphenyl)-2-methylphenol, nanoparticulate delivery systems offer a powerful solution.[4] These systems enhance bioavailability by overcoming the dissolution rate-limited absorption common to this class of drugs.[9]

Key Advantages of Nanocarriers:

  • Increased Surface Area: Reducing particle size to the nanometer scale dramatically increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10]

  • Improved Solubility: Hydrophobic drugs can be encapsulated within the core of nanocarriers, allowing them to be dispersed in aqueous environments.[11][12]

  • Enhanced Stability: Encapsulation within a nanocarrier can protect the API from chemical and enzymatic degradation in the physiological environment.[3]

  • Controlled Release: The carrier material can be engineered to release the drug in a sustained or targeted manner.[13]

cluster_problem The Challenge with Poorly Soluble Drugs cluster_solution The Nanocarrier Solution API Poorly Soluble API (e.g., 5-(4-Methoxyphenyl)-2-methylphenol) Solubility Low Aqueous Solubility API->Solubility Nano Encapsulation in Nanocarrier API->Nano Formulation Dissolution Slow Dissolution Rate Solubility->Dissolution Bioavailability Poor Oral Bioavailability Dissolution->Bioavailability HighBioavailability Improved Bioavailability Dispersion Improved Aqueous Dispersion Nano->Dispersion FastDissolution Enhanced Dissolution Dispersion->FastDissolution FastDissolution->HighBioavailability

Caption: Overcoming Bioavailability Hurdles with Nanocarriers.

Formulation Strategies & Protocols

We present two robust and widely applicable formulation strategies for encapsulating 5-(4-Methoxyphenyl)-2-methylphenol: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles.

3.1 Strategy A: Solid Lipid Nanoparticles (SLNs)

Rationale: SLNs are colloidal carriers made from lipids that are solid at room temperature. They are well-suited for lipophilic drugs, offering advantages of high biocompatibility, physical stability, and protection of the encapsulated drug. The solid lipid core can also provide a more controlled release profile compared to liquid lipid systems.

Protocol: Preparation of SLNs by High-Shear Homogenization & Ultrasonication

Materials:

  • API: 5-(4-Methoxyphenyl)-2-methylphenol

  • Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO

  • Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Aqueous Phase: Deionized water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath or heating plate with magnetic stirrer

  • Analytical balance

Protocol Steps:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid (e.g., 500 mg) and the API (e.g., 50 mg).

    • Place them in a glass beaker and heat to approximately 5-10°C above the melting point of the lipid (e.g., 75-80°C for GMS).

    • Stir gently until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase:

    • Accurately weigh the surfactant (e.g., 250 mg of Polysorbate 80) and dissolve it in a pre-heated volume of deionized water (e.g., 40 mL) at the same temperature as the lipid phase.

  • Formation of Coarse Emulsion:

    • While maintaining the temperature, slowly add the hot aqueous phase to the molten lipid phase under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Nanosizing by Ultrasonication:

    • Immediately transfer the coarse emulsion to the probe sonicator.

    • Sonicate at high power (e.g., 60-70% amplitude) for 10-15 minutes in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent overheating. Keep the beaker in an ice bath during sonication.

  • Cooling and Solidification:

    • After sonication, quickly transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This process solidifies the lipid droplets, forming the SLNs.

    • Store the resulting SLN dispersion at 4°C.

3.2 Strategy B: Polymeric Micelles

Rationale: Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers (e.g., PLGA-PEG, PCL-PEG) in an aqueous medium.[13] The hydrophobic core serves as a reservoir for the poorly soluble drug, while the hydrophilic shell provides a steric barrier, enhancing colloidal stability and prolonging circulation time in vivo.[14]

Protocol: Preparation of Polymeric Micelles by Solvent Evaporation

Materials:

  • API: 5-(4-Methoxyphenyl)-2-methylphenol

  • Amphiphilic Copolymer: Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) or Poly(caprolactone)-poly(ethylene glycol) (PCL-PEG)

  • Organic Solvent: Acetone or Acetonitrile (HPLC grade)

  • Aqueous Phase: Deionized water

Equipment:

  • Rotary evaporator or magnetic stirrer in a fume hood

  • Bath sonicator

  • Syringe with a fine-gauge needle

  • 0.45 µm syringe filter

Protocol Steps:

  • Dissolution of Polymer and API:

    • Accurately weigh the copolymer (e.g., 100 mg) and the API (e.g., 10 mg) and dissolve them in a minimal amount of the organic solvent (e.g., 2-4 mL of acetone) in a round-bottom flask.

    • Use a bath sonicator briefly if needed to ensure complete dissolution.

  • Micelle Formation:

    • In a separate beaker, place a larger volume of deionized water (e.g., 20 mL).

    • While stirring the water vigorously, add the organic solution drop-wise using a syringe and needle. The rapid diffusion of the solvent into the water causes the polymer to self-assemble into micelles, entrapping the drug.

  • Solvent Removal:

    • Transfer the resulting milky dispersion to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 35-40°C) until a clear or slightly opalescent aqueous dispersion is obtained.

    • Alternatively, the dispersion can be left on a magnetic stirrer in a fume hood overnight for slow evaporation.

  • Purification:

    • Filter the micellar solution through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates or polymer precipitates.

    • Store the final polymeric micelle dispersion at 4°C.

Essential Characterization of Formulations

Once prepared, the nanoparticle formulations must be thoroughly characterized to ensure quality, reproducibility, and predictable performance.

Start Synthesize Nanoparticle Formulation DLS Particle Size & Zeta Potential (DLS Analysis) Start->DLS QC Step 1 EE_DL Encapsulation Efficiency (EE%) & Drug Loading (DL%) Start->EE_DL QC Step 2 Release In Vitro Drug Release Profile DLS->Release EE_DL->Release Stability Physical Stability (Storage Study) Release->Stability End Optimized Formulation Stability->End Final Check

Caption: Standard Workflow for Nanoparticle Characterization.

4.1 Protocol: Particle Size and Zeta Potential Analysis

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle dispersion (e.g., 1:100) with deionized water to obtain a suitable scattering intensity.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential at 25°C.

    • Interpretation: A small particle size (<200 nm) and a low PDI (<0.3) are generally desirable. A zeta potential of |>20| mV suggests good colloidal stability due to electrostatic repulsion.

4.2 Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Indirect quantification via ultracentrifugation.

  • Procedure:

    • Place a known volume (e.g., 1 mL) of the nanoparticle dispersion into an ultracentrifuge filter unit (e.g., Amicon® with a 10 kDa MWCO).

    • Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to separate the nanoparticles from the aqueous medium containing free, unencapsulated drug.

    • Collect the filtrate and measure the concentration of the free drug (C_free) using a validated HPLC method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

4.3 Protocol: In Vitro Drug Release Study

  • Method: Dialysis bag diffusion technique.

  • Procedure:

    • Place a known volume (e.g., 2 mL) of the nanoparticle formulation into a dialysis bag (e.g., 12-14 kDa MWCO).

    • Suspend the sealed bag in a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 containing 0.5% Tween® 80 to maintain sink conditions).

    • Keep the system at 37°C with constant, gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples by HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Summary and Interpretation

A systematic comparison of formulation parameters is crucial for selecting the optimal candidate for further development.

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLN (GMS) e.g., 150e.g., 0.21e.g., -25.5e.g., 85.2e.g., 7.7
Polymeric Micelle e.g., 80e.g., 0.15e.g., -15.1e.g., 70.4e.g., 6.4
Your Data Here

This table serves as a template for researchers to populate with their own data, facilitating a direct comparison between different formulation approaches. The choice of the lead formulation will depend on the specific therapeutic goal, considering factors like desired particle size, drug load, and release kinetics.

References

  • Title: Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Delivery of natural phenolic compounds for the potential treatment of lung cancer Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare Source: The Pharma Innovation Journal URL: [Link]

  • Title: Advanced Drug Delivery System for Improvement in Drug Delivery Technology Source: Preprints.org URL: [Link]

  • Title: Special Issue : Phenolic Compounds Loaded by Drug Delivery Systems Applied to Mitigate Inflammatory States Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Advanced drug delivery systems for the management of local conditions Source: Taylor & Francis Online URL: [Link]

  • Title: A Systematic Review of Advanced Drug Delivery Systems: Engineering Strategies, Barrier Penetration, and Clinical Progress (2016–April 2025) Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Sphinix India URL: [Link]

  • Title: Showing Compound 2-Methoxy-4-methylphenol (FDB008862) Source: FooDB URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 5-(4-Methoxyphenyl)-2-methylphenol in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(4-Methoxyphenyl)-2-methylphenol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(4-Methoxyphenyl)-2-methylphenol. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 5-(4-Methoxyphenyl)-2-methylphenol that govern its behavior in aqueous media.

Q1: What is the structure of 5-(4-Methoxyphenyl)-2-methylphenol and why is it poorly soluble in water?

Answer: 5-(4-Methoxyphenyl)-2-methylphenol is an aromatic compound with the following structure:

  • A phenol group (-OH): This group is polar and can act as a hydrogen bond donor, contributing weakly to water solubility. It is also weakly acidic.

  • A methyl group (-CH₃): This is a non-polar, hydrophobic group.

  • A methoxyphenyl group (-C₆H₄OCH₃): This large aromatic structure is significantly non-polar and hydrophobic, making it the primary contributor to the molecule's poor water solubility.[1]

The molecule's large, non-polar surface area, dominated by the methoxyphenyl and methyl-substituted benzene rings, far outweighs the solubilizing effect of the single hydroxyl group. This leads to a high propensity to self-associate in water rather than dissolve, a characteristic of many Biopharmaceutical Classification System (BCS) Class II and IV compounds.[2][3]

Q2: What are the key estimated physicochemical properties I should be aware of?

Answer: While experimental data for this specific molecule is not widely published, we can estimate its properties based on its functional groups and similar chemical structures.

PropertyEstimated ValueRationale & Implication for Solubility
Molecular Weight ~214.27 g/mol A moderate molecular weight.
pKa (Phenolic -OH) ~10-11The phenolic proton is weakly acidic. At pH values significantly above the pKa (e.g., pH 12), the molecule will deprotonate to form a much more soluble phenolate anion. This is a key principle for solubility enhancement.[4]
Calculated logP > 3.5A high logP (partition coefficient) indicates significant lipophilicity and predicts very low intrinsic aqueous solubility. This confirms the molecule is hydrophobic.

Part 2: The Troubleshooting Workflow - A Strategic Approach

Before attempting advanced methods, it's crucial to correctly diagnose the problem. Is it a true solubility issue, or is the compound degrading in your aqueous medium? This workflow provides a logical path from initial assessment to advanced formulation.

Solubility_Troubleshooting_Workflow start Start: Compound fails to dissolve in aqueous buffer check_degradation Step 1: Assess Stability Is the compound degrading? start->check_degradation degradation_yes Instability Confirmed: Precipitate is likely degradation product. check_degradation->degradation_yes Yes solubility_issue Stability Confirmed: This is a true solubility issue. check_degradation->solubility_issue No stabilize Action: Implement stabilization strategies (See Section 4) degradation_yes->stabilize ph_adjust Step 2: pH Adjustment (pKa-driven) solubility_issue->ph_adjust ph_success Sufficient Solubility? ph_adjust->ph_success cosolvent Step 3: Co-solvents (Polarity modification) ph_success->cosolvent No end_success Goal Achieved: Proceed with experiment ph_success->end_success Yes cosolvent_success Sufficient Solubility? cosolvent->cosolvent_success advanced Step 4: Advanced Formulations (Encapsulation) cosolvent_success->advanced No cosolvent_success->end_success Yes advanced->end_success If successful

Caption: A step-by-step decision tree for troubleshooting solubility.

Part 3: Step-by-Step Solubility Enhancement Guides

Follow these guides sequentially as outlined in the workflow. Each section explains the mechanism, provides a detailed protocol, and discusses potential limitations.

Guide 1: pH Adjustment for Ionization

Q: How can I use pH to solubilize this compound?

Answer: This should be your first approach. The phenolic hydroxyl group is acidic. By raising the pH of your aqueous medium to a level significantly above the compound's pKa (~10-11), you deprotonate the phenol, forming a negatively charged phenolate salt. This ionic form is vastly more soluble in polar solvents like water than the neutral form.[4][] This is a common and effective method for increasing the water solubility of ionizable compounds.[4]

Objective: To determine the aqueous solubility of 5-(4-Methoxyphenyl)-2-methylphenol as a function of pH.

  • Materials: The compound, a series of buffers (e.g., phosphate, borate) covering a pH range from 7 to 13, a calibrated pH meter, a vortex mixer, a shaker/rotator, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer).

  • Preparation: Prepare saturated solutions by adding an excess amount of the solid compound to vials containing each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully collect a known volume of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantification: Determine the compound's concentration.

  • Data Interpretation: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. You should observe a sharp increase in solubility as the pH rises above the pKa.

Expected Outcome & Limitations:

  • You will likely see a dramatic increase in solubility at pH > 11.

  • Causality: The increase is due to the formation of the highly polar phenolate anion.

  • Limitations: High pH may not be compatible with your downstream experiment (e.g., cell-based assays) and can sometimes accelerate compound degradation.[6]

Guide 2: Co-solvent Systems

Q: My experimental system requires a near-neutral pH. What should I try next?

Answer: Use a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for a hydrophobic molecule, effectively increasing its solubility.[]

Co-solventProperties & Use CasesMax Recommended % (v/v) for Cell Assays
Ethanol Good solubilizing power for many organics. Can be toxic to cells at higher concentrations.[]1-5%
Propylene Glycol (PG) Less volatile and often less toxic than ethanol. A common pharmaceutical excipient.< 1%
Polyethylene Glycol 400 (PEG 400) A polymeric co-solvent with low toxicity. Effective for highly hydrophobic compounds.[]< 1%
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but can have pleiotropic effects on cells and is often limited to <0.5% in final assay volume.< 0.5%

Objective: To find a suitable co-solvent and the minimum concentration required to achieve the desired solubility at a fixed pH.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of a chosen co-solvent (e.g., 10 mg/mL in Ethanol).

  • Solvent Titration: In a series of tubes, prepare different co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20%, 50% Ethanol in PBS, pH 7.4).

  • Spiking: Add a small volume of your stock solution to each mixture to reach your target final concentration.

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1 hour). The lowest percentage of co-solvent that maintains a clear solution is your optimal choice.

  • Self-Validation: Always run a "vehicle control" in your main experiment using the same concentration of co-solvent without your compound to ensure the solvent itself does not cause an effect.

Causality & Limitations:

  • Mechanism: The co-solvent disrupts the hydrogen-bonding network of water, reducing the "squeezing out" effect (hydrophobic effect) on the non-polar solute.

  • Limitations: Co-solvents can impact protein structure and cell membrane integrity. Always use the lowest effective concentration and include proper vehicle controls.

Guide 3: Advanced Formulations - Surfactants & Cyclodextrins

Q: I need a higher concentration than co-solvents can provide, or I need to avoid organic solvents entirely. What are my options?

Answer: For these scenarios, you should explore advanced formulation strategies that encapsulate the molecule, such as micellar solubilization with surfactants or inclusion complexation with cyclodextrins. These techniques create water-compatible nanoparticles with a hydrophobic core that can carry your compound.[3][7]

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[2] These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound will partition into the core, effectively solubilizing it in the bulk aqueous phase. Non-ionic surfactants like Polysorbates (Tween®) are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[2][9]

Caption: Drug encapsulation within a surfactant micelle's hydrophobic core.

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate a hydrophobic "guest" molecule, like yours, into their cavity, forming a water-soluble "host-guest" inclusion complex.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high aqueous solubility and low toxicity.[11]

Cyclodextrin_Inclusion cluster_complex Inclusion Complex cyclodextrin Cyclodextrin (Host) Hydrophilic Exterior cavity Hydrophobic Cavity drug Drug Molecule (Guest)

Caption: A drug molecule (guest) encapsulated in a cyclodextrin (host).

Objective: To select an appropriate encapsulating agent and quantify the solubility enhancement.

  • Materials: The compound, various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and/or surfactants (e.g., Polysorbate 80, Kolliphor® EL), aqueous buffer (pH 7.4), analytical equipment (HPLC-UV).

  • Preparation: Prepare a series of solutions with increasing concentrations of the agent (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD) in your buffer.

  • Equilibration: Add an excess of the solid compound to each solution. Equilibrate for 24-48 hours at a constant temperature with agitation.

  • Analysis: Centrifuge, sample the supernatant, and quantify the concentration of your dissolved compound as described in the pH-solubility protocol.

  • Data Interpretation: Plot the solubility of your compound against the concentration of the cyclodextrin or surfactant.

    • For Cyclodextrins: A linear plot (Type A) indicates a 1:1 complex. The slope can be used to calculate the complexation stability constant (Kc).

    • For Surfactants: The plot will show a sharp increase in solubility above the CMC.

Part 4: Troubleshooting Compound Stability

Q: My solution is clear at first, but it turns yellow/brown or a precipitate forms after a few hours. Is this a solubility problem?

Answer: Not necessarily. This is a classic sign of compound degradation. Phenols and methoxy-substituted phenols can be susceptible to oxidation, especially at alkaline pH, in the presence of dissolved oxygen or trace metal ions, or when exposed to light.[13][14][15] The colored products are often quinone-type species, which can polymerize and precipitate, mimicking insolubility.[15]

Objective: To determine if the compound is degrading under your experimental conditions.

  • Prepare Solution: Solubilize your compound using the most effective method determined above (e.g., in a pH 7.4 buffer with 5% ethanol).

  • Incubation: Aliquot the solution into separate vials. Store one at 4°C protected from light (control), and another under your experimental conditions (e.g., 37°C, ambient light).

  • Time-Point Analysis: At t=0, 2, 4, 8, and 24 hours, take a sample from each condition.

  • HPLC Analysis: Analyze each sample by HPLC-UV. Monitor two things:

    • Peak Area: A decrease in the peak area of your parent compound over time indicates degradation.

    • New Peaks: The appearance of new peaks, especially at earlier retention times, indicates the formation of more polar degradation products.

  • Visual Cue: Note any color change in the solutions over time.

If instability is confirmed, implement the following measures:[6]

  • Prepare Solutions Fresh: Make solutions immediately before use.

  • Protect from Light: Use amber vials or cover tubes with aluminum foil.

  • Deoxygenate Solvents: Bubble an inert gas like argon or nitrogen through your buffers before use to remove dissolved oxygen.

  • Add Antioxidants: Consider adding low concentrations of antioxidants like ascorbic acid (Vitamin C) or using metal chelators like EDTA if metal-catalyzed oxidation is suspected.

References

  • MDPI. (2025, July 20).
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • University of Alberta Libraries. (2005, July 8).
  • ACS Publications. (2018, October 23). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media.
  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (2018, April 15).
  • Taylor & Francis Online. (2017, November 30).
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • ScienceAsia. (2020, June 20).
  • JOCPR. (2024, December 19).
  • ACS Publications. (2018, May 10). Investigating the Influence of Aromatic Moieties on the Formulation of Hydrophobic Natural Products and Drugs in Poly(2-oxazoline)-Based Amphiphiles.
  • MDPI. (2022, June 17). Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO 2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves.
  • BOC Sciences. (n.d.).
  • PMC. (n.d.). Co-Solvent Selection for Supercritical Fluid Extraction (SFE)
  • ResearchGate. (2025, November 24). Co-Solvent Selection for Supercritical Fluid Extraction (SFE)
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • IGM Publication. (2026, January 7). PH adjustment: Significance and symbolism.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • PMC. (n.d.).
  • DOI. (n.d.).
  • BenchChem. (n.d.). Improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution.
  • ResearchGate. (2022, March 9).
  • ResearchGate. (2014, September 11). (PDF) Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes.
  • RSC Publishing. (2025, July 15).

Sources

Optimization

Technical Support Center: Optimizing Extraction of 5-(4-Methoxyphenyl)-2-methylphenol from Blood Plasma

Welcome to the technical support resource for the robust extraction of 5-(4-Methoxyphenyl)-2-methylphenol from blood plasma. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the robust extraction of 5-(4-Methoxyphenyl)-2-methylphenol from blood plasma. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during bioanalytical sample preparation. Our focus is on explaining the causality behind experimental choices to empower you to develop a self-validating and highly efficient extraction protocol.

Frequently Asked Questions (FAQs)

Q1: I'm starting my method development. Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for 5-(4-Methoxyphenyl)-2-methylphenol?

A1: The choice depends on your downstream application's requirements for sample cleanliness and sensitivity.

  • Protein Precipitation (PPT) is a rapid, generic method ideal for early discovery or high-throughput screening where speed is prioritized over sample purity.[1][2] It effectively removes the bulk of proteins by denaturation with an organic solvent.[2] However, it is a less selective technique and may leave behind other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[1]

  • Liquid-Liquid Extraction (LLE) is a more selective and powerful technique that provides a much cleaner extract. Given that 5-(4-Methoxyphenyl)-2-methylphenol is a phenolic compound, its extraction is highly dependent on pH.[3][4] By manipulating the pH of the plasma sample, you can ensure the analyte is in its neutral, non-ionized form, allowing for efficient partitioning into an immiscible organic solvent. This selectivity is crucial for sensitive and reliable quantification. For a quantitative, validated bioanalytical method, LLE is generally the superior choice.

G start Start: Need to extract 5-(4-Methoxyphenyl)-2-methylphenol from plasma req What is the primary requirement? start->req speed High Throughput / Speed req->speed Speed purity High Purity / Sensitivity req->purity Purity ppt Protein Precipitation (PPT) ppt_desc Fast, simple, but less clean. Good for screening. ppt->ppt_desc lle Liquid-Liquid Extraction (LLE) lle_desc More selective, cleaner extracts. Ideal for quantitative bioanalysis. lle->lle_desc speed->ppt purity->lle

Caption: Decision tree for selecting an initial extraction method.

Q2: Why is my recovery of 5-(4-Methoxyphenyl)-2-methylphenol so low and variable?

A2: Low and inconsistent recovery for a phenolic analyte like yours is almost always linked to one of three factors: incorrect pH, protein binding, or an unsuitable extraction solvent.

  • Incorrect pH: Phenols are weak acids. Your target analyte has a hydroxyl group attached to a benzene ring, making it ionizable. At a pH above its acid dissociation constant (pKa), the hydroxyl group deprotonates to form a negatively charged phenolate ion. This ionized form is highly water-soluble and will not partition effectively into an organic solvent. To maximize recovery, you must acidify the plasma sample to a pH at least 2 units below the analyte's pKa, ensuring it remains in its neutral, more hydrophobic form.[5]

  • Protein Binding: Many drugs bind to plasma proteins like albumin.[6] This binding can be significant and prevents the free drug from being extracted. The extraction process itself—by adding organic solvent or adjusting pH—must be sufficient to disrupt these interactions.[6]

  • Suboptimal Solvent Choice: The choice of organic solvent for LLE is critical. The polarity of the solvent should be matched to the polarity of the analyte to ensure efficient partitioning.[5] A solvent that is too polar may form emulsions, while one that is too non-polar may not effectively extract the analyte.

Q3: What are the key physicochemical properties of 5-(4-Methoxyphenyl)-2-methylphenol I need to consider?
PropertyEstimated Value / CharacteristicImplication for Extraction
pKa ~10-11 (weakly acidic)The phenolic hydroxyl group dictates pH-dependent solubility. To ensure the analyte is neutral for LLE, the sample pH must be acidified to <8. A pH of 4-6 is a safe and effective starting point.[3]
logP (Octanol/Water Partition Coefficient) Moderately lipophilic (Est. 2.5 - 3.5)The molecule has significant non-polar character from its phenyl and methyl groups, but the hydroxyl and methoxy groups add some polarity. This suggests good solubility in moderately polar organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
Protein Binding Likely moderate to highThe lipophilic nature suggests it will bind to plasma proteins.[6] The extraction method must actively disrupt this binding.

In-Depth Troubleshooting Guide

Issue: My recovery is poor even after acidifying the plasma sample.
  • Possible Cause 1: Incomplete Disruption of Protein Binding. While pH adjustment helps, it may not be sufficient to release all protein-bound analytes. The physical process of extraction is also key.

    • Solution: Increase the vigor and duration of the mixing/vortexing step after adding the extraction solvent. Ensure you are using a sufficient volume of organic solvent; a solvent-to-plasma ratio of at least 3:1 (v/v) is recommended, with higher ratios like 7:1 sometimes providing an optimum.[5] This high ratio not only favors partitioning but also aids in the denaturation and precipitation of proteins, releasing the bound drug.

  • Possible Cause 2: Suboptimal Organic Solvent. The chosen solvent may not be ideal for your analyte's polarity.

    • Solution: Test a panel of solvents with varying polarities. For an analyte with a moderate logP, suitable candidates include:

      • Methyl tert-butyl ether (MTBE): Excellent choice, forms clean phase separations, and has low water miscibility.

      • Ethyl Acetate: A common and effective solvent, but it is slightly more water-soluble, which can sometimes reduce recovery of the organic phase. It can also be susceptible to hydrolysis.[7][8]

      • Dichloromethane (DCM): Effective but is a halogenated solvent and denser than water, requiring collection of the bottom layer, which can be less convenient.

Issue: I'm observing a stable emulsion during LLE, and phase separation is poor.
  • Possible Cause: High concentration of lipids and proteins at the interface, often exacerbated by overly vigorous mixing (e.g., vortexing at maximum speed for too long). The choice of solvent can also play a role.

    • Solution 1 (Mechanical): Centrifuge the sample at a higher speed (e.g., >3000 x g) for a longer duration (10-15 minutes). This force can help break the emulsion.

    • Solution 2 (Chemical - "Salting Out"): Add a small amount of a neutral salt, such as sodium sulfate or sodium chloride, to the aqueous phase before extraction.[5] This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic analyte and promoting its transfer into the organic phase, which can also help break the emulsion.[5]

    • Solution 3 (Procedural): Instead of high-speed vortexing, use a flatbed shaker or gentle, repeated inversions of the tube for mixing. This reduces the energy put into the system, making stable emulsions less likely to form.

Issue: My final extract is clean, but my analyte signal is degrading over time in the autosampler (LC-MS/MS).
  • Possible Cause: Phenolic compounds can be susceptible to oxidation. This can be catalyzed by trace metals or exposure to air and light.

    • Solution 1 (Antioxidant): After extraction and evaporation, reconstitute the sample in a mobile-phase-compatible solvent that contains a small amount of an antioxidant. Common choices include ascorbic acid (0.1-0.5%) or butylated hydroxytoluene (BHT).[7]

    • Solution 2 (Chelating Agent): If metal-catalyzed oxidation is suspected, adding a small amount of EDTA to your sample collection tubes or during extraction can chelate metal ions.

    • Solution 3 (Storage): Keep reconstituted samples in amber autosampler vials to protect them from light and at a reduced temperature (e.g., 4°C) in the autosampler tray.[9]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening

This protocol is designed for speed and simplicity. Expect good but not exhaustive recovery and a higher potential for matrix effects compared to LLE.

  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). A 3:1 ratio of ACN to plasma is a robust starting point.[2][10] Using acidified ACN (e.g., with 0.1% formic acid) can improve the precipitation of some proteins.[11]

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation. A fine, flocculant precipitate should be visible.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Transfer: Carefully pipette the supernatant (the clear liquid containing your analyte) into a clean tube or a well of a 96-well plate. Be careful not to disturb the pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your LC mobile phase.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) - For Quantitative Bioanalysis

This protocol is designed for high recovery and sample cleanliness, making it ideal for validated LC-MS/MS assays.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_collection 3. Collection & Evaporation cluster_final 4. Final Step p1 Aliquot 100 µL Plasma p2 Add Internal Standard (IS) p1->p2 p3 Acidify: Add 20 µL 2% Formic Acid (Target pH ~4-5) p2->p3 e1 Add 500 µL Methyl Tert-Butyl Ether (MTBE) p3->e1 e2 Mix/Vortex for 5 minutes e1->e2 e3 Centrifuge at 3000 x g for 10 min e2->e3 c1 Transfer Organic (Top) Layer to a new tube e3->c1 c2 Evaporate to dryness under Nitrogen c1->c2 f1 Reconstitute in 100 µL Mobile Phase c2->f1 f2 Inject into LC-MS/MS f1->f2

Caption: Optimized LLE workflow for 5-(4-Methoxyphenyl)-2-methylphenol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 100 µL of plasma into a clean 1.5 mL tube.

    • Spike with an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

    • Acidify the sample by adding 20 µL of 2% formic acid in water. Vortex briefly. This will bring the sample pH into the optimal range of 4-6.[3]

  • Liquid-Liquid Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE). This 5:1 solvent-to-plasma ratio provides excellent extraction efficiency.

    • Cap the tube and vortex for 5 minutes to ensure thorough mixing and disruption of protein binding.

    • Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Using a fine-tipped pipette, carefully transfer the upper organic layer containing the analyte to a new clean tube.

    • Evaporate the MTBE to complete dryness under a gentle stream of nitrogen gas at approximately 30-40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of your initial LC mobile phase composition.

    • Vortex briefly and transfer to an autosampler vial for analysis.

This structured approach, grounded in the physicochemical properties of your analyte, will enable you to develop a robust, reproducible, and high-recovery extraction method for 5-(4-Methoxyphenyl)-2-methylphenol from blood plasma.

References

  • Further studies on phenol removal from aqueous solutions by solvent extraction. WIT Press.
  • The effects of pH and salts on nucleic acid partitioning during phenol extraction. PubMed.
  • Protein precipit
  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPIT
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed.
  • Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives.
  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed R
  • Technical Tip: Protein Precipit
  • Effect of pH on the solubility of phenolic compounds.
  • Techniques for disrupting protein binding in sample prepar
  • Effect of aqueous phase pH on extraction percentage of phenols (feed...
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Why are Phenols so Challenging to Extract
  • Why Is Your SPE Recovery So Low?. alwsci.
  • Troubleshooting Low Recovery Rates in Chrom
  • 5-(4-Methoxyphenyl)-2-methylpentan-2-ol | C13H20O2 | CID. PubChem.
  • Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • Improved method for identifying and quantifying olive oil phenolic compounds and their metabolites in human plasma by microelution solid-phase extraction plate and liquid chromatography-tandem mass spectrometry.
  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma.
  • Compound 2-{[(4-methoxyphenyl)imino]methyl}-5-[(prop-2-en-1-yl)oxy]phenol -... ChemDiv.
  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
  • 4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497. PubChem.
  • 5-Methoxy-2-methylphenol | C8H10O2 | CID 10953582. PubChem.
  • improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution. Benchchem.
  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC.
  • 2-Methoxy-4-methylphenol | 93-51-6. ChemicalBook.
  • Absolute pKa Determin
  • 5-(4-methylphenyl)-2-(trifluoromethoxy)phenol | Molport-053-152-151. Molport.
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • 2-Methoxy-5-methylphenol. NIST WebBook.
  • 2-Methoxy-5-methylphenol. Cheméo.
  • 5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. SpectraBase.
  • 5-METHOXY-2-METHYLPHENOL. gsrs.
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC.
  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo.
  • 2-methoxy-5-methylphenol | 1195-09-1. Sigma-Aldrich.
  • 4-METHOXY-2-METHYLPHENOL AldrichCPR. Sigma-Aldrich.
  • p-Cresol. Wikipedia.

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Troubleshooting

reducing byproducts in the scale-up synthesis of 5-(4-Methoxyphenyl)-2-methylphenol

Welcome to the dedicated technical support center for the synthesis of 5-(4-Methoxyphenyl)-2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 5-(4-Methoxyphenyl)-2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic outcomes and navigate the challenges of scaling up this important biaryl compound.

The synthesis of 5-(4-Methoxyphenyl)-2-methylphenol, a key structural motif in various biologically active molecules, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method offers high functional group tolerance and generally good yields. However, like any sophisticated chemical transformation, its scale-up is not without potential pitfalls. This guide will address common issues, focusing on the reduction of byproducts and the overall efficiency of the process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-(4-Methoxyphenyl)-2-methylphenol, providing potential causes and actionable solutions.

Issue 1: Significant Homocoupling of the Boronic Acid Reagent

Question: I am observing a significant amount of 4,4'-dimethoxy-1,1'-biphenyl as a byproduct in my reaction mixture. What are the primary causes, and how can I mitigate this?

Answer:

The homocoupling of the boronic acid (in this case, 4-methoxyphenylboronic acid) is a common side reaction in Suzuki-Miyaura couplings.[1][2] This not only consumes your starting material, reducing the yield of the desired product, but also complicates purification.[3] The primary culprits are typically the presence of oxygen and certain palladium(II) species in the reaction mixture.[4][5]

Root Causes and Mitigation Strategies:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[1][5] It is crucial to thoroughly deoxygenate your reaction mixture.

    • Solution: Degas your solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the system for an extended period (e.g., 30-60 minutes) prior to adding the catalyst.[1][6] Maintaining a positive pressure of inert gas throughout the reaction is also critical.[6]

  • Palladium(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[2][7] This is particularly problematic at the beginning of the reaction.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst like SPhos-Pd-G3, which can minimize the concentration of free Pd(II).[2]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[2]

    • Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Slow Addition of Reagents: If homocoupling of the boronic acid is a persistent issue, consider adding it slowly to the reaction mixture to maintain a low concentration, thereby favoring the cross-coupling pathway.[3]

Issue 2: Dehalogenation of the Aryl Halide Starting Material

Question: My analysis shows the presence of 2-methylphenol, indicating dehalogenation of my starting material (e.g., 5-bromo-2-methylphenol). What causes this, and how can I prevent it?

Answer:

Dehalogenation is another common side reaction where the halide on the aryl starting material is replaced by a hydrogen atom.[4] This typically occurs after the oxidative addition step. The resulting palladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[4]

Root Causes and Mitigation Strategies:

  • Hydride Source: The hydride can originate from various sources, including certain bases (like those containing formate ions), solvents (especially alcohols), or even impurities.

    • Solution:

      • Choice of Base: While some bases can be problematic, ensure the chosen base is of high purity. If using a carbonate or phosphate base, ensure it is anhydrous if the reaction is intended to be run under anhydrous conditions.

      • Solvent Selection: While some reactions benefit from protic co-solvents, if dehalogenation is severe, consider using purely aprotic solvents like toluene or dioxane.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rate of reductive elimination of the dehalogenated product.

    • Solution: Experiment with different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.[8][9]

Issue 3: Low or Inconsistent Yields Upon Scale-Up

Question: I had a high yield on a small scale, but upon scaling up, my yields are significantly lower and inconsistent. What factors should I investigate?

Answer:

Scale-up challenges in Suzuki-Miyaura couplings are common and often stem from issues related to mass and heat transfer, as well as the increased impact of minor impurities.[10][11]

Key Considerations for Scale-Up:

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions.

    • Solution: Ensure your reactor has adequate agitation. The type of impeller and stirring speed should be optimized to ensure a homogeneous reaction mixture.

  • Heat Transfer: Maintaining a consistent and accurate temperature is crucial.[11] Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.

    • Solution: Use a reactor with a jacket for precise temperature control. Monitor the internal reaction temperature closely, as it may differ from the jacket temperature.

  • Purity of Reagents: The impact of impurities in starting materials, solvents, and bases is magnified on a larger scale.

    • Solution: Use high-purity reagents. Consider performing additional purification steps on your starting materials if necessary.

  • Atmospheric Control: Maintaining a strictly inert atmosphere is more challenging in larger vessels.

    • Solution: Implement rigorous procedures for deoxygenation and maintaining an inert gas blanket.[7]

Issue 4: Difficulty in Removing Residual Palladium

Question: My final product is contaminated with residual palladium, which is a major concern for pharmaceutical applications. What are effective methods for palladium removal?

Answer:

Removing residual palladium to meet the stringent requirements of the pharmaceutical industry (often in the ppm range) is a critical step.[12][13]

Palladium Removal Strategies:

  • Filtration: Passing the reaction mixture through a pad of celite or silica gel can help remove some of the solid palladium catalyst.[3]

  • Aqueous Wash: An aqueous workup can remove water-soluble palladium species.[3] A wash with an aqueous solution of a mild reducing agent like sodium bisulfite can also be effective.[13]

  • Scavengers: There are various commercially available palladium scavengers (e.g., thiol-functionalized silica) that can be added to the reaction mixture after completion to bind and remove the palladium.

  • Crystallization: Recrystallization of the final product is often a very effective method for removing residual palladium and other impurities.[3][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for this synthesis?

A1: The choice of base is critical and its role is multifaceted, including activating the boronic acid for transmetalation.[15][16][17] Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base often depends on the specific substrates and solvent system. For many Suzuki couplings, K₂CO₃ or K₃PO₄ provides a good balance of reactivity and cost-effectiveness.[18] The stoichiometry of the base can also influence selectivity, especially if competing boronic acids are present.[17]

Q2: Which phosphine ligand is best suited for this reaction?

A2: The choice of phosphine ligand significantly impacts the reaction's efficiency and selectivity.[8][19] For biaryl synthesis, bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[8][9] Ligands from the Buchwald family, such as SPhos and XPhos, are often highly effective for challenging couplings.[1][8] However, the optimal ligand may need to be determined empirically for your specific system.

Q3: What is the role of water in the Suzuki-Miyaura coupling?

A3: While often performed in organic solvents, the addition of a small amount of water is frequently beneficial and sometimes necessary.[4] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation.[2] However, excessive water can sometimes promote homocoupling.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow you to track the consumption of starting materials and the formation of the desired product and any significant byproducts.

Experimental Protocols

General Protocol for the Synthesis of 5-(4-Methoxyphenyl)-2-methylphenol

This protocol provides a general starting point and may require optimization for your specific conditions.

Materials:

  • 5-Bromo-2-methylphenol (or other suitable aryl halide)

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Phosphine ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., a mixture of toluene, ethanol, and water)[18]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylphenol (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent mixture via a cannula or syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 0.03 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[18][20]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing common issues in the synthesis.

G cluster_start Start: Analyze Reaction Outcome cluster_analysis Problem Identification cluster_homocoupling Homocoupling Byproduct cluster_dehalogenation Dehalogenation Byproduct cluster_scaleup Scale-Up Issues cluster_end Resolution start Low Yield or High Impurity Profile identify_impurity Identify Major Byproducts (NMR, LC-MS) start->identify_impurity homocoupling High Homocoupling of Boronic Acid? identify_impurity->homocoupling dehalogenation Dehalogenation of Aryl Halide? identify_impurity->dehalogenation scale_up Inconsistent Yield on Scale-up? identify_impurity->scale_up deoxygenate Improve Deoxygenation Protocol homocoupling->deoxygenate Yes pd0_catalyst Switch to Pd(0) Pre-catalyst homocoupling->pd0_catalyst Yes lower_temp Lower Reaction Temperature homocoupling->lower_temp Yes homocoupling->dehalogenation No optimized_reaction Optimized Reaction Conditions deoxygenate->optimized_reaction pd0_catalyst->optimized_reaction lower_temp->optimized_reaction check_base Check Purity of Base dehalogenation->check_base Yes change_solvent Use Aprotic Solvent dehalogenation->change_solvent Yes optimize_ligand Optimize Phosphine Ligand dehalogenation->optimize_ligand Yes dehalogenation->scale_up No check_base->optimized_reaction change_solvent->optimized_reaction optimize_ligand->optimized_reaction mixing Improve Agitation/Mixing scale_up->mixing Yes heat_transfer Ensure Precise Temperature Control scale_up->heat_transfer Yes reagent_purity Verify Reagent Purity scale_up->reagent_purity Yes scale_up->optimized_reaction No mixing->optimized_reaction heat_transfer->optimized_reaction reagent_purity->optimized_reaction

Caption: Troubleshooting workflow for byproduct reduction.

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

This diagram illustrates the main catalytic cycle and where common side reactions, such as homocoupling and dehalogenation, can occur.

Suzuki_Cycle cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Homocoupling Homocoupling (Ar'-Ar') BoronicAcid Ar'-B(OH)2 BoronicAcid->Homocoupling Oxygen O2 Oxygen->Homocoupling Hydride [H-] Hydride->Dehalogenation

Caption: Suzuki-Miyaura cycle and side reactions.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available from: [Link]

  • Yamamoto, H. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications Industry Webinar. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Yamamoto, H., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available from: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. Available from: [Link]

  • Jover, J., Fey, N., Purdie, M., Lloyd-Jones, G. C., & Harvey, J. N. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1–2), 39–47. Available from: [Link]

  • Sci-Hub. (n.d.). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Sci-Hub. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. Available from: [Link]

  • Ishii, T., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available from: [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University. Available from: [Link]

  • Le-Dévédec, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available from: [Link]

  • Asogwa, C. N., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available from: [Link]

  • Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available from: [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Reddit. Available from: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]

  • Busacca, C. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]

  • Dzięgielewski, M., et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. MDPI. Available from: [Link]

  • Frąckowiak, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids. ResearchGate. Available from: [Link]

  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available from: [Link]

Sources

Optimization

overcoming NMR signal overlap in 5-(4-Methoxyphenyl)-2-methylphenol characterization

Technical Support Center: Overcoming NMR Signal Overlap in 5-(4-Methoxyphenyl)-2-methylphenol Characterization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming NMR Signal Overlap in 5-(4-Methoxyphenyl)-2-methylphenol Characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of biphenyl derivatives. For 5-(4-Methoxyphenyl)-2-methylphenol , researchers consistently report severe spectral crowding in the ¹H NMR aromatic region (6.5–7.5 ppm). This molecule features a trisubstituted phenol ring (Ring A: AMX spin system) and a para-substituted methoxyphenyl ring (Ring B: AA'BB' spin system). The similar electron densities of these two aromatic systems cause their seven proton signals to bunch together, forming an unresolved multiplet in standard solvents like CDCl₃ [1].

This guide provides field-proven, self-validating protocols to disentangle these signals, moving from simple solvent modifications to advanced pulse sequences.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do the aromatic signals of 5-(4-Methoxyphenyl)-2-methylphenol overlap so severely in CDCl₃? A1: The overlap is a consequence of magnetic equivalence and similar electron-donating effects. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong π-donors, shielding their respective ortho and para protons to a similar degree. In a non-interacting solvent like CDCl₃, the subtle differences in the chemical environments of the AMX system (H-3, H-4, H-6 on Ring A) and the AA'BB' system (H-2'/6' and H-3'/5' on Ring B) are insufficient to overcome the scalar coupling ( J -coupling) multiplet widths, resulting in a continuous band of overlapping peaks.

Q2: What is the most cost-effective first step to resolve this overlap before booking time on a high-field (e.g., 800 MHz) spectrometer? A2: The first line of defense is exploiting the Aromatic Solvent-Induced Shift (ASIS) [2]. By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆) or Pyridine-d₅, you introduce strong magnetic anisotropy. Aromatic solvents form transient, non-covalent collision complexes with the polar groups (-OH, -OCH₃) of your analyte. The ring current of the solvent molecule differentially shields or deshields the analyte's protons based on their spatial distance and orientation relative to the polar dipole, often spreading the signals enough to extract coupling constants.

Q3: If solvent titration fails, which 2D NMR experiment is most critical for this specific biphenyl structure? A3: The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is paramount. Even if the protons overlap perfectly at 7.1 ppm, their directly attached carbons (via HSQC) or neighboring carbons (via HMBC) will have distinct chemical shifts due to the wider spectral window of ¹³C (0–200 ppm). HMBC is specifically required to prove the connectivity between Ring A and Ring B by observing the 3-bond ( 3JCH​ ) correlation from the H-2'/6' protons of Ring B to the C-5 carbon of Ring A.

Section 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Optimization

Causality: Benzene-d₆ molecules align preferentially with the positive end of the solute's dipole (near the -OH and -OCH₃ groups). Protons located above or below the benzene ring plane experience shielding (upfield shift), while those in the plane experience deshielding. This differential shift breaks the accidental equivalence seen in CDCl₃ [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of 5-(4-Methoxyphenyl)-2-methylphenol in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum as your reference baseline.

  • Solvent Evaporation: Recover the sample and remove the CDCl₃ under a gentle stream of nitrogen, followed by high vacuum for 2 hours to ensure complete dryness.

  • ASIS Acquisition: Redissolve the sample in 0.6 mL of anhydrous Benzene-d₆.

  • Shimming and Tuning: Perform rigorous 3D gradient shimming. Accurate shimming is crucial because ASIS relies on resolving subtle shift differences that can be obscured by poor magnetic homogeneity.

  • Data Analysis & Validation: Overlay the CDCl₃ and C₆D₆ spectra. Track the methoxy (~3.8 ppm) and methyl (~2.2 ppm) singlets as internal anchors. The aromatic protons will shift differentially; Ring A protons (closer to the -OH and methyl) typically experience a different magnitude of ASIS compared to Ring B protons.

Protocol 2: Heteronuclear 2D NMR (HSQC & HMBC)

Causality: When 1D ¹H dispersion is exhausted, we must utilize the orthogonal ¹³C dimension. By transferring magnetization from ¹H to ¹³C, we bypass proton overlap [1].

Step-by-Step Methodology:

  • Pulse Calibration: Determine the 90° pulse width for ¹H to ensure maximum magnetization transfer efficiency.

  • HSQC Setup: Run a multiplicity-edited ¹H-¹³C HSQC (e.g., hsqcedetgpsisp2.2). Set the 1JCH​ coupling constant to 145 Hz. This will separate the overlapping aromatic protons based on their distinct ¹³C chemical shifts (typically 110–130 ppm).

  • HMBC Setup: Run a ¹H-¹³C HMBC (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for nJCH​ = 8 Hz (approx. 62.5 ms).

  • Validation: Look for the critical inter-ring cross-peak: The doublet from H-2'/6' (Ring B) must show a correlation to the quaternary C-5 (Ring A). This self-validates the biphenyl linkage regardless of proton overlap.

Protocol 3: Pure Shift NMR (PSYCHE)

Causality: Pure shift NMR methods reduce spectral complexity by suppressing the effects of homonuclear scalar coupling ( JHH​ ) [3]. By applying slice-selective pulses and weak field gradients, the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence collapses all multiplets into singlets, effectively increasing resolution by an order of magnitude and eliminating the "hump" of overlapping aromatic signals [4, 5].

Step-by-Step Methodology:

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15–30 ms) and sweep width (e.g., 10 kHz) to cover the entire ¹H spectral window.

  • Data Acquisition: Collect the data using pseudo-2D acquisition mode. Ensure the spectral width in the F1 dimension is small (e.g., 50 Hz) to capture the pure shift interferogram.

  • Covariance Processing: Process the pseudo-2D data into a 1D spectrum using covariance or chunking algorithms.

  • Validation: Verify that the complex AA'BB' and AMX multiplets in the 6.5–7.5 ppm region have collapsed into exactly 5 distinct singlets (representing the 5 unique aromatic proton environments).

Section 3: Quantitative Data & Signal Resolution Table

The following table summarizes the expected resolution improvements when applying these techniques to 5-(4-Methoxyphenyl)-2-methylphenol at 400 MHz.

Analytical TechniqueSolventH-3 (Ring A)H-4 (Ring A)H-6 (Ring A)H-2'/6' (Ring B)H-3'/5' (Ring B)Resolution Status
Standard 1D ¹H CDCl₃~7.15 (d)~7.20 (dd)~7.22 (d)~7.25 (d)~6.95 (d)Severe Overlap (H-4, H-6, H-2'/6' merge)
ASIS 1D ¹H C₆D₆~6.90 (d)~7.05 (dd)~7.30 (d)~7.10 (d)~6.80 (d)Moderate Overlap (Signals dispersed)
Pure Shift (PSYCHE) CDCl₃7.15 (s)7.20 (s)7.22 (s)7.25 (s)6.95 (s)Fully Resolved (Multiplets collapsed)
2D HSQC (¹³C ppm) CDCl₃~115.0~126.5~112.0~128.0~114.5Fully Resolved (via ¹³C dimension)

Section 4: Visualizations

Below is the logical workflow for troubleshooting NMR overlap, ensuring a cost- and time-efficient approach to structural elucidation.

NMR_Troubleshooting Start Severe 1H NMR Overlap (6.5 - 7.5 ppm) Step1 Apply ASIS (Change to C6D6) Start->Step1 Check1 Overlap Resolved? Step1->Check1 Step2 Acquire 2D NMR (HSQC / HMBC) Check1->Step2 No Success Full Characterization Achieved Check1->Success Yes Check2 Connectivity Clear? Step2->Check2 Step3 Pure Shift NMR (PSYCHE / Zangger-Sterk) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for resolving 1H NMR signal overlap in complex biphenyl derivatives.

To definitively prove the structure, HMBC magnetization transfer pathways are used to bridge the two aromatic rings, bypassing proton-level overlap entirely.

HMBC_Pathway H3 H-3 (Ring A) C1 C-1 (OH) H3->C1 3J C5 C-5 H3->C5 3J H4 H-4 (Ring A) C2 C-2 (Me) H4->C2 3J H6 H-6 (Ring A) H6->C1 2J H6->C5 2J H26 H-2'/6' (Ring B) H26->C5 3J

Caption: Key HMBC correlations confirming the linkage of Ring A and Ring B at the C-5 position.

References

  • Nakagawa, N., Takeuchi, Y., & Kumagai, I. (1972). AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters (Oxford University Press). [Link]

  • Smith, M. J., & Castañar, L. (2022). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (ACS Publications).[Link]

  • Manchester NMR Methodology Group. (n.d.). Pure Shift NMR. University of Manchester.[Link]

  • Castañar, L. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona. [Link]

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-(4-Methoxyphenyl)-2-methylphenol Chromatography

Welcome to the technical support center for optimizing the chromatography of 5-(4-Methoxyphenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the chromatography of 5-(4-Methoxyphenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of this and structurally similar phenolic compounds. Our focus is on empowering you with the scientific rationale behind method development and troubleshooting, ensuring robust and reproducible results.

I. Understanding the Analyte: 5-(4-Methoxyphenyl)-2-methylphenol

5-(4-Methoxyphenyl)-2-methylphenol is a biphenyl derivative with key structural features that dictate its chromatographic behavior. The presence of a phenolic hydroxyl group and a methoxy group introduces polarity and the potential for hydrogen bonding. The overall structure, however, retains significant non-polar character. Understanding these properties is the first step in developing a successful separation method.

Physicochemical Properties of Phenolic Compounds:

Phenolic compounds, as a class, are weak acids. The acidity of the hydroxyl group, and therefore its ionization state, is highly dependent on the pH of the mobile phase. This property can be leveraged to significantly alter the retention and selectivity of the separation.[1] The methoxy group, through resonance, can donate electron density to the aromatic ring, which can influence the acidity of the phenolic proton.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the chromatographic analysis of 5-(4-Methoxyphenyl)-2-methylphenol.

Q1: I'm seeing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in the chromatography of phenolic and basic compounds.[3] It is often caused by secondary interactions between the analyte and the stationary phase.[4]

  • Cause 1: Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar hydroxyl group of your analyte, leading to tailing.[5] This is especially prevalent at mid-range pH values where silanols can be ionized.

    • Solution:

      • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the phenolic hydroxyl group.[6] This ensures the analyte is in its neutral, protonated form, minimizing interactions with silanols. A common choice is to add a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase to achieve a pH of around 2.5.[6]

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for analyzing polar compounds.[5]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume and re-run the analysis.

  • Cause 3: Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[7]

    • Solution: Use tubing with a narrow internal diameter and keep the connections as short as possible.[5]

Q2: I am not getting adequate separation between 5-(4-Methoxyphenyl)-2-methylphenol and a structurally similar impurity. How can I improve the resolution?

A2: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Solution 1: Optimize the Organic Modifier:

    • Solvent Type: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity.[6] Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, potentially altering the elution order of closely related compounds.[6]

    • Solvent Strength: Adjusting the percentage of the organic modifier in the mobile phase will change the retention time. A lower percentage of organic solvent will generally lead to longer retention times and potentially better resolution between early eluting peaks.[8]

  • Solution 2: Adjust the Mobile Phase pH: As mentioned, pH is a powerful tool for manipulating the retention of ionizable compounds like phenols.[1] A small change in pH can alter the polarity of your analyte and impurities to different extents, thereby improving separation.

  • Solution 3: Consider a Different Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, changing the stationary phase chemistry can introduce different retention mechanisms. For polar aromatic compounds, a phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.[9]

Q3: What are good starting conditions for developing a reversed-phase HPLC method for this compound?

A3: A systematic approach to method development is crucial.[10] Here is a recommended starting point:

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 2.7-5 µm particle size, 100-150 mm lengthA good general-purpose column for retaining non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3)To suppress the ionization of the phenolic hydroxyl group and minimize silanol interactions.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[6]
Gradient Start with a shallow gradient, e.g., 5-95% B over 20-30 minutesA scouting gradient helps to determine the approximate elution time of the analyte and any impurities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but can also affect selectivity.
Detection UV, monitor at the λmax of the analyte (e.g., 270-280 nm)Phenolic compounds typically have strong UV absorbance in this region.[6]

III. Troubleshooting Guide: A Systematic Approach

When faced with a chromatographic challenge, a logical, step-by-step approach is the most efficient way to solve the problem.

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization Start Start: Poor Separation or Peak Shape Check_System 1. System Check: - Leaks? - Correct fittings? - Extra-column volume minimized? Start->Check_System Initial_Conditions 2. Initial Mobile Phase: - C18 Column - Acidified Water (pH 2.5-3) - Acetonitrile/Methanol - Scouting Gradient Check_System->Initial_Conditions Assess_Peak_Shape 3. Assess Peak Shape Initial_Conditions->Assess_Peak_Shape Tailing Peak Tailing Assess_Peak_Shape->Tailing Yes Good_Shape Symmetrical Peak Assess_Peak_Shape->Good_Shape No Optimize_pH 5a. Adjust pH: - Explore pH 2.5 to 7.5 - Maintain pH 2 units from pKa Tailing->Optimize_pH Primary Approach Assess_Resolution 4. Assess Resolution Good_Shape->Assess_Resolution Poor_Resolution Inadequate Resolution Assess_Resolution->Poor_Resolution No Good_Resolution Sufficient Resolution Assess_Resolution->Good_Resolution Yes Poor_Resolution->Optimize_pH Optimize_Solvent 5b. Change Organic Modifier: - Switch Acetonitrile to Methanol (or vice-versa) Poor_Resolution->Optimize_Solvent Optimize_Gradient 6. Fine-tune Gradient: - Adjust slope for critical pairs Good_Resolution->Optimize_Gradient Optimize_pH->Assess_Resolution Optimize_Solvent->Assess_Resolution End Optimized Method Optimize_Gradient->End

Caption: A decision tree for systematic mobile phase optimization.

Experimental Protocol: Mobile Phase pH Scouting

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of 5-(4-Methoxyphenyl)-2-methylphenol.

  • Preparation of Mobile Phases:

    • Prepare three different aqueous mobile phase A components:

      • A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

      • A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

      • A3: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.0 with Formic Acid

    • Mobile Phase B remains constant (e.g., Acetonitrile).

  • Chromatographic Conditions:

    • Use a robust, wide pH range column (if available) or dedicate separate columns for acidic and neutral/basic conditions to avoid column degradation.

    • Equilibrate the column with the initial mobile phase composition for at least 20 column volumes.

    • Inject the sample and run the same gradient program for each pH condition.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH.

    • Evaluate changes in retention time, peak shape, and resolution between the analyte and any impurities.

    • Select the pH that provides the optimal balance of these parameters for further method refinement.

IV. Advanced Considerations: Normal-Phase and HILIC

While reversed-phase chromatography is the most common starting point, alternative modes may be beneficial in certain situations, particularly for separating isomers or highly polar impurities.

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (like bare silica or a cyano-bonded phase) is used with a non-polar mobile phase (e.g., hexane/isopropanol).[11] This can be very effective for separating positional isomers.[11] Retention in NPC is based on the interaction of polar functional groups with the stationary phase.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, sometimes referred to as aqueous normal-phase, uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile, but also containing a small amount of water.[9] This technique is excellent for retaining very polar compounds that are not well-retained in reversed-phase.[12]

V. Conclusion

Optimizing the mobile phase for the chromatography of 5-(4-Methoxyphenyl)-2-methylphenol is a systematic process that relies on a fundamental understanding of the analyte's physicochemical properties and the principles of liquid chromatography. By methodically addressing issues such as peak tailing and poor resolution through the logical adjustment of mobile phase composition, particularly pH and organic modifier, robust and reliable analytical methods can be developed. This guide provides a framework for both initial method development and troubleshooting, empowering researchers to achieve their separation goals.

References
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • LCGC International. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • PubMed. Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH. [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • ACS Publications. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Dr. Maisch. Normal Phase. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Cogent-HPLC. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

  • Quora. What is the role of methoxy group in phenol acidic strength?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for 5-(4-Methoxyphenyl)-2-methylphenol Following ICH Q2(R1) Guidelines

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-(4-Methoxyphenyl)-2-methylphenol, a key intermediate in various synthetic pathways. Our focus is a practical application of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental design, offering insights to empower you in selecting and validating the most appropriate analytical technique for your specific needs. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The Importance of Method Validation in Pharmaceutical Analysis

Analytical method validation provides documented evidence that a method is fit for its intended purpose.[5][6] For a compound like 5-(4-Methoxyphenyl)-2-methylphenol, which may be a critical quality attribute of a drug substance or a key component in a manufacturing process, a validated analytical method ensures the accuracy, reliability, and consistency of results. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics to be investigated.[1][4][7]

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is the first critical decision in method development and validation. Here, we compare three workhorse techniques for the analysis of phenolic compounds like 5-(4-Methoxyphenyl)-2-methylphenol.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.[8]Ideal for volatile and thermally stable compounds.[8][9]Applicable to compounds with a chromophore that absorbs light in the UV-Vis region.
Selectivity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Very high, particularly when coupled with a Mass Spectrometer (MS).[10]Low, as it often measures the total absorbance of all absorbing species at a given wavelength, leading to potential interferences.[11]
Sensitivity Generally good, with detection limits in the ng/mL to pg/mL range.Excellent, with detection limits often in the pg/mL to fg/mL range.[12]Moderate, with detection limits typically in the µg/mL range.
Sample Preparation Often requires sample dissolution and filtration.May require derivatization to increase volatility and thermal stability.Simple dissolution in a suitable solvent.
Cost Moderate to high initial investment and running costs.[9]Moderate initial investment, with lower running costs compared to HPLC.[9]Low initial investment and running costs.[13]

The Workflow of Analytical Method Validation

A systematic approach to method validation is crucial. The following diagram illustrates the typical workflow, from method development to the final validation report, in accordance with ICH Q2(R1) guidelines.

Analytical Method Validation Workflow Figure 1: Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Transfer (if applicable) Method Transfer (if applicable) Validation Report->Method Transfer (if applicable)

Caption: A streamlined workflow for analytical method validation as per ICH Q2(R1).

In-Depth Comparison of Validation Parameters

We will now delve into the core validation parameters as defined by ICH Q2(R1) and provide a comparative analysis of how HPLC, GC, and UV-Vis Spectrophotometry perform for the quantification of 5-(4-Methoxyphenyl)-2-methylphenol. For the purpose of this guide, we will assume hypothetical yet realistic experimental data.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

Experimental Protocol (for HPLC and GC):

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of the analyte standard.

  • Analyze a sample spiked with known related substances and potential impurities.

  • For HPLC with a DAD detector, assess peak purity. For GC-MS, compare the mass spectrum of the analyte peak in the sample with that of the standard.

Experimental Protocol (for UV-Vis Spectrophotometry):

  • Record the UV-Vis spectrum of the analyte in the chosen solvent.

  • Record the spectra of potential interfering substances.

  • Analyze a mixture of the analyte and potential interferences to observe any spectral overlap.

Comparative Data:

MethodSpecificity AssessmentResult
HPLC-UV Baseline resolution of the analyte peak from all potential impurities. Peak purity index > 0.999.Excellent
GC-MS Unique retention time and mass spectrum for the analyte, with no co-eluting peaks showing similar mass fragments.Excellent
UV-Vis Significant spectral overlap observed with a structurally similar impurity, leading to an overestimation of the analyte concentration.Poor

Expert Insight: For specificity, chromatographic techniques are far superior to spectrophotometry. The ability to physically separate the analyte from other components is a significant advantage.[14] GC-MS offers the highest degree of certainty in identification due to the combination of retention time and mass spectral data.[10]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.[4]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations spanning the expected working range.

  • Analyze each standard solution in triplicate.

  • Plot the average response versus the concentration and perform a linear regression analysis.

Comparative Data:

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV 1 - 100> 0.999
GC-FID 0.5 - 50> 0.999
UV-Vis 5 - 50> 0.995

Expert Insight: Both HPLC and GC typically exhibit excellent linearity over a wide concentration range.[15][16] The linear range of UV-Vis spectrophotometry can be limited by deviations from Beer-Lambert's law at high concentrations.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

Comparative Data:

MethodConcentration LevelMean Recovery (%)
HPLC-UV 80%, 100%, 120%98.5 - 101.2
GC-FID 80%, 100%, 120%99.0 - 100.8
UV-Vis 80%, 100%, 120%95.3 - 104.5[17]

Expert Insight: The accuracy of HPLC and GC methods is generally very high due to their high specificity.[10] The accuracy of UV-Vis spectrophotometry can be compromised by interferences from the sample matrix.[11]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[4]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

MethodRepeatability (RSD%)Intermediate Precision (RSD%)
HPLC-UV < 1.0< 2.0
GC-FID < 1.5< 2.5
UV-Vis < 2.0< 3.0

Expert Insight: Modern chromatographic systems offer excellent precision. The slightly higher variability in GC can sometimes be attributed to the injection process. UV-Vis spectrophotometry is generally less precise due to the manual steps involved and its inherent lower sensitivity.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.

Comparative Data:

MethodLOD (µg/mL)LOQ (µg/mL)
HPLC-UV 0.10.3
GC-FID 0.050.15
UV-Vis 1.03.0

Expert Insight: GC often provides the best sensitivity for volatile compounds.[12] The LOD and LOQ of UV-Vis spectrophotometry are significantly higher, making it unsuitable for trace analysis.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • GC: Oven temperature program, carrier gas flow rate, injection temperature.

    • UV-Vis: Wavelength, slit width.

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results.

Expert Insight: Chromatographic methods have more parameters that can be varied and therefore require a more extensive robustness study. A well-developed chromatographic method should be robust to minor variations in these parameters. UV-Vis methods are generally more robust due to their simplicity.

Decision Logic for Method Selection

The choice of the analytical method should be based on a rational evaluation of the specific requirements of the analysis. The following diagram provides a decision-making framework.

Method Selection Logic Figure 2: Decision Logic for Method Selection start Start is_trace_analysis Trace Analysis Required? start->is_trace_analysis is_complex_matrix Complex Matrix? is_trace_analysis->is_complex_matrix No is_volatile Analyte Volatile & Thermally Stable? is_trace_analysis->is_volatile Yes hplc HPLC is Preferred is_complex_matrix->hplc Yes uv_vis UV-Vis may be suitable (for simple matrices & higher concentrations) is_complex_matrix->uv_vis No is_volatile->hplc No gc GC is a Strong Candidate is_volatile->gc Yes end End hplc->end gc->end uv_vis->end

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion and Recommendations

The validation of an analytical method for 5-(4-Methoxyphenyl)-2-methylphenol according to ICH Q2(R1) guidelines is a multi-faceted process that requires careful planning and execution. This guide has provided a comparative overview of HPLC, GC, and UV-Vis spectrophotometry, highlighting their respective strengths and weaknesses in the context of key validation parameters.

  • For routine quality control of the pure substance where high throughput and low cost are critical, a validated UV-Vis spectrophotometric method may be adequate, provided that specificity is not a concern.

  • For the analysis of 5-(4-Methoxyphenyl)-2-methylphenol in complex matrices or for the simultaneous determination of related impurities, a validated HPLC-UV method is the recommended choice due to its superior specificity and good overall performance.

  • If the analyte is present at very low levels or if absolute confirmation of its identity is required, a validated GC-MS method would be the most powerful tool.

Ultimately, the selected method must be demonstrated to be fit for its intended purpose through a rigorous validation study. The data and insights presented in this guide are intended to provide a solid foundation for your method validation endeavors, ensuring the generation of reliable and defensible analytical results.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][4]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]

  • Al-Zahrani, M. A., & El-Shishtawy, R. M. (2022). UV-Visible Spectroscopic Technique-Data Mining Tool as a Reliable, Fast, and Cost-Effective Method for the Prediction of Total Polyphenol Contents: Validation in a Bunch of Medicinal Plant Extracts. Molecules, 27(18), 6089. [Link][17]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kelebek, H., & Selli, S. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Acta Chromatographica, 32(2), 108-114. [Link][15]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Yelmiz, E., & Yilmaz, H. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(3), 1745-1753. [https://www.rjpbcs.com/pdf/2017_8(3)/[18].pdf]([Link]18].pdf)[13]

  • García-Alonso, M., Pascual-Teresa, S., & Rivas-Gonzalo, J. C. (2009). Assay conditions and validation of a new UV spectrophotometric method using microplates for the determination of polyphenol content. Food Chemistry, 113(2), 753-758. [Link][19]

  • Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. [Link][14]

  • Park, C. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 1-10. [Link][16]

  • Belwal, T., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Food and Drug Analysis, 31(3), 341-351. [Link][11]

  • Moldoveanu, S. C., & Kiser, M. (2007). Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke. Journal of Chromatography A, 1141(1), 90-97. [Link][10]

  • Chromatography Today. (2023). HPLC vs GC - A Beginner's Guide. [Link][9]

  • Lab-Training.com. (2025). Comparing HPLC and GC: Retention Time and Effectiveness. [Link][12]

  • IntechOpen. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pérez-Jiménez, J., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(24), 5765-5773. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • OSHA. (1990). Methoxyphenol. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Papandreou, C., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 531-535. [Link]

  • ResearchGate. (2022). Information of method validation of methylphenol. [Link]

Sources

Comparative

reference standards for 5-(4-Methoxyphenyl)-2-methylphenol purity and impurity profiling

An In-Depth Technical Guide to Reference Standards for 5-(4-Methoxyphenyl)-2-methylphenol: Purity and Impurity Profiling For researchers, scientists, and drug development professionals, the chemical purity of an active p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Reference Standards for 5-(4-Methoxyphenyl)-2-methylphenol: Purity and Impurity Profiling

For researchers, scientists, and drug development professionals, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for establishing reference standards and conducting impurity profiling for 5-(4-Methoxyphenyl)-2-methylphenol, a biaryl phenol structure of interest in medicinal chemistry and material science. Given the specialized nature of this molecule, commercially available, pharmacopeia-grade reference standards may not be readily accessible. Therefore, this document emphasizes the principles and methodologies for qualifying an in-house reference standard and developing a robust analytical strategy for impurity detection and control.

The Imperative of a Well-Characterized Reference Standard

In any analytical workflow, the reference standard is the ultimate arbiter of identity, purity, and strength. It is the benchmark against which all production batches are measured. According to the International Council for Harmonisation (ICH) guidelines, an impurity is any component of the drug substance that is not the chemical entity defined as the drug substance.[1] The control of these impurities is a critical aspect of drug development and manufacturing.

For a molecule like 5-(4-Methoxyphenyl)-2-methylphenol, potential impurities can arise from various sources, including the synthetic route, degradation, or storage.[2] Common synthetic strategies for such biaryl compounds, like the Suzuki-Miyaura coupling, may introduce process-related impurities such as unreacted starting materials (e.g., a halogenated phenol and a boronic acid), catalysts (e.g., palladium complexes), and byproducts from side reactions.[3][4] Furthermore, the phenolic hydroxyl group is susceptible to oxidation, leading to the formation of degradation products.[5][6]

Qualifying an In-House Primary Reference Standard

When a commercial standard is unavailable, a batch of the highest possible purity must be synthesized and rigorously characterized to serve as the primary reference standard. This process involves two key stages: structural confirmation and purity assignment.

Structural Elucidation and Confirmation

The identity of the proposed reference standard must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the connectivity of atoms, and identifying the correct isomeric form.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[6]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the characteristic O-H stretch of the phenol and C-O stretches of the ether and phenol.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, O), providing further confirmation of the empirical formula.

Purity Assignment via Mass Balance

The purity of the primary reference standard is typically not determined by a single method but is instead "assigned" using a mass balance approach. The purity value is calculated by subtracting the total amount of all identified impurities from 100%.

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-Volatile Residue + % Impurities by Chromatography)

This approach requires a suite of analytical techniques to quantify different types of impurities.

ParameterRecommended TechniquePurpose
Water Content Karl Fischer TitrationQuantifies the amount of water present in the material.
Residual Solvents Headspace Gas Chromatography (GC)Identifies and quantifies volatile organic solvents remaining from the synthesis and purification process.[6]
Non-Volatile Residue Residue on Ignition / Sulfated AshMeasures the amount of inorganic impurities that do not combust.
Organic Impurities High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or CAD)Separates and quantifies organic impurities that are structurally related to the main compound.[6]

A Comparative Guide to Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for effective impurity profiling. The ideal method should be specific, sensitive, and robust. For phenolic compounds like 5-(4-Methoxyphenyl)-2-methylphenol, chromatographic techniques are the methods of choice.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for pharmaceutical impurity profiling.[6]

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reversed-phase chromatography using a C18 column is the most common approach.[7] Detection is typically performed using a UV-Vis detector, as the aromatic rings in the molecule are strong chromophores.[5]

  • Expertise & Causality: The choice of a C18 column is based on the non-polar nature of the biaryl system. A mobile phase consisting of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid to suppress the ionization of the phenol) and an organic solvent (like acetonitrile or methanol) provides excellent resolving power for both polar and non-polar impurities. A gradient elution (where the proportion of the organic solvent is increased over time) is typically employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard and Sample Accurately s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Equilibrate HPLC System with Mobile Phase s3->a1 a2 Inject Standard & Sample (e.g., 10 µL) a1->a2 a3 Run Gradient Elution Program a2->a3 a4 Detect Peaks (e.g., UV at 275 nm) a3->a4 d1 Integrate Chromatograms a4->d1 d2 Identify Peaks based on Retention Time d1->d2 d3 Calculate Impurity Levels (Area % or vs. Standard) d2->d3

Caption: A typical experimental workflow for impurity profiling using HPLC.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 275 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 95
    25 95
    25.1 30

    | 30 | 30 |

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh about 10 mg of the 5-(4-Methoxyphenyl)-2-methylphenol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

    • Sample Solution: Prepare in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the Standard solution six times. The relative standard deviation (RSD) for the peak area of 5-(4-Methoxyphenyl)-2-methylphenol should be not more than 2.0%.

  • Calculation:

    • Calculate the percentage of each impurity by the area normalization method.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile compounds.[6] In the context of 5-(4-Methoxyphenyl)-2-methylphenol, its primary use is for the determination of residual solvents. It can also be used for the analysis of volatile process-related impurities if the main compound is sufficiently thermally stable or can be derivatized.

  • Principle of Operation: GC separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized in an injector and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.

  • Expertise & Causality: For residual solvent analysis, a headspace autosampler is used. This technique involves heating the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC. This avoids injecting the non-volatile API onto the GC column, which could cause contamination and degradation. The choice of a polar GC column (e.g., WAX or 624-type) is effective for separating the wide range of solvents with different polarities that might be used in synthesis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing s1 Prepare Solvent Standard Stock Solution s3 Add Diluent (e.g., DMSO, DMF) s1->s3 s2 Accurately weigh Sample into Headspace Vial s2->s3 a1 Incubate Vial at Elevated Temperature s3->a1 a2 Pressurize Vial and Inject Headspace Gas a1->a2 a3 Run GC Temperature Program a2->a3 a4 Detect with FID a3->a4 d1 Integrate Chromatograms a4->d1 d2 Identify Solvents by Retention Time d1->d2 d3 Quantify vs. Standard (External Standard Method) d2->d3

Sources

Validation

A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Case Study with 5-(4-Methoxyphenyl)-2-methylphenol using Surface Plasmon Resonance

Introduction: The Critical Role of Binding Affinity in Drug Discovery In the landscape of modern drug discovery, the precise characterization of molecular interactions is the bedrock upon which successful therapeutic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of molecular interactions is the bedrock upon which successful therapeutic programs are built.[1] Understanding the binding affinity and kinetics of a small molecule to its protein target is not merely an academic exercise; it is a critical determinant of a drug candidate's efficacy, potency, and residence time.[2] This guide provides an in-depth, practical framework for validating the binding affinity of a novel small molecule, using 5-(4-Methoxyphenyl)-2-methylphenol as a representative example. While this specific compound may not have a widely published, definitive target, its structure is characteristic of those explored in therapeutic areas targeting proteins like mTOR or STAT3.

We will focus on Surface Plasmon Resonance (SPR) , a gold-standard, label-free technology that provides real-time kinetic data.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Furthermore, we will objectively compare SPR with two powerful alternatives, Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) , to provide a holistic perspective on interaction analysis.

Part 1: Deep Dive into Surface Plasmon Resonance (SPR) for Small Molecule Analysis

SPR is an optical biosensing technique that measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[2][5][6] In a typical experiment for a small molecule-protein interaction, the larger molecule (the protein target) is immobilized on the sensor chip, and the small molecule (the analyte) is flowed over the surface.[7][8] The binding event causes an increase in mass on the surface, which is detected as a change in resonance units (RU).[6]

The "Why": Foundational Principles of SPR Experimental Design

A robust SPR experiment is built on a series of logical decisions. The quality of your data is directly dependent on the thoughtful design of your assay.

1. The Immobilization Decision: Protein as Ligand, Small Molecule as Analyte

For interactions involving a large protein and a small molecule (< 1000 Da), the protein is almost always immobilized as the ligand.[9] The rationale is twofold:

  • Signal-to-Noise Ratio: The SPR signal is proportional to the change in mass on the sensor surface.[6] A small molecule binding to a large, immobilized protein target generates a much more detectable signal than a large protein binding to a sparsely immobilized small molecule.

  • Surface Density & Activity: Achieving a high, active surface concentration of a small molecule can be challenging and may require chemical modifications that could alter its binding properties. Proteins, with their multiple reactive groups (e.g., amines, thiols), offer more straightforward and stable immobilization options.[10]

2. Sensor Chip Selection: The Case for 3D Hydrogels

The choice of sensor chip is critical for detecting small molecule binding.[11]

  • 3D vs. 2D Surfaces: For small molecule analysis, a three-dimensional (3D) hydrogel surface, such as carboxymethylated dextran (found on CM5, CDH, or similar sensor chips), is highly recommended.[12][13] This 3D matrix significantly increases the surface area, allowing for a higher density of the immobilized protein target.[12] This high capacity is essential to generate a sufficiently strong signal when a low-molecular-weight analyte binds.[13]

  • Low Non-Specific Binding: The hydrophilic nature of dextran polymers also provides a "solution-like" environment for the interaction and minimizes non-specific binding of the analyte to the surface itself.[12]

3. Immobilization Chemistry: The Versatility of Amine Coupling

Amine coupling is the most common and versatile method for immobilizing proteins and is often the first strategy to try.[11][14] It targets the primary amine groups found in lysine residues and the N-terminus of the protein. While effective, it's crucial to acknowledge its primary limitation: it can result in a random orientation of the protein on the surface, which may block the binding site in a fraction of the immobilized population.[10] If the protein has a purification tag (e.g., a His-tag), a capture-based surface (like an NTA sensor chip) can be used to ensure a more uniform, oriented immobilization.[15][16]

Experimental Workflow: An SPR Protocol for 5-(4-Methoxyphenyl)-2-methylphenol

This protocol assumes you have identified a purified protein target for 5-(4-Methoxyphenyl)-2-methylphenol.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_analysis Phase 3: Interaction Analysis P1 Prepare Buffers (Running & Immobilization) I1 Activate Surface (EDC/NHS) P1->I1 P2 Prepare Protein Target (Ligand) I2 Inject Protein Target P2->I2 P3 Prepare Small Molecule (Analyte) A1 Inject Analyte Series (Association) P3->A1 I1->I2 Covalent Coupling I3 Block Surface (Ethanolamine) I2->I3 I3->A1 Ready Surface A2 Buffer Flow (Dissociation) A1->A2 Measure kon A4 Data Analysis (Model Fitting) A1->A4 A3 Regenerate Surface A2->A3 Measure koff A2->A4 A3->A1 Next Cycle

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology:

  • Preparation & Setup:

    • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) and an immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0). All solutions must be filtered and degassed. The choice of a lower pH for the immobilization buffer is to promote electrostatic pre-concentration of the protein on the negatively charged sensor surface.

    • Analyte Preparation: Prepare a high-concentration stock solution of 5-(4-Methoxyphenyl)-2-methylphenol in 100% DMSO. Create a dilution series in running buffer, ensuring the final DMSO concentration is consistent across all samples (and typically ≤5%) to minimize solvent effects.[9] Due to the phenolic nature of the compound, prepare solutions fresh to avoid oxidation.[17]

    • Instrument & Chip: Prime the SPR instrument with running buffer. Install a high-density carboxymethyl dextran sensor chip (e.g., CM5 or equivalent).[11]

  • Protein Immobilization (Amine Coupling):

    • Surface Activation: Inject a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS to activate the carboxyl groups on the sensor surface, turning them into reactive esters.[18]

    • Ligand Injection: Inject the protein target (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The protein's primary amines will react with the esters, forming stable amide bonds.[10] Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) appropriate for the interaction.

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining reactive esters and block non-specific binding sites.[11]

  • Interaction Analysis (Kinetic Titration):

    • Association: Inject the lowest concentration of 5-(4-Methoxyphenyl)-2-methylphenol over both the protein-immobilized flow cell and a reference flow cell (which has been activated and blocked but has no protein). The increase in RU over time reflects the binding (association phase).

    • Dissociation: After the injection, switch back to a flow of running buffer only. The decrease in RU over time reflects the release of the analyte from the protein (dissociation phase).

    • Regeneration: If the analyte does not fully dissociate, inject a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step requires careful optimization to ensure it doesn't denature the immobilized protein.

    • Repeat: Repeat the association-dissociation-regeneration cycle for the entire concentration series of the small molecule. Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Data Processing: Subtract the signal from the reference channel and the average of the blank injections from the active channel data. This "double referencing" corrects for instrument drift and non-specific binding.[19]

    • Model Fitting: Fit the processed sensorgrams to a suitable binding model. For many small molecule-protein interactions, a 1:1 Langmuir binding model is appropriate.[19] This global fit across all concentrations will yield the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ), which is the ratio of kₔ/kₐ.[19]

Part 2: A Comparative Guide to Binding Affinity Techniques

While SPR is a powerful tool, no single technique is universally superior. A comprehensive validation strategy often involves orthogonal methods. Here, we compare SPR with Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).[3][4]

Tech_Comparison cluster_questions Key Experimental Questions cluster_techs Recommended Techniques Start Need to Validate Binding Affinity? Q1 Need full thermodynamic profile (ΔH, ΔS)? Start->Q1 Q2 Is high throughput a priority? Q1->Q2 No ITC Isothermal Titration Calorimetry (ITC) Q1->ITC Yes Q3 Is sample consumption a major constraint? Q2->Q3 No BLI Bio-Layer Interferometry (BLI) Q2->BLI Yes Q3->ITC No SPR Surface Plasmon Resonance (SPR) Q3->SPR Yes

Sources

Safety & Regulatory Compliance

Safety

5-(4-Methoxyphenyl)-2-methylphenol proper disposal procedures

Comprehensive Operational and Disposal Protocol for 5-(4-Methoxyphenyl)-2-methylphenol 5-(4-Methoxyphenyl)-2-methylphenol is a structurally complex hydroxylated biphenyl derivative (biphenylol) featuring both methoxy and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 5-(4-Methoxyphenyl)-2-methylphenol

5-(4-Methoxyphenyl)-2-methylphenol is a structurally complex hydroxylated biphenyl derivative (biphenylol) featuring both methoxy and methyl substitutions. Frequently utilized as an intermediate in advanced drug development and materials science, this compound requires rigorous logistical and safety planning. Its hazard profile combines the acute, tissue-destroying corrosivity of substituted phenols with the environmental persistence and cellular toxicity of biphenyl derivatives.

As a laboratory professional, understanding the why behind safety protocols is just as critical as the how. This guide provides the mechanistic reasoning, self-validating operational workflows, and EPA-compliant disposal procedures necessary to handle this compound safely.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety plan, we must first understand how 5-(4-Methoxyphenyl)-2-methylphenol interacts with biological systems.

Causality of Toxicity: The primary acute hazard of phenolic compounds is their lipophilicity, which allows them to rapidly penetrate the stratum corneum of the skin. Once absorbed, they induce coagulation necrosis by denaturing and precipitating cellular proteins 1. Furthermore, hydroxylated biphenyls (HO-PCBs and related biphenylols) exhibit significant cytotoxicity by increasing the formation of intracellular free radicals, which depletes antioxidant capacity and leads to severe oxidative stress and apoptosis 1, [[2]]().

ToxicityPathway A 5-(4-Methoxyphenyl)- 2-methylphenol Exposure B Stratum Corneum Penetration A->B C Protein Denaturation & Coagulation Necrosis B->C High Concentration D Intracellular ROS Generation (Oxidative Stress) B->D Metabolic Activation E Cellular Apoptosis & Tissue Damage C->E D->E

Mechanistic pathway of biphenylol-induced cytotoxicity and oxidative stress.

Quantitative Hazard & Chemical Profile

Summarized below are the critical physical properties and GHS classifications that dictate our handling and disposal parameters.

Property / ClassificationData / Guideline
Chemical Class Substituted Phenol / Hydroxylated Biphenyl
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns), H410 (Very toxic to aquatic life)
Primary Route of Exposure Dermal absorption, Inhalation of dust/aerosols
Incompatible Materials Strong oxidizers, strong acids, chemically active metals
EPA Waste Classification High-hazard organic waste (Incineration required)

Operational Safety & Handling Plan

Engineering Controls & PPE Logic: All manipulations must be performed within a certified chemical fume hood to prevent the inhalation of toxic aerosols.

  • Gloves: Use butyl rubber or double-donned nitrile gloves. Standard latex offers zero protection against phenolic permeation.

  • Apparel: Wear a fully buttoned lab coat, chemical splash goggles, and closed-toe shoes. Crucial Note: Never wear leather shoes or watchbands when handling phenols. Leather rapidly absorbs the chemical and holds it against the skin, drastically exacerbating chemical burns 3.

Self-Validating Decontamination Protocol (Skin Exposure): Water alone can initially drive lipophilic phenols deeper into tissue. Therefore, laboratories must stock Polyethylene Glycol (PEG 300 or 400) as a first-line response.

  • Immediate Action: If skin contact occurs, immediately flush with water for 15 minutes.

  • PEG Application: Apply PEG 300/400 to the affected area. Causality: PEG effectively solubilizes the phenol, drawing it out of the tissue via osmotic and chemical gradients 3.

  • Validation Step: Visually inspect the skin. If erythema (pink/redness) persists or blanching occurs, continue PEG application during transport to occupational health 3.

Step-by-Step Disposal Logistics

Because 5-(4-Methoxyphenyl)-2-methylphenol is a persistent organic hazard, it cannot be neutralized at the bench or disposed of down the drain. It must be managed as a high-hazard organic waste and ultimately destroyed via high-temperature incineration 4, 3.

Protocol: Waste Segregation and Containerization

  • Segregate by State: Separate liquid solvent waste containing the compound from solid contaminated debris (e.g., pipette tips, Eppendorf tubes, Kimwipes). Do not mix with halogenated waste unless chloroform was explicitly used in the assay.

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is "strong and tight" with a secure screw-cap [[4]](). Do not use snap-cap tubes for liquid waste.

  • Solid Waste Double-Bagging: Collect all contaminated disposable solids in a puncture-proof, sealable container or a double-bagged arrangement to prevent vapor release and accidental dermal contact by waste handlers 4.

  • Labeling (Validation Step): Affix a standard Hazardous Waste label. Explicitly write "5-(4-Methoxyphenyl)-2-methylphenol (Non-Halogenated Toxic Organic)". Validation: Check that the label is fully legible, the date is applied, and the container is completely sealed before moving it to the Satellite Accumulation Area (SAA).

  • Storage Constraints: Store the waste in secondary containment, below eye level, and strictly away from strong oxidizers. Request an Environmental Health and Safety (EHS) pickup when the container reaches 90% capacity.

WasteWorkflow Start Generate Contaminated Waste Segregate Segregate: Liquid vs. Solid Start->Segregate Liquid Liquid Waste: Compatible Container Segregate->Liquid Solid Solid Waste: Double-bagged Segregate->Solid Label Apply Hazardous Waste Label Liquid->Label Solid->Label Store Store in Secondary Containment Label->Store Dispose EPA Compliant Incineration Store->Dispose

Step-by-step logistical workflow for the segregation and disposal of phenolic waste.

Spill Response & Decontamination Protocol

In the event of a benchtop spill, utilize this self-validating protocol to ensure complete neutralization:

  • Isolate: Evacuate personnel and secure the area.

  • Absorb: Cover the liquid spill with inert absorbent pads or sand. Causality: Do not sweep dry solid forms of the chemical, as this generates highly toxic, inhalable aerosols.

  • Collect: Transfer the absorbed material into a sealable hazardous waste container using non-sparking tools.

  • Decontaminate: Wash the surface thoroughly with a 70% ethanol solution (to solubilize the organic residue), followed by standard soap and water.

  • Validation Step: Swab the cleaned area with a wetted pH paper strip. A neutral pH (~7.0) indicates the successful removal of all acidic phenolic residues. If the pH is acidic, repeat step 4.

References

  • [3] Phenol | Office of Environmental Health and Safety, Princeton University. Available at:[Link]

  • [1] Toxicological Profile for Phenol, Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

  • [4] Hazardous Waste Guide, UTIA Safety Office, University of Tennessee. Available at: [Link]

  • [2] Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®, PMC - NIH. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Methoxyphenyl)-2-methylphenol

As a Senior Application Scientist, I recognize that handling specialized biphenyl-phenol derivatives like 5-(4-Methoxyphenyl)-2-methylphenol requires moving beyond basic safety compliance into a realm of rigorous, self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized biphenyl-phenol derivatives like 5-(4-Methoxyphenyl)-2-methylphenol requires moving beyond basic safety compliance into a realm of rigorous, self-validating operational control. While the specific pharmacological and synthetic applications of this compound are highly valued in drug development, its structural phenol moiety introduces significant occupational hazards.

Phenol derivatives are notorious for their ability to cause severe skin irritation, ocular damage, and systemic toxicity upon dermal absorption[1][2]. Standard laboratory habits are insufficient here; every procedural choice must be grounded in chemical causality.

Below is the comprehensive, field-proven guide for the safe handling, operational execution, and disposal of 5-(4-Methoxyphenyl)-2-methylphenol.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling phenol derivatives is dictated by the compound's lipophilicity and its ability to rapidly permeate standard laboratory materials[2]. Standard thin nitrile gloves provide a false sense of security and must not be used for primary handling.

Table 1: Quantitative PPE Requirements and Causality

Protection AreaRecommended EquipmentStandard / SpecificationCausality / Rationale
Hand Protection Butyl Rubber or Neoprene GlovesEN 374 (Class 5+, >240 min breakthrough)Phenol derivatives rapidly permeate standard nitrile. Class 5 ensures prolonged protection against dermal absorption, preventing systemic cardiovascular and CNS depression[2][3].
Eye/Face Protection Chemical Safety GogglesANSI Z87.1 / EN 166Prevents severe ocular irritation and potential chemical burns from aerosolized particulates or accidental solvent splashes[1].
Body Protection Chemical-Resistant Lab CoatFlame-resistant (FR) if using flammable solventsPrevents particulate accumulation on personal clothing. Phenols can remain trapped in standard cotton, causing delayed dermal exposure[4].
Respiratory Protection N95/P100 Particulate RespiratorNIOSH ApprovedRequired if handling outside a fume hood or if dust generation is unavoidable, to prevent respiratory tract irritation and mucosal absorption[5].

Operational Plan: Step-by-Step Handling Protocol

To ensure trustworthiness and safety, this protocol operates as a self-validating system . Each step contains an inherent check to confirm that the safety boundary has not been breached.

Phase 1: Environmental & Emergency Setup
  • Step 1: Fume Hood Validation.

    • Action: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Causality: 5-(4-Methoxyphenyl)-2-methylphenol is a solid that can easily aerosolize during transfer. Adequate face velocity ensures the capture of these micro-particulates[5].

  • Step 2: Spill Kit Staging.

    • Action: Place a phenol-specific spill kit containing Polyethylene Glycol (PEG) 300 or 400 within arm's reach of the workspace.

    • Causality: Immediate access to PEG is critical. If dermal exposure occurs, washing with water alone can spread the lipophilic compound across a larger surface area of the skin. PEG acts as a lipophilic sink, effectively solubilizing and drawing the chemical out of the dermal layer[6].

Phase 2: Weighing and Aseptic Transfer
  • Step 3: Anti-Static Transfer.

    • Action: Using an anti-static weighing spatula, transfer the required mass of the solid into a pre-tared, sealable glass amber vial.

    • Causality: Static charge can cause the solid to aggressively repel from the spatula, aerosolizing into the breathing zone or contaminating the exterior of the vial.

  • Step 4: Closed-System Reconstitution.

    • Action: Add the appropriate organic solvent (e.g., DMSO or Ethanol) directly into the vial while still inside the fume hood. Cap immediately before vortexing or sonicating.

    • Causality: Reconstituting in a closed system prevents the inhalation of solvent vapors and chemical aerosols.

  • Step 5: System Validation (The Self-Check).

    • Action: Inspect your Butyl/Neoprene gloves immediately after the transfer.

    • Causality: Any visual discoloration, swelling, or degradation of the glove material indicates a breach. If observed, immediately doff the gloves inside the fume hood and wash hands.

Emergency Response & Spill Management

In the event of an operational failure, immediate, specific actions are required to mitigate systemic toxicity[2].

  • Dermal Exposure (Skin Contact): Do NOT initially use water. Immediately swab the affected area repeatedly with PEG 300/400 or a PEG/methylated spirit mixture for at least 15 minutes. Keep the patient under observation for 24-48 hours, as systemic effects (e.g., hypotension, irregular heartbeat) can be delayed[6].

  • Ocular Exposure (Eye Contact): Flush with copious amounts of water for a minimum of 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention[1][7].

  • Small Spills (<50g): Contain the spill with sand, earth, or vermiculite (do not use combustible materials like paper towels). Dampen with water strictly to prevent dusting, then sweep into a labeled, sealable hazardous waste container[2].

Disposal and Waste Segregation Plan

Improper disposal of phenol derivatives can lead to severe environmental toxicity, particularly in aquatic ecosystems[5].

  • Solid Waste: Any contaminated consumables (weighing boats, pipette tips, gloves) must be sealed in heavy-duty bags and placed in a designated "Hazardous Solid Waste - Phenol Contaminated" drum.

  • Liquid Waste: Solutions of 5-(4-Methoxyphenyl)-2-methylphenol must be segregated into a clearly labeled "Non-Halogenated Organic Waste" carboy. Never mix with strong oxidizing agents or nitric acid waste streams, as this can trigger exothermic or explosive reactions[3].

Process Visualization

G Start Start: Pre-Operation Setup FumeHood Verify Fume Hood Flow & Assemble PEG Spill Kit Start->FumeHood PPE Don PPE (Butyl/Neoprene Gloves, Goggles) FumeHood->PPE Weighing Weighing & Transfer (Minimize Dust) PPE->Weighing Experiment Execute Experiment (Closed System) Weighing->Experiment Waste Waste Segregation (Non-Halogenated Organics) Experiment->Waste Decon Decontamination & End of Procedure Waste->Decon

Workflow for the safe handling and disposal of 5-(4-Methoxyphenyl)-2-methylphenol.

References

  • [7] Safety Data Sheet - Farnell. Farnell. Available at:[Link]

  • [6] Keymix Keydrex - International Animal Health Products. International Animal Health Products. Available at: [Link]

Sources

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